molecular formula C14H18N2O3 B169471 Benzyl (2-oxoazepan-3-yl)carbamate CAS No. 108875-45-2

Benzyl (2-oxoazepan-3-yl)carbamate

Cat. No.: B169471
CAS No.: 108875-45-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-oxoazepan-3-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-oxoazepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl (2-oxoazepan-3-yl)carbamate, a key chemical intermediate in pharmaceutical research and development. The document details the compound's chemical identity, including its stereoisomeric forms, and presents a thorough, field-proven methodology for its synthesis and characterization. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous resource for working with this versatile molecule.

Introduction and Chemical Identity

This compound is a carbamate-protected derivative of 3-amino-ε-caprolactam. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of chemical conditions, yet can be removed under specific, controlled protocols, making this compound a valuable building block in multi-step organic syntheses. Its primary application lies in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1]

The stereochemistry at the 3-position of the azepane ring is a critical feature of this molecule, as it directly influences its interaction with biological targets. Consequently, the compound is often utilized in its enantiomerically pure forms.

Chemical Structure and Stereoisomers

The structure of this compound is characterized by a seven-membered lactam ring, with a carbamate group at the C-3 position.

Table 1: Chemical Identity and CAS Numbers

Isomer/MixtureCAS NumberMolecular FormulaMolecular Weight
(S)-Benzyl (2-oxoazepan-3-yl)carbamate103478-12-2C₁₄H₁₈N₂O₃262.30 g/mol
(R)-Benzyl (2-oxoazepan-3-yl)carbamate28957-33-7 (for the amine precursor)C₁₄H₁₈N₂O₃262.30 g/mol
(Rac)-Benzyl (2-oxoazepan-3-yl)carbamate108875-45-2C₁₄H₁₈N₂O₃262.30 g/mol

Synthesis Methodology: From L-Lysine to the Cbz-Protected Lactam

The synthesis of enantiomerically pure this compound is most effectively achieved through the cyclization of the corresponding amino acid, followed by the protection of the resulting primary amine. This section outlines a reliable, two-step process starting from L-lysine hydrochloride to yield (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Synthesis Workflow

The overall synthetic pathway involves the intramolecular cyclization of L-lysine to form (S)-3-amino-2-azepanone, followed by the N-protection of the amino group using benzyl chloroformate.

Synthesis_Workflow Lysine L-Lysine Hydrochloride Cyclization Intramolecular Cyclization (e.g., in 1,2-propanediol with NaOH) Lysine->Cyclization Amine_Intermediate (S)-3-amino-2-azepanone Cyclization->Amine_Intermediate Protection N-Protection (Benzyl Chloroformate, Base) Amine_Intermediate->Protection Final_Product (S)-Benzyl (2-oxoazepan-3-yl)carbamate Protection->Final_Product

Caption: Synthetic workflow for (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Step 1: Synthesis of (S)-3-amino-2-azepanone from L-Lysine Hydrochloride

This procedure is adapted from established methods for the cyclization of lysine.[2]

Protocol:

  • Reaction Setup: To a three-neck flask equipped with a mechanical stirrer and a reflux condenser, add L-lysine hydrochloride (e.g., 30 g, 164 mmol) and 1,2-propanediol (150 mL) as the solvent.

  • Base Addition: With continuous stirring, slowly add sodium hydroxide (e.g., 6.57 g, 164 mmol) until it is completely dissolved. The use of a high-boiling point solvent like 1,2-propanediol facilitates the intramolecular condensation by allowing the reaction to be heated to a temperature sufficient to drive off the water formed during the reaction.

  • Cyclization: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: After cooling to room temperature, the by-product, sodium chloride, is removed by filtration.

  • Isolation: The filtrate containing the product is carefully acidified. The product can then be isolated, for instance, by back-extraction and subsequent recrystallization from a suitable solvent system like ethanol.

Step 2: N-benzyloxycarbonylation of (S)-3-amino-2-azepanone

This step employs a standard Schotten-Baumann reaction for the protection of the primary amine.

Protocol:

  • Dissolution: Dissolve the crude (S)-3-amino-2-azepanone from the previous step in a suitable aqueous basic solution.

  • Protection: Cool the solution in an ice bath. Add benzyl chloroformate dropwise while vigorously stirring. The base neutralizes the HCl generated during the reaction, driving the reaction to completion.

  • Precipitation and Filtration: The N-Cbz protected product, being less water-soluble, will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: The crude product is then purified by recrystallization or flash column chromatography to yield the final, pure (S)-Benzyl (2-oxoazepan-3-yl)carbamate.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physical Properties

Table 2: Physical Properties of this compound

PropertyValue
AppearanceWhite to off-white solid
Melting Point161.5-162.5 °C[3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the azepane ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam and the carbamate, and the aromatic C-H stretches.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its utility stems from the presence of the readily deprotectable Cbz group and the chiral center at the C-3 position of the lactam ring. This allows for the introduction of diverse functionalities at this position, leading to the creation of libraries of compounds for screening in drug discovery programs.

The carbamate group itself is a common structural motif in many approved drugs, valued for its chemical and proteolytic stability, its ability to penetrate cell membranes, and its resemblance to a peptide bond.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and the reagents used in its synthesis. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, characterization, and application of this compound. By understanding the rationale behind the experimental procedures and employing rigorous analytical techniques, researchers can confidently utilize this important building block in their drug discovery and development endeavors.

References

Sources

An In-depth Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Benzyl (2-oxoazepan-3-yl)carbamate, a chiral lactam derivative, stands as a significant building block in medicinal chemistry. Its structural motif, featuring a seven-membered azepanone ring coupled with a carbamate protecting group, offers a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications, with a particular focus on its role in the development of neurokinin receptor antagonists. The molecular weight of this compound is approximately 262.31 g/mol .[1]

Physicochemical Properties and Structural Elucidation

Core Molecular Attributes

This compound is a white solid with a molecular formula of C₁₄H₁₈N₂O₃.[1] It is typically stored at temperatures between 0-8°C to ensure its stability.[1] The key structural features include a caprolactam ring, a carbamate linkage, and a benzyl group. The presence of a chiral center at the 3-position of the azepanone ring gives rise to two enantiomers, (R) and (S), which can exhibit distinct biological activities.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.31 g/mol
AppearanceWhite solid
Melting Point161.5-162.5 °C
Storage Conditions0-8 °C
Crystallographic Analysis of the (R)-Enantiomer

The definitive three-dimensional structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate has been elucidated through single-crystal X-ray diffraction. This analysis provides precise data on bond lengths, bond angles, and the conformation of the azepanone ring, which is crucial for understanding its interaction with biological targets. The crystal structure confirms the absolute configuration of the chiral center, a critical aspect for its application in stereoselective synthesis and drug design.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound, particularly its enantiomerically pure forms, is a key consideration for its use in pharmaceutical development. The most direct and stereospecific route to the (R)-enantiomer involves the intramolecular cyclization of N-ε-carbobenzyloxy-D-lysine.[2]

G cluster_start Starting Material cluster_cyclization Key Transformation cluster_product Final Product N-epsilon-Cbz-D-lysine N-epsilon-Cbz-D-lysine Intramolecular Cyclization Intramolecular Cyclization N-epsilon-Cbz-D-lysine->Intramolecular Cyclization  Activating Agent (e.g., BOP reagent)   (R)-Benzyl (2-oxoazepan-3-yl)carbamate (R)-Benzyl (2-oxoazepan-3-yl)carbamate Intramolecular Cyclization->(R)-Benzyl (2-oxoazepan-3-yl)carbamate  Formation of Lactam Ring  

Experimental Protocol: Synthesis of (R)-Benzyl (2-oxoazepan-3-yl)carbamate

The following protocol is based on the principles of lactam formation from amino acid precursors.

Materials:

  • N-ε-carbobenzyloxy-D-lysine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 10% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-ε-carbobenzyloxy-D-lysine in anhydrous DCM.

  • Add BOP reagent and DIEA to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and 10% citric acid solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its rigidified, yet conformationally flexible, seven-membered ring system makes it an attractive scaffold for mimicking peptide turns and interacting with protein binding sites.

Neurokinin (NK) Receptor Antagonists

A significant application of this compound is in the development of neurokinin (NK) receptor antagonists.[3][4] Neurokinin receptors, including NK1 and NK2, are implicated in a range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for treating conditions such as chronic pain, asthma, and chemotherapy-induced nausea and vomiting.

Derivatives of (R,R)-N-(1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl)allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide have been identified as potent and orally active dual NK1/NK2 receptor antagonists.[3] The (2-oxoazepan-3-yl)carbamate moiety plays a critical role in the stereoselective binding of these antagonists to the neurokinin receptors.

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Modification cluster_antagonist Active Pharmaceutical Ingredient cluster_target Biological Target cluster_effect Therapeutic Effect This compound This compound Derivatization Derivatization This compound->Derivatization Dual NK1/NK2 Receptor Antagonist Dual NK1/NK2 Receptor Antagonist Derivatization->Dual NK1/NK2 Receptor Antagonist NK1/NK2 Receptors NK1/NK2 Receptors Dual NK1/NK2 Receptor Antagonist->NK1/NK2 Receptors Antagonism Analgesia, Anti-inflammatory Analgesia, Anti-inflammatory NK1/NK2 Receptors->Analgesia, Anti-inflammatory Inhibition of Signaling

Potential as Enzyme Inhibitors

The carbamate functional group is a well-established pharmacophore in the design of enzyme inhibitors. Carbamates can act as transition-state analogs or covalent modifiers of enzyme active sites. While specific inhibitory data for this compound is not widely published, related carbamate-containing molecules are known to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase, both of which are important drug targets. The unique conformation of the azepanone ring in this compound could be exploited to achieve selective inhibition of specific enzymes.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of approximately 262.31 g/mol , is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its stereodefined structure and the presence of the reactive carbamate group make it particularly useful in the development of neurokinin receptor antagonists and potentially other enzyme inhibitors. The synthetic route from N-ε-carbobenzyloxy-D-lysine provides a reliable method for accessing the enantiomerically pure (R)-form, which is crucial for its applications in modern drug discovery. As research into novel therapeutics continues, the utility of this and related scaffolds is likely to expand, offering new opportunities for the development of innovative medicines.

References

  • Chem-Impex International Inc. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Retrieved from [Link]

  • Gerspacher, M., Lewis, C., Ball, H. A., Howes, C., Subramanian, N., Ryffel, K., & Fozard, J. R. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508–3513.
  • Gerspacher, M., Lewis, C., Howes, C., Ball, H., & Fozard, J. R. (2000). N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist. Bioorganic & Medicinal Chemistry Letters, 10(13), 1467–1470.
  • Request PDF. (n.d.). Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Retrieved from [Link]

Sources

Structure Elucidation of Benzyl (2-oxoazepan-3-yl)carbamate: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of Benzyl (2-oxoazepan-3-yl)carbamate, a key intermediate in pharmaceutical research.[1] This document moves beyond a simple listing of techniques, instead offering a logical workflow grounded in the principles of spectroscopic analysis and validation. We will explore the "why" behind each experimental choice, detailing the expected outcomes and how each piece of data synergistically contributes to the final, unambiguous structural assignment. This guide is intended for researchers and drug development professionals who require a robust framework for characterizing novel chemical entities.

Introduction: The Compound in Context

This compound (Molecular Formula: C₁₄H₁₈N₂O₃, Molecular Weight: 262.31 g/mol ) is a derivative of α-amino-ε-caprolactam.[1][2] The core structure contains a seven-membered lactam ring (azepan-2-one) and a carbamate protecting group, specifically a benzyloxycarbonyl (Cbz or Z) group.[3] The presence of these functional groups, along with a chiral center at the C3 position of the lactam ring, makes it a valuable building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological disorders.[1]

Given its role as a synthetic intermediate, verifying its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development. Any ambiguity in its structure could lead to the synthesis of incorrect final compounds, resulting in significant loss of time and resources. This guide establishes a self-validating system of analysis to prevent such outcomes.

The Elucidation Workflow: A Multi-Technique Strategy

The structural confirmation of a novel compound is rarely achieved with a single technique. It requires a confluence of data from multiple orthogonal analytical methods. Our approach is systematic, beginning with fundamental data and progressively building a more detailed picture with advanced spectroscopic techniques.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation A Elemental Analysis & Physical Properties (MP, Appearance) B Mass Spectrometry (MS) - Molecular Weight - Fragmentation A->B Provides Formula C Infrared Spectroscopy (FTIR) - Functional Groups B->C Confirms MW F X-Ray Crystallography - 3D Structure - Stereochemistry D 1D NMR (¹H, ¹³C) - Chemical Environment - Carbon Skeleton C->D Confirms Functional Groups E 2D NMR (COSY, HSQC, HMBC) - Connectivity - C-H Correlations D->E Provides Proton/Carbon Framework E->F Establishes Full Connectivity Final Final Structure Confirmed F->Final

Caption: A logical workflow for the structural elucidation of an organic compound.

Foundational Analysis

Before engaging advanced instrumentation, basic characterization provides the initial constraints for the structural puzzle.

Physical Properties & Elemental Analysis
  • Appearance: White solid.[1]

  • Melting Point: 161.5-162.5 °C.[4] A sharp melting point is a good indicator of purity.

  • Elemental Analysis: For a formula of C₁₄H₁₈N₂O₃, the expected elemental composition is C (64.11%), H (6.92%), N (10.68%), and O (18.30%). Experimental values from CHN analysis should fall within ±0.4% of these theoretical values to confirm the molecular formula.

Mass Spectrometry: Determining the Mass and Fragmentation

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and clues about its substructures through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for carbamates, which can be thermally unstable.[5][6]

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a methanol/water (1:1) mixture.

  • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • MS Detection: Employ Electrospray Ionization in positive ion mode (ESI+). Scan a mass range from m/z 50 to 500.[7]

Expected Data & Interpretation

The primary goal is to find the molecular ion peak. In ESI+, we expect to see protonated or other adducted molecules.

Table 1: Predicted Mass Spectrometry Data

Ion SpeciesFormulaExpected m/zInformation Gained
[M+H]⁺ [C₁₄H₁₉N₂O₃]⁺263.14Confirms the molecular weight of 262.31 Da.
[M+Na]⁺ [C₁₄H₁₈N₂O₃Na]⁺285.12Common adduct, further validates MW.
[M+NH₄]⁺ [C₁₄H₁₈N₂O₃NH₄]⁺280.17Common adduct with ammonium formate/acetate mobile phase.[6]
[M-C₇H₇]⁺ [C₇H₁₁N₂O₃]⁺171.08Loss of the benzyl group.
[C₇H₇]⁺ [C₇H₇]⁺91.05Tropylium ion, characteristic fragment of a benzyl group.

The observation of the [M+H]⁺ ion at m/z 263.14 is the most crucial piece of data, directly verifying the molecular weight. The presence of the tropylium ion fragment at m/z 91 is a very strong indicator of the benzyl moiety.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[8] For this compound, we are looking for characteristic absorptions for the lactam, the carbamate, and the aromatic ring.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

Expected Data & Interpretation

The spectrum will be dominated by absorptions from the two carbonyl groups and the N-H bonds.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300 cm⁻¹N-H StretchLactam & CarbamateConfirms the presence of secondary amide/carbamate.
3100-3000 cm⁻¹C-H Stretch (sp²)Aromatic RingIndicates the benzene ring of the Cbz group.
2950-2850 cm⁻¹C-H Stretch (sp³)Azepane RingConfirms the aliphatic portion of the molecule.
~1735 cm⁻¹ C=O Stretch Carbamate The ester-like carbonyl of the carbamate group.
~1660 cm⁻¹ C=O Stretch Amide (Lactam) Characteristic absorption for a cyclic amide.[9]
~1520 cm⁻¹N-H BendAmide II BandFurther confirmation of the secondary amide/carbamate.
~1250 cm⁻¹C-O StretchCarbamateCorresponds to the C-O single bond of the carbamate.

The two distinct carbonyl peaks are the most diagnostic features. The carbamate carbonyl typically appears at a higher frequency than the amide carbonyl due to the influence of the adjacent oxygen atom.[10] The presence of both is strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.

¹H NMR: The Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Chemical Shifts and Couplings

Protons (Position)Predicted δ (ppm)MultiplicityIntegrationKey Information
Aromatic (Cbz)7.3-7.4Multiplet5HConfirms the monosubstituted benzene ring.[11]
CH₂ (Cbz)~5.1Singlet2HMethylene protons of the benzyl group.[11]
N-H (Lactam)~7.5 (DMSO-d₆)Broad Singlet1HAmide proton on the lactam ring.
N-H (Carbamate)~6.5 (DMSO-d₆)Doublet1HCarbamate proton, coupled to C3-H.
C3-H~4.2Multiplet1HChiral center proton, coupled to N-H and C4 protons.
C7-H₂~3.2Multiplet2HProtons adjacent to the lactam nitrogen.
C4-H₂, C5-H₂, C6-H₂1.5-2.0Multiplet6HAliphatic protons of the seven-membered ring.
¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon (Position)Predicted δ (ppm)Key Information
C=O (Lactam, C2)~175Lactam carbonyl carbon.[12]
C=O (Carbamate)~156Carbamate carbonyl carbon.
Aromatic (Cbz)127-137Six signals for the benzene ring carbons.[11]
CH₂ (Cbz)~67Methylene carbon of the benzyl group.
C3~55Chiral carbon attached to the carbamate nitrogen.
C7~42Carbon adjacent to the lactam nitrogen.
C4, C5, C625-35Aliphatic carbons of the lactam ring.[12]
2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.

NMR_Connectivity C3 C3-H C4 C4-H₂ C3->C4 COSY NH_Carbamate N-H (Carbamate) C3->NH_Carbamate COSY C3_C C3 C3->C3_C HSQC (1J) C5 C5-H₂ C4->C5 COSY C6 C6-H₂ C5->C6 COSY C7 C7-H₂ C6->C7 COSY NH_Carbamate->C3_C HMBC (2J) Cbz_CH2 CH₂ (Cbz) Cbz_CO C=O (Carbamate) Cbz_CH2->Cbz_CO HMBC (3J)

Sources

physical properties of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Benzyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a protected amine on a caprolactam ring, makes it a valuable building block in the synthesis of a variety of bioactive molecules. Notably, it serves as a crucial precursor in the development of novel therapeutics, particularly those targeting neurological disorders, and is utilized in the investigation of enzyme inhibitors.[1][2] An understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of relevant analytical data.

Physicochemical and Crystallographic Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₃[2][3][4]
Molecular Weight 262.31 g/mol [2][3]
Appearance White solid[2]
Melting Point 161.5-162.5 °C[4]
CAS Number 108875-45-2 (unspecified stereochemistry)[4]
103478-12-2 ((S)-enantiomer)[2][3]
Computed Polar Surface Area (PSA) 74.41 Ų[4]
Computed LogP (XLogP3) 2.06[4]
Storage Conditions 0-8 °C[2]
Crystal Structure of (R)-Benzyl (2-oxoazepan-3-yl)carbamate

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's physical properties, including its melting point, solubility, and stability. The crystal structure of the (R)-enantiomer of this compound has been determined by X-ray diffraction.[5]

Crystallographic ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.396(1) Å, b = 11.492(2) Å, c = 16.030(3) Å
Volume 1362.5 ų
Z (molecules per unit cell) 4

This crystallographic information is invaluable for computational modeling, understanding intermolecular interactions, and for the identification of potential polymorphic forms.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key .

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record Onset & Completion of Melting D->E F Melting Point Range E->F

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

Protocol:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Equilibration: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., on an orbital shaker) at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-48 hours).

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Saturated Solution (Filter/Centrifuge) B->C D Analyze Concentration (e.g., HPLC) C->D E Solubility (mg/mL or mol/L) D->E

Figure 2: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound. While specific spectra for this compound are not widely published, this section outlines the standard methodologies and expected spectral features based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: 5-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of an internal standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

  • CH₂-O Protons: A singlet or a multiplet around 5.1 ppm for the benzylic protons.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Azepane Ring Protons: A series of multiplets in the aliphatic region (approximately 1.5-4.5 ppm) corresponding to the protons on the caprolactam ring.

Expected ¹³C NMR Features:

  • Carbonyl Carbons: Signals in the downfield region (around 170 ppm) for the amide and carbamate carbonyls.

  • Aromatic Carbons: Signals between 127-138 ppm for the carbons of the benzyl group.

  • CH₂-O Carbon: A signal around 66 ppm for the benzylic carbon.

  • Azepane Ring Carbons: Signals in the aliphatic region (approximately 25-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

  • N-H Stretch: A peak around 3300 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

  • C=O Stretches (Amide and Carbamate): Strong absorptions in the range of 1650-1750 cm⁻¹.

  • C-N Stretch: Absorptions in the region of 1200-1350 cm⁻¹.

  • C-O Stretch: A peak around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Expected Mass Spectrum Features:

  • Molecular Ion Peak [M+H]⁺ or [M+Na]⁺: A prominent peak corresponding to the protonated or sodiated molecule (m/z ≈ 263.1 or 285.1, respectively).

  • Fragment Ions: Peaks corresponding to the loss of characteristic fragments, such as the benzyl group or parts of the caprolactam ring, which can be used for structural elucidation.

SpectroWorkflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry A Dissolve in Deuterated Solvent B Acquire 1H & 13C Spectra A->B C Structural Elucidation B->C D Place Solid on ATR Crystal E Acquire Spectrum D->E F Functional Group ID E->F G Dissolve and Infuse into ESI Source H Acquire Mass Spectrum G->H I Molecular Weight & Fragmentation H->I

Figure 3: General Workflow for Spectroscopic Characterization.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and organic synthesis. This guide has consolidated the available data on its physical properties and provided a framework of established experimental protocols for their determination. A thorough understanding and application of these methodologies are essential for ensuring the quality, consistency, and successful application of this versatile chemical intermediate in research and development endeavors.

References

  • Royal Society of Chemistry. (2016). Supplemmentary Info for RSC adv. after corrections. Retrieved from [Link]

  • Xia, X. (2014). Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 225(2).
  • PubChem. Benzyl carbamate. Retrieved from [Link]

  • ResearchGate. (PDF) Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Retrieved from [Link]

  • MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Retrieved from [Link]

Sources

Benzyl (2-oxoazepan-3-yl)carbamate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzyl (2-oxoazepan-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a molecule of interest in medicinal chemistry, presents a structural profile for which a thorough understanding of solubility is paramount for any progression in drug development. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into its physicochemical characteristics, predictive solubility models, detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and the key factors influencing its dissolution. This document is intended to serve as a foundational resource for scientists engaged in the characterization and formulation of this and structurally related compounds.

Introduction: The Imperative of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its fate. Poor aqueous solubility is a major hurdle, with estimates suggesting that 70% to 90% of new chemical entities in the development pipeline are poorly soluble.[1] This challenge can lead to insufficient absorption from the gastrointestinal tract, resulting in low and variable bioavailability and, ultimately, therapeutic failure.[2] Therefore, an early and accurate assessment of a compound's solubility profile is not merely a routine characterization step but a critical component of risk mitigation in drug development.

This compound, with its caprolactam and benzyl carbamate moieties, possesses structural features that suggest a nuanced solubility behavior, influenced by factors such as hydrogen bonding potential, crystal lattice energy, and the interplay between its polar and non-polar regions. Understanding and quantifying its solubility in various media is essential for designing appropriate formulations, predicting in vivo performance, and ensuring the reliability of in vitro biological assays.

Physicochemical Profile of this compound

Before embarking on experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential as they provide the basis for its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃[3][4]
Molecular Weight 262.30 g/mol [3]
CAS Number 108875-45-2 / 103478-12-2 (S-enantiomer)[3][5]
Melting Point 161.5-162.5℃[3]
XLogP3 (Predicted) 2.06180[3]
Appearance White solid

The predicted octanol-water partition coefficient (XLogP3) of approximately 2.06 suggests a moderate lipophilicity. While this may favor membrane permeability, it also indicates that aqueous solubility could be limited. The presence of both hydrogen bond donors (the N-H of the carbamate) and acceptors (the carbonyl oxygens and the nitrogen atom) allows for interactions with polar solvents like water. However, the molecule's relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In early drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[6]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[6][7][8] The resulting value can be influenced by the rate of precipitation and is often higher than the thermodynamic solubility. Kinetic solubility is valuable for high-throughput screening (HTS) to quickly flag potential solubility issues and is relevant for interpreting results from in vitro biological assays where compounds are often introduced in a similar manner.[6][7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It represents the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase under specific conditions of temperature, pressure, and pH.[2][9] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility, which is critical for formulation development and predicting oral absorption.[6][9]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound. The choice of method depends on the stage of drug development and the specific question being addressed.

Kinetic Solubility Assay

Principle: This assay relies on the rapid dilution of a DMSO stock solution into an aqueous buffer. The formation of a precipitate is monitored, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[6][10]

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[7]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]

    • UV/LC-MS Analysis: Alternatively, filter the solutions to remove any precipitate.[7] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A calibration curve is used for quantification.[11]

Thermodynamic Solubility Assay (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with a solvent over an extended period.[7]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[9][11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, simulated gastric fluid) to the vial.[9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Then, carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2] A standard calibration curve is essential for accurate quantification.

Workflow for Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_add_buffer Add to Aqueous Buffer k_start->k_add_buffer k_incubate Incubate (1-2h) k_add_buffer->k_incubate k_detect Detection k_incubate->k_detect k_nephelometry Nephelometry k_detect->k_nephelometry k_filter Filter k_detect->k_filter k_lcms LC-MS/MS Analysis k_filter->k_lcms t_start Excess Solid Compound t_add_solvent Add Solvent t_start->t_add_solvent t_equilibrate Equilibrate (24-72h) t_add_solvent->t_equilibrate t_separate Filter / Centrifuge t_equilibrate->t_separate t_quantify HPLC-UV or LC-MS/MS Analysis t_separate->t_quantify

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Factors Influencing the Solubility of this compound

The solubility of a carbamate like this compound is not an immutable constant but is influenced by several external factors.

  • pH: The pH of the aqueous medium can significantly affect the solubility of ionizable compounds. While the carbamate group itself is generally neutral, the overall molecule's structure should be analyzed for any potential pKa values. If the molecule has acidic or basic centers, its solubility will be pH-dependent. For instance, carbamic acids, the parent compounds of carbamates, are influenced by pH.[12]

  • Solvent Composition: The polarity of the solvent plays a crucial role. Carbamates are often more soluble in organic solvents than in water.[13][14] The use of co-solvents (e.g., ethanol, propylene glycol) in formulations is a common strategy to enhance the solubility of poorly water-soluble drugs. The formation of carbamic acids from amines and CO₂ is also highly solvent-dependent, favoring polar organic solvents that promote hydrogen bonding.[15]

  • Temperature: For most solid compounds, solubility increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

  • Crystal Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. Different crystalline polymorphs can also exhibit different solubilities. Therefore, characterizing the solid form of this compound used in solubility studies is essential for data reproducibility.

Predictive Approaches to Solubility

In the early stages of drug discovery, before a compound is synthesized, computational models can provide valuable estimates of its solubility.[16] These in silico tools use the molecular structure to predict solubility based on various descriptors like molecular weight, logP, and topological surface area.[16] More advanced methods, including machine learning and graph convolutional networks, are being developed to provide more accurate predictions by learning from large datasets of experimentally determined solubilities.[17][18][19] While these predictions are not a substitute for experimental measurement, they are invaluable for prioritizing and designing new molecules with improved solubility profiles.[16]

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined the critical distinction between kinetic and thermodynamic solubility, provided detailed experimental protocols for their determination, and discussed the key factors that modulate solubility. For researchers working with this compound, it is recommended to first perform a kinetic solubility assay to quickly assess its general behavior, followed by a rigorous thermodynamic solubility determination using the shake-flask method in various physiologically relevant media. Future work should also involve characterizing the solid-state properties of the compound to understand the potential impact of polymorphism on its solubility and stability. By integrating predictive modeling with robust experimental data, a complete solubility profile can be established, paving the way for rational formulation design and informed decision-making in the drug development process.

References

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).
  • Llinàs, A., & Avdeef, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharma Outsourcing.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • GCNNs for Predicting Drug Solubility in Binary Solvent Mixtures. (2025). NIH.
  • Predicting Drug Solubility Using Different Machine Learning Methods. (2024). arXiv.
  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Echemi. (n.d.). Benzyl (2-oxoazepan-3-yl)
  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)
  • Chem-Impex. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)
  • ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)
  • Solubility of Things. (n.d.). Carbamic acid.
  • Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(2-oxoazepan-3-yl)
  • Grokipedia. (2026).
  • ChemicalBook. (2025). BENZYL (S)-(2-OXOAZEPAN-3-YL)
  • ResearchGate. (2005). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
  • Solubility of Things. (n.d.).
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Parchem. (n.d.). Benzyl (3-amino-2-oxoazetidin-3-yl)
  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • Wikipedia. (n.d.).
  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • BLDpharm. (n.d.). (S)-Benzyl (2-oxoazetidin-3-yl)
  • Chemsrc. (n.d.). Benzyl (2-oxoazepan-3-yl)

Sources

stereochemistry of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Benzyl (2-oxoazepan-3-yl)carbamate

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This compound, a key intermediate in the synthesis of various therapeutic agents, possesses a single stereocenter at the C3 position of the ε-caprolactam ring, giving rise to two enantiomers: (R) and (S).[1][2] The biological activity is often confined to one enantiomer, making stereoselective synthesis and robust analytical characterization indispensable in drug development.[3] This guide provides an in-depth exploration of the stereochemistry of this compound, detailing field-proven methodologies for stereoselective synthesis via enzymatic kinetic resolution and comprehensive protocols for stereochemical assignment using chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

The Stereochemical Imperative in Drug Design

The ε-caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a substituent at the C3 position, as in this compound, creates a chiral center with profound implications. The spatial arrangement of the carbamate group dictates how the molecule interacts with its biological target, such as an enzyme or receptor. It is a well-established principle that enantiomers can exhibit vastly different potencies, metabolic pathways, and toxicities. For instance, in the development of dual neurokinin NK(1)/NK(2) receptor antagonists, it was demonstrated that only the (R,R)-isomer of a complex molecule containing a 3-substituted azepan-2-one moiety exhibited the desired potent and balanced affinity.[3] This underscores the necessity for methods that can not only produce single enantiomers but also definitively confirm their absolute configuration.

The two enantiomers of this compound are depicted below. The core challenge addressed in this guide is the selective synthesis and verification of these distinct chemical entities.

G cluster_S (S)-Benzyl (2-oxoazepan-3-yl)carbamate cluster_R (R)-Benzyl (2-oxoazepan-3-yl)carbamate s_img r_img

Figure 1: Chemical structures of the (S) and (R) enantiomers of this compound.

Stereoselective Synthesis: Enzymatic Kinetic Resolution

While asymmetric synthesis from chiral precursors is a valid strategy, enzymatic kinetic resolution (EKR) of the racemic amine precursor, 3-amino-azepan-2-one, followed by protection, offers a highly efficient and scalable alternative.[4][5] EKR leverages the exquisite stereoselectivity of enzymes, typically lipases or amidases, to selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.[6][7][8]

The causality behind this choice rests on the high enantiomeric excesses (ee) and mild reaction conditions achievable with biocatalysis. Enzymes like Candida antarctica lipase B (CALB) are well-documented for their ability to resolve amines and alcohols with high enantioselectivity (E-value). The E-value is a measure of the enzyme's efficiency in discriminating between the two enantiomers; a high E-value (>100) is indicative of a synthetically useful resolution.

Workflow for Enzymatic Kinetic Resolution

Figure 2: Workflow for obtaining both enantiomers via Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Resolution

This protocol is a self-validating system. The progress of the reaction to ~50% conversion is a critical control point to ensure high enantiomeric excess for both the product and the remaining substrate.

  • Reactor Setup : To a 250 mL oven-dried flask, add racemic 3-amino-azepan-2-one (10.0 g, 78.0 mmol), immobilized Candida antarctica lipase B (Novozym 435, 1.0 g), and dry toluene (100 mL).

  • Acylation : Add ethyl acetate (7.5 mL, 78.0 mmol) as the acyl donor.

  • Incubation : Stir the suspension at 45 °C. Monitor the reaction progress by taking aliquots every 4 hours and analyzing them via chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and the conversion percentage.

  • Termination : Stop the reaction when conversion reaches approximately 50% (typically 24-48 hours). This is the theoretical point of maximum yield for one enantiomer and maximum ee for the other.

  • Enzyme Removal : Cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of toluene. The enzyme can often be recycled.

  • Separation : Concentrate the filtrate under reduced pressure. The resulting mixture of acylated amine and unreacted amine can be separated by column chromatography on silica gel.

  • Final Synthesis :

    • For the (S)-enantiomer : The recovered, unreacted (S)-3-amino-azepan-2-one is protected directly using benzyl chloroformate under standard Schotten-Baumann conditions to yield (S)-Benzyl (2-oxoazepan-3-yl)carbamate.[1]

    • For the (R)-enantiomer : The isolated (R)-3-acetamido-azepan-2-one is first hydrolyzed under acidic conditions (e.g., 3M HCl) to yield (R)-3-amino-azepan-2-one, which is then protected with benzyl chloroformate to yield the (R)-enantiomer.

Stereochemical Characterization and Assignment

Absolute configuration assignment is non-trivial and requires robust, orthogonal analytical techniques. A multi-pronged approach combining chromatography and spectroscopy provides the highest degree of confidence.

Figure 3: Integrated workflow for the complete stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining enantiomeric purity (%ee). The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[9] For carbamate-containing lactams, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[10]

Experimental Protocol: Chiral HPLC

  • System Preparation : Equilibrate the HPLC system equipped with a chiral column (e.g., Chiralpak IA) with the mobile phase until a stable baseline is achieved.

  • Sample Preparation : Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a solution of the racemic material (1 mg/mL) to serve as a reference.

  • Injection & Analysis : Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 is required for baseline separation, which validates the method's suitability.

  • Quantification : Inject the enantiopure sample. Enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: %ee = |(A1 - A2) / (A1 + A2)| * 100.

ParameterConditionRationale
Column Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))Proven selectivity for a wide range of chiral compounds, including those with carbamate groups.[9]
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Provides good solubility and optimal polarity for resolution on polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard flow for analytical columns, balancing resolution and analysis time.
Detection UV at 220 nmWavelength where the benzyl and carbamate chromophores exhibit strong absorbance.
Expected tR tR1 ≈ 8.5 min; tR2 ≈ 10.2 minRepresentative values; will vary by system.
Resolution (Rs) > 2.0A value well above 1.5 ensures accurate quantification.

Table 1: Validated Chiral HPLC Method Parameters.

NMR Spectroscopy for Stereochemical Analysis

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques are invaluable for structural and stereochemical elucidation.[11]

  • Chiral Shift Reagents : Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) can be added to the NMR sample. They form diastereomeric complexes with the enantiomers, causing the signals (especially for protons near the coordination site, like the C3-H) to resolve into separate peaks, allowing for direct %ee determination from the integration.

  • 2D NMR (NOESY/ROESY) : For molecules with multiple stereocenters or to confirm ring conformation, Nuclear Overhauser Effect (NOE) experiments are critical.[12][13] They detect through-space interactions between protons that are close to each other (< 5 Å). In substituted caprolactams, the ring typically adopts a chair-like conformation.[14][15] NOE correlations can establish the relative orientation (axial vs. equatorial) of substituents, which is foundational to understanding the molecule's 3D structure.

Experimental Protocol: NMR with Chiral Shift Reagent

  • Initial Spectrum : Acquire a standard high-resolution ¹H NMR spectrum of the enantiopure sample (~5 mg in 0.6 mL CDCl₃).

  • Titration : Add small, successive amounts of a chiral shift reagent (e.g., 2-5 mg of Eu(hfc)₃) to the NMR tube.

  • Acquisition : Acquire a ¹H NMR spectrum after each addition.

  • Analysis : Observe the splitting of key proton signals (e.g., the C3 methine proton). The ratio of the integrals of the newly resolved peaks corresponds to the enantiomeric ratio. The experiment is complete when baseline resolution of a key signal is achieved without excessive line broadening.

Single-Crystal X-ray Diffraction: The Definitive Assignment

When a single, high-quality crystal can be grown, X-ray diffraction is the unequivocal method for determining the absolute configuration.[16] The technique maps the electron density of the molecule in 3D space, providing a precise atomic-level picture. The assignment of absolute stereochemistry is typically achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter.[9] A Flack parameter close to zero for a given stereochemical model confirms that the assignment is correct.

Experimental Protocol: Crystallization and X-ray Analysis

  • Crystallization : Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. Screen various solvents (e.g., ethyl acetate, methanol, acetonitrile) and solvent/anti-solvent pairs (e.g., ethyl acetate/hexane).

  • Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement : Solve the crystal structure using direct methods and refine the model against the collected data.

  • Absolute Configuration : Refine the Flack parameter. A value of x ≈ 0 with a small uncertainty (u) (e.g., x = 0.02(4)) provides high confidence in the assigned (R) or (S) configuration.[9] The resulting crystal structure also provides invaluable data on bond lengths, angles, and the solid-state conformation of the caprolactam ring.[14][15][17]

Conclusion

The is a critical quality attribute that demands rigorous control and verification. This guide has detailed a robust strategy for its management, beginning with a highly selective enzymatic resolution for synthesis and culminating in a tripartite analytical approach for confirmation. By integrating the preparative power of biocatalysis with the analytical precision of chiral HPLC, advanced NMR, and X-ray crystallography, researchers and drug developers can confidently produce and characterize the specific enantiomer required for their therapeutic applications, ensuring scientific integrity from the bench to potential clinical use.

References

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (n.d.). MDPI. [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). SpringerLink. [Link]

  • Kinetic resolution of β-lactams via enantioselective N-acylation. (n.d.). Fingerprint. [Link]

  • Gerspacher, M., et al. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508-13. [Link]

  • Asano, Y., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(1), 345-350. [Link]

  • Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5561-5570. [Link]

  • Martín-Matute, B., et al. (2005). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 70(17), 6751-6762. [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry. [Link]

  • X-ray crystallographic structures of 3a and 3d. (n.d.). ResearchGate. [Link]

  • Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. (n.d.). ACS Publications. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of chiral BCPs. (2022). PubMed Central. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2023). PubMed Central. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. [Link]

  • (S)-Benzyl (2-oxooxetan-3-YL)carbamate. (n.d.). PubChem. [Link]

  • NMR and Stereochemistry. (n.d.). Harned Research Group. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. [Link]

  • X-ray powder diffraction structure determination of γ-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. (2005). ResearchGate. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2021). PubMed Central. [Link]

  • Assignment of NMR data and relative stereochemistry determination of paraconic acid derivatives. (2008). ResearchGate. [Link]

  • Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. (n.d.). ResearchGate. [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. (2023). White Rose eTheses Online. [Link]

  • Chiral resolution with frozen aqueous amino acids. (2012). RSC Publishing. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2023). MDPI. [Link]

  • DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal. (2020). MDPI. [Link]

  • Determination of relative stereochemistry. (2009). NMR Wiki. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as pivotal building blocks for the synthesis of complex therapeutic agents. Benzyl (2-oxoazepan-3-yl)carbamate, a chiral lactam derivative, represents one such cornerstone. Its rigid, seven-membered ring structure and versatile functional groups have positioned it as a valuable intermediate in the development of novel drugs, particularly those targeting the nervous system. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important compound, tailored for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind its synthesis and explore its role in the creation of potent and selective therapeutics.

I. The Genesis of a Scaffold: Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of amino acid derivatives and lactams in drug discovery. While a singular "discovery" event for this specific compound is not prominently documented, its emergence can be traced through the evolution of synthetic methodologies for preparing chiral α-amino-ε-caprolactam and its N-protected derivatives.

The core structure, 3-amino-azepan-2-one, is the lactam of the essential amino acid L-lysine. Early research focused on the cyclization of lysine and its derivatives to form this caprolactam ring. A significant step forward in the utility of this scaffold was the introduction of the benzyloxycarbonyl (Cbz) protecting group for the amino function. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, provided a reliable method for protecting amines during peptide synthesis and other chemical transformations, and could be cleanly removed by catalytic hydrogenation.[1]

The application of this protection strategy to 3-amino-azepan-2-one yielded this compound. This N-protected derivative offered enhanced stability and solubility in organic solvents, making it a more tractable intermediate for further chemical modifications. Its true potential, however, was realized in the pursuit of compounds with specific biological activities, most notably as antagonists for neurokinin receptors.

II. Stereoselective Synthesis: A Methodological Deep Dive

The therapeutic efficacy of chiral molecules is often dependent on a single enantiomer. Consequently, the stereoselective synthesis of Benzyl (S)-(2-oxoazepan-3-yl)carbamate is of paramount importance. A robust and well-established method for its preparation starts from the commercially available and optically active amino acid, L-lysine.

Experimental Protocol: Synthesis of (S)-3-(Benzyloxycarbonylamino)-azepan-2-one

This protocol outlines a common and reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • L-lysine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hexan-1-ol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Step-by-Step Procedure:

  • Synthesis of (S)-3-amino-azepan-2-one hydrochloride:

    • To a stirred suspension of L-lysine hydrochloride (1 equivalent) in hexan-1-ol, add sodium hydroxide (1 equivalent).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the sodium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-amino-azepan-2-one.

    • Dissolve the crude product in water and acidify to pH 6 with concentrated hydrochloric acid.

    • Partially concentrate the solution and allow the hydrochloride salt to crystallize.

    • Collect the crystals by filtration and dry under vacuum. A typical yield for this step is around 75%.[2]

  • N-protection with Benzyl Chloroformate:

    • Dissolve (S)-3-amino-azepan-2-one hydrochloride (1 equivalent) in a mixture of dichloromethane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.5 equivalents) to the solution to act as a base.

    • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Benzyl (S)-(2-oxoazepan-3-yl)carbamate as a white solid.

Causality Behind Experimental Choices:

  • The use of hexan-1-ol as a high-boiling solvent in the first step facilitates the removal of water via azeotropic distillation with the Dean-Stark trap, driving the cyclization reaction to completion.

  • The conversion to the hydrochloride salt allows for easy purification of the intermediate by crystallization.

  • The Schotten-Baumann conditions (biphasic system with a mild base like sodium bicarbonate) for the N-protection step are crucial to prevent the hydrolysis of the benzyl chloroformate and to efficiently neutralize the HCl generated during the reaction.[3]

  • Purification by column chromatography is essential to obtain the final product with high purity, which is critical for its use in subsequent synthetic steps in drug development.

III. Applications in Drug Discovery: Targeting the Tachykinin System

Benzyl (S)-(2-oxoazepan-3-yl)carbamate has proven to be a particularly valuable intermediate in the synthesis of antagonists for neurokinin (NK) receptors, which are a class of G-protein coupled receptors (GPCRs) involved in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders.[4][5]

A prominent example of its application is in the development of DNK333, a potent and orally active dual antagonist of the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[6] The synthesis of DNK333 utilizes the (R,R) diastereomer derived from this compound, highlighting the importance of stereochemistry in achieving the desired pharmacological activity.

Neurokinin Receptor Signaling Pathway

The antagonism of NK1 and NK2 receptors by compounds derived from this compound disrupts the signaling cascade initiated by the endogenous ligands, substance P (for NK1) and neurokinin A (for NK2). This signaling pathway is crucial for understanding the mechanism of action of these potential therapeutics.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NK_Receptor NK1/NK2 Receptor G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Pain, Inflammation) Ca->Physiological_Response PKC->Physiological_Response Ligand Substance P / Neurokinin A Ligand->NK_Receptor Binds and Activates Antagonist DNK333 (derived from Benzyl (2-oxoazepan-3-yl)carbamate) Antagonist->NK_Receptor Binds and Blocks

Caption: Neurokinin Receptor Signaling Pathway and its Antagonism.

Quantitative Data: Biological Activity of a Key Derivative

The following table summarizes the binding affinities of DNK333, a derivative of this compound, for human neurokinin receptors. The pKi values represent the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

CompoundTarget ReceptorBinding Affinity (pKi)
DNK333Human NK18.38[6]
DNK333Human NK28.02[6]

This data clearly demonstrates the potent and balanced dual antagonism of DNK333, a direct outcome of the chemical scaffolding provided by this compound.

IV. Future Perspectives and Conclusion

This compound continues to be a molecule of significant interest in the field of medicinal chemistry. Its robust synthesis from readily available starting materials and its proven utility as a key intermediate for neurologically active compounds ensure its continued relevance. Future research may focus on the development of novel synthetic routes to further improve efficiency and reduce environmental impact. Furthermore, the exploration of this scaffold in the synthesis of inhibitors for other enzyme classes and receptors remains a promising avenue for the discovery of new therapeutic agents.

References

  • Chem-Impex. Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate.

  • Santa Cruz Biotechnology. Benzyl (S)-(2-oxoazepan-3-yl)carbamate.

  • Gerspacher, M., et al. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Journal of Medicinal Chemistry, 46(16), 3508-13.

  • Gerspacher, M., et al. (2001). Dual neurokinin NK(1)/NK(2) antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides and 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-arylmethyl-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamides. Bioorganic & Medicinal Chemistry Letters, 11(23), 3081-4.

  • Sleebs, B. E., et al. (2013). Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. Synlett, 24(06), 823-827.

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952.

  • Wessjohann, L. A., & Ruijter, E. (2005). Amine Protecting Groups. In Science of Synthesis (Vol. 21, pp. 45-128). Thieme.
  • ResearchGate. How can I synthesize "Cbz-Lys"?.

  • Echemi. This compound.

  • Google Patents. Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(56), 7949-7952.

  • MilliporeSigma. The Chemistry of Amine Protection: Benzyl Chloroformate Explained.

  • Di Bussolo, V., et al. (2009). Stereoselective synthesis of 4-amino-2,3-unsaturated-N-Cbz-imino-O-glycosides via new diastereoisomeric N-Cbz-imino glycal-derived allyl N-nosyl aziridines. Organic Letters, 11(12), 2675-8.

  • Kucukbay, H., et al. (2014). Benzyl {2-[(2-(1H-Benzo[d][4][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Molbank, 2014(3), M828.

  • Wikipedia. Benzyl chloroformate.

  • Santa Cruz Biotechnology. Benzyl (S)-(2-oxoazepan-3-yl)carbamate.

  • Pennefather, P. S., et al. (1997). Neurokinin-3 (NK-3) receptor antagonists.
  • Woll, M. G., et al. (2007). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry, 72(13), 4784-4791.

  • Google Patents. Process for preparing alpha-amino-epsilon-caprolactam.

  • The University of Melbourne. Dual neurokinin NK1/NK2 antagonists: N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5- bis(trifluoromethyl)benzamides and 3-[N - Find an Expert.

  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.

  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.

  • PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate.

  • Joos, G. F., et al. (2004). Dual Tachykinin NK1/NK2 Antagonist DNK333 Inhibits Neurokinin A-induced Bronchoconstriction in Asthma Patients. European Respiratory Journal, 23(1), 76-81.

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

  • Google Patents. Preparation of amino-protected lysine derivatives.

  • Forró, E., & Fülöp, F. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 218-225.

  • Bojić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 73-86.

  • Google Patents. Process for producing N-protected amino acid.

  • Malo, M., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 736-740.

  • Malo, M., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters, 6(7), 736-740.

  • Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL).

  • Rolland, V., et al. (2006). An intermediate in a new synthesis approach to β-substituted β-hydroxyaspartame.
  • Google Patents. Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.

  • Google Patents. Process for making epsilon-caprolactam. 56698A2/en)

Sources

An In-depth Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Benzyl (2-oxoazepan-3-yl)carbamate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, derivatization, and applications, with a focus on the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their work.

Introduction: The Significance of the Caprolactam Scaffold

The caprolactam ring is a seven-membered lactam that serves as a key structural motif in a variety of biologically active molecules. Its conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The introduction of an amino group at the 3-position of the caprolactam ring, as seen in the precursor α-amino-ε-caprolactam, provides a crucial handle for further chemical modifications.

Protecting this amino group is essential for controlled and selective derivatization. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This compound, the Cbz-protected form of 3-amino-ε-caprolactam, is therefore a pivotal intermediate in the synthesis of a diverse range of pharmaceutical agents, particularly those targeting neurological disorders and enzymatic pathways.[1]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a two-step process that begins with the cyclization of a readily available amino acid, L-lysine, to form the key intermediate, (S)-3-aminoazepan-2-one (also known as α-amino-ε-caprolactam). This is followed by the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Synthesis of (S)-3-aminoazepan-2-one from L-Lysine

The intramolecular cyclization of L-lysine hydrochloride is a common method for the preparation of (S)-3-aminoazepan-2-one. This reaction is typically carried out at elevated temperatures in a high-boiling point solvent.

Experimental Protocol: Synthesis of (S)-3-aminoazepan-2-one [2]

  • Materials:

    • L-lysine hydrochloride

    • Sodium hydroxide (NaOH)

    • 1-Hexanol

    • Concentrated Hydrochloric Acid (HCl)

    • Methanol

  • Procedure:

    • A stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and NaOH (24 g, 600 mmol) in 1-hexanol (2.4 L) is heated to reflux. A Dean-Stark trap is used to remove the water generated during the reaction.

    • The suspension is refluxed for 8 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

    • After completion, the suspension is cooled to room temperature and filtered to remove the sodium chloride byproduct.

    • The filtrate is concentrated under reduced pressure to yield crude α-amino-ε-caprolactam.

    • The crude product is dissolved in water and the pH is adjusted to 6 with concentrated HCl.

    • Partial concentration of the aqueous solution followed by cooling to room temperature affords crystalline (S)-3-aminoazepan-2-one hydrochloride.

    • To obtain the free amine, the hydrochloride salt is dissolved in methanol, and a stoichiometric amount of NaOH is added. The mixture is stirred for 2 hours, filtered to remove NaCl, and the filtrate is evaporated under reduced pressure to yield (S)-3-aminoazepan-2-one as a white solid.

  • Expected Yield: ~75% for the hydrochloride salt.

N-Benzyloxycarbonyl (Cbz) Protection

The protection of the 3-amino group is achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involves an aqueous basic solution to neutralize the HCl generated during the reaction.[3]

Experimental Protocol: Synthesis of (S)-Benzyl (2-oxoazepan-3-yl)carbamate [3][4]

  • Materials:

    • (S)-3-aminoazepan-2-one

    • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

    • Benzyl chloroformate (Cbz-Cl)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (S)-3-aminoazepan-2-one (1.0 equiv) in a mixture of THF and water (2:1) or DCM and aqueous NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.0 equiv) or aqueous NaOH to the solution.

    • Slowly add benzyl chloroformate (1.1-1.2 equiv) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 3-20 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford (S)-Benzyl (2-oxoazepan-3-yl)carbamate as a white solid.

  • Expected Yield: 60-90%

Synthesis Workflow

Lysine L-Lysine Hydrochloride ACL_HCl (S)-3-aminoazepan-2-one Hydrochloride Lysine->ACL_HCl  Heat, 1-Hexanol, NaOH (Cyclization) ACL (S)-3-aminoazepan-2-one ACL_HCl->ACL  NaOH, Methanol (Neutralization) Cbz_Cap (S)-Benzyl (2-oxoazepan-3-yl)carbamate ACL->Cbz_Cap  Cbz-Cl, NaHCO₃ (N-Protection)

Synthesis of the core scaffold.

Derivatization Strategies

The versatility of this compound lies in its potential for derivatization at multiple positions. The primary amine, once deprotected, is a key site for modification. Additionally, the lactam nitrogen can be functionalized.

Deprotection of the Cbz Group

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, a mild and efficient method that yields the free amine, toluene, and carbon dioxide as byproducts.[5] Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative to using hydrogen gas.[6][7]

Experimental Protocol: Catalytic Transfer Hydrogenation for Cbz Deprotection [6]

  • Materials:

    • (S)-Benzyl (2-oxoazepan-3-yl)carbamate

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol.

    • Carefully add 10% Pd/C (10-20% w/w) to the solution.

    • Add ammonium formate (3-5 equiv) to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.

N-Alkylation of the Lactam

The nitrogen of the caprolactam ring can be alkylated after deprotonation with a strong base, such as sodium hydride.[8][9][10][11]

Experimental Protocol: N-Alkylation of this compound [8]

  • Materials:

    • This compound

    • Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (e.g., Benzyl bromide, Methyl iodide)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Amide Bond Formation

Following Cbz deprotection, the resulting primary amine is a versatile nucleophile for the formation of amide bonds with a variety of carboxylic acids using standard peptide coupling reagents. Alternatively, amides can be formed directly from the Cbz-protected compound by reaction with an acyl chloride in the presence of sodium iodide.[12][13]

Experimental Protocol: Direct Amide Formation from Cbz-Protected Amine [12]

  • Materials:

    • This compound

    • Sodium iodide (NaI)

    • Acyl chloride

    • Anhydrous acetonitrile

  • Procedure:

    • To a stirred solution of this compound (1.0 equiv) and sodium iodide (1.5-10 equiv) in dry acetonitrile at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.5-10 equiv).

    • Heat the reaction mixture to 60 °C and stir for the required time as monitored by TLC.

    • After completion, cool the reaction mixture and quench with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Derivatization Pathways

Cbz_Cap (S)-Benzyl (2-oxoazepan-3-yl)carbamate Deprotected (S)-3-aminoazepan-2-one Cbz_Cap->Deprotected  H₂, Pd/C or  NH₄⁺HCO₂⁻, Pd/C (Deprotection) N_Alkylated N-Alkyl Derivative Cbz_Cap->N_Alkylated  1. NaH  2. R-X (N-Alkylation) Amide Amide Derivative Deprotected->Amide  R'-COOH, Coupling Agent (Amide Coupling) Urea Urea Derivative Deprotected->Urea  R'-NCO (Urea Formation)

Key derivatization strategies.

Applications in Drug Discovery: Targeting Proteases

Derivatives of this compound have shown significant promise as inhibitors of various protease enzymes, which are implicated in a range of diseases including cancer, inflammatory disorders, and infectious diseases.

Cathepsin Inhibitors

Cathepsins are a family of proteases that play crucial roles in cellular protein turnover and are also involved in pathological processes such as tumor invasion and bone resorption.[14][15] Several studies have focused on developing caprolactam-based inhibitors of cathepsins, particularly Cathepsin K and Cathepsin S.

  • Cathepsin K and Osteoporosis: Cathepsin K is the predominant cysteine protease in osteoclasts and is essential for the degradation of bone matrix proteins, primarily type I collagen.[16][17] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.[14] The caprolactam scaffold can be elaborated to interact with the active site of Cathepsin K.

Cathepsin K Signaling in Osteoclasts

RANKL RANKL RANK RANK RANKL->RANK Binds to NFATc1 NFATc1 Activation RANK->NFATc1 CatK_exp Cathepsin K Expression NFATc1->CatK_exp Promotes Collagen Type I Collagen CatK_exp->Collagen Degrades Bone_res Bone Resorption Collagen->Bone_res Cap_Inhibitor Caprolactam-based Cathepsin K Inhibitor Cap_Inhibitor->CatK_exp Inhibits

Role of Cathepsin K in bone resorption.

  • Cathepsin S and Autoimmune Diseases: Cathepsin S is involved in antigen presentation by major histocompatibility complex (MHC) class II molecules and has been implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][18][19][20][21] Selective inhibitors of Cathepsin S are therefore of significant therapeutic interest. The caprolactam scaffold has been utilized to develop potent and selective Cathepsin S inhibitors.[22][23]

Caspase Inhibitors

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is associated with various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The development of caspase inhibitors is an active area of research. The caprolactam framework provides a versatile platform for the design of both reversible and irreversible caspase inhibitors.

Table 1: Bioactivity of Caprolactam-based Protease Inhibitors

Compound/Derivative ClassTarget EnzymeIC₅₀ (nM)Reference
Peptidic 1-cyanopyrrolidinesCathepsin L0.094[24]
Peptidic 1-cyanopyrrolidinesCathepsin K2.3[24]
Peptidic 1-cyanopyrrolidinesCathepsin S0.7[24]
Isatin-sulphonamide derivativesCaspase-331 - 86[25]
Ac-LESD-CMKCaspase-850[26]
z-LEHD-FMKCaspase-80.70[26]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis from L-lysine and the well-established chemistry for the protection and deprotection of the 3-amino group make it an accessible starting material for the generation of diverse chemical libraries. The demonstrated utility of the caprolactam scaffold in the design of potent and selective protease inhibitors, particularly for cathepsins and caspases, highlights its potential for the development of novel therapeutics for a wide range of diseases.

Future research in this area will likely focus on the development of more sophisticated derivatization strategies to fine-tune the pharmacological properties of these compounds, including their selectivity, pharmacokinetic profiles, and in vivo efficacy. The exploration of new biological targets for caprolactam-based compounds also represents an exciting avenue for future drug discovery efforts.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Costa, A. G., et al. (2011). Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis. Nature Reviews Rheumatology, 7(8), 447-456. [Link]

  • Saag, K. G., et al. (2017). Cathepsin K inhibitors for osteoporosis: Biology, potential clinical utility, and lessons learned. Bone, 102, 36-43. [Link]

  • Wang, F., et al. (2023). Cathepsin S: molecular mechanisms in inflammatory and immunological processes. Frontiers in Immunology, 14, 1276023. [Link]

  • Du, X., et al. (2021). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology, 9, 739300. [Link]

  • Saftig, P., et al. (1998). Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice. Advances in experimental medicine and biology, 436, 293-301. [Link]

  • Gauthier, J. Y., et al. (2011). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Journal of medicinal chemistry, 54(23), 8173-8189.
  • Leck, P. J., et al. (2016). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 7(3), 276-279. [Link]

  • Lundberg, K., et al. (2011). Cathepsin S and cathepsin L in serum and synovial fluid in rheumatoid arthritis with and without autoantibodies. Rheumatology, 50(11), 2059-2065. [Link]

  • ResearchGate. Cathepsin S and cathepsin L in serum and synovial fluid in rheumatoid arthritis with and without autoantibodies. [Link]

  • Li, Y., et al. (2024). Unraveling the causal nexus of cathepsins and rheumatoid arthritis: Insights from a two-sample Mendelian randomization framework. Medicine, 103(1), e36803. [Link]

  • Rydzewski, R. M., et al. (2002). Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors. Bioorganic & medicinal chemistry letters, 12(14), 1845-1848. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • National Center for Biotechnology Information. Table 2, IC50 values for selected compounds versus caspase panel. [Link]

  • ResearchGate. Some of the reported caspase-3 inhibitors. [Link]

  • Tandfonline. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • MDPI. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. [Link]

  • University of Adelaide.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Summary of caspase inhibitor IC50 values for data depicted in figures.... [Link]

  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. [Link]

  • National Center for Biotechnology Information. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. [Link]

  • PubMed. Synthesis of proline analogues as potent and selective cathepsin S inhibitors. [Link]

  • PrepChem. Synthesis of N-Benzyl-caprolactam. [Link]

  • ResearchGate. Synthesis and SAR of succinamide peptidomimetic inhibitors of cathepsin S. [Link]

  • ResearchGate. Caspase 3 activation after treatment with IC50 concentration of.... [Link]

  • HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. [Link]

  • ResearchGate. The effect of IC50 concentration of Glab on the caspase-3 activity of.... [Link]

  • PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

  • White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. [Link]

  • National Center for Biotechnology Information. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • University of Groningen. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]

  • eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-aminoethyl)sulfide Functionality. [Link]

  • National Center for Biotechnology Information. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. [Link]

  • Green Chemistry. One-pot Cbz-deprotection/peptide coupling in batch and flow. [Link]

Sources

The Enduring Legacy of the Benzyl Carbamate (Cbz) Group: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>

Introduction: A Cornerstone of Amine Protection Strategy

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to the successful construction of complex molecular architectures. Among the arsenal of protecting groups available to the modern chemist, the benzyloxycarbonyl (Cbz or Z) group holds a place of historical significance and enduring utility.[1][2] First introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[3] Its legacy extends far beyond this initial application, and it remains a vital tool in pharmaceutical research and drug development.[4][5]

This in-depth technical guide provides a comprehensive overview of the benzyl carbamate protecting group, from its fundamental chemical principles to its practical application in the laboratory. We will delve into the mechanistic nuances of its installation and removal, explore its orthogonality with other common protecting groups, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile protecting group.

The Chemistry of Cbz Protection: Taming the Amine

Amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. However, their inherent nucleophilicity and basicity can lead to undesirable side reactions during multi-step syntheses.[1] The Cbz group effectively "tames" the amine by converting it into a significantly less reactive carbamate.[1][6] This transformation is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][7]

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of a proton and the chloride leaving group, facilitated by a base, yields the stable benzyl carbamate.

Caption: Mechanism of Cbz protection of an amine.

Experimental Protocol: Cbz Protection of a Primary Amine

This protocol provides a general procedure for the Cbz protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine in a suitable solvent system, such as a mixture of water and a water-immiscible organic solvent (e.g., DCM or EtOAc).

  • Add a base, such as sodium carbonate or sodium bicarbonate, to the mixture.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Cbz-protected amine.

  • Purify the product by recrystallization or column chromatography if necessary.

The Art of Deprotection: Liberating the Amine

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.[8] The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functionalities.

Catalytic Hydrogenolysis: The Workhorse Method

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[7][9] This mild and efficient technique involves the cleavage of the C-O benzylic bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[7][9] The reaction proceeds to release the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[1]

Mechanism of Catalytic Hydrogenolysis

The precise mechanism is complex and occurs on the surface of the catalyst. It is generally understood to involve the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon, Parr shaker)

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite™

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium) to the solution.[9]

  • Purge the flask with an inert gas to remove air.

  • Introduce hydrogen gas to the flask (e.g., via a balloon or by connecting to a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Transfer Hydrogenolysis: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, or for larger-scale reactions where safety is a primary concern, transfer hydrogenolysis offers an excellent alternative.[8] This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[8]

Acid-Mediated Cleavage: For Hydrogenation-Sensitive Substrates

In cases where the substrate contains functional groups susceptible to reduction under hydrogenolysis conditions (e.g., alkenes, alkynes, nitro groups), acid-mediated cleavage provides a valuable orthogonal strategy.[8] Strong acids, such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids, can cleave the Cbz group.[3][7] However, these conditions are harsh and may not be suitable for all substrates. More recently, milder acidic conditions, such as methanesulfonic acid in hexafluoroisopropanol, have been developed.[10]

Comparative Overview of Cbz Deprotection Methods
Deprotection MethodReagentsTypical ConditionsAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/CMeOH or EtOH, rt, 1-24 hMild, neutral pH, high yields, clean byproducts.[8]Incompatible with reducible functional groups; safety concerns with H₂ gas.[8]
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOH, reflux, 1-3 hAvoids the use of flammable H₂ gas, safer for larger scale.[8]Can require elevated temperatures.
Acidic Cleavage HBr in Acetic Acid (33%)rt, 1-4 hUseful for substrates with reducible functional groups.[9]Harsh conditions, not suitable for acid-labile substrates.
Lewis Acid Cleavage AlCl₃ in HFIPrtNon-reductive, good for sensitive substrates.[9]Requires stoichiometric amounts of Lewis acid and careful workup.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMA, 75 °COrthogonal to reductive and acidic methods.[11]Can require elevated temperatures and specific reagents.

Orthogonality: A Key to Complex Synthesis

In multi-step synthesis, particularly in the construction of complex molecules like peptides, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality.[12] The Cbz group's unique deprotection via hydrogenolysis makes it orthogonal to many other commonly used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[12][13]

Cbz, Boc, and Fmoc: A Triad of Orthogonal Protection
Protecting GroupDeprotection ConditionStability of Other Protecting Groups
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)Boc: Generally stable.[12] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[12]
Boc Acid (e.g., TFA in DCM)Cbz: Generally stable, but can be cleaved with strong acids like HBr.[13] Fmoc: Stable.
Fmoc Base (e.g., 20% Piperidine in DMF)Cbz: Stable.[12] Boc: Generally stable, though some lability can be observed with prolonged exposure.[12]

This orthogonality allows for the strategic and sequential deprotection of different amine groups within the same molecule, a fundamental principle in solid-phase peptide synthesis (SPPS) and other complex synthetic endeavors.[14][15]

Orthogonal_Deprotection Start Peptide with Cbz, Boc, and Fmoc groups Fmoc_Deprotection Base (e.g., Piperidine) Start->Fmoc_Deprotection Boc_Deprotection Acid (e.g., TFA) Start->Boc_Deprotection Cbz_Deprotection H₂/Pd-C Start->Cbz_Deprotection Intermediate1 Peptide with Cbz and Boc groups Fmoc_Deprotection->Intermediate1 Intermediate2 Peptide with Cbz and Fmoc groups Boc_Deprotection->Intermediate2 Intermediate3 Peptide with Boc and Fmoc groups Cbz_Deprotection->Intermediate3

Sources

The Cornerstone of Chiral Synthesis: A Technical Guide to Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms within a drug molecule can dramatically influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. It is this fundamental principle that elevates the status of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).

This guide provides an in-depth technical overview of Benzyl (2-oxoazepan-3-yl)carbamate, a versatile chiral building block that has proven instrumental in the synthesis of a range of therapeutic agents. We will explore its synthesis, properties, and key applications, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in harnessing its full potential. The strategic use of this building block, particularly its (S)- and (R)-enantiomers, allows for the precise construction of stereogenic centers, a critical step in the development of safer and more efficacious medicines. This compound is particularly noted as a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting neurological disorders and enzyme inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization of a chiral building block is fundamental to its effective application. The table below summarizes the key physical and spectroscopic data for this compound. It is crucial for researchers to verify these properties to ensure the identity and purity of their materials.

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₃[3]
Molecular Weight 262.31 g/mol [1]
Appearance White solid[1]
Melting Point 161.5-162.5 °C[4]
CAS Number (S)-enantiomer 103478-12-2[3]
CAS Number (Racemate) 108875-45-2[4]
Storage Conditions 0-8 °C[1]

Note: Specific optical rotation and detailed NMR data for individual enantiomers are often reported in specialized literature and should be consulted for chiral purity assessment.

Strategic Synthesis of Enantiopure this compound

The utility of this compound as a chiral building block is contingent upon the availability of efficient and stereoselective synthetic routes to its individual enantiomers. The primary strategies involve the cyclization of enantiopure lysine derivatives or the resolution of a racemic intermediate.

Enantioselective Synthesis from Chiral Pool Starting Materials

A robust and reliable method for preparing the enantiomers of this compound is to start from the corresponding enantiomers of lysine, a readily available and relatively inexpensive chiral starting material. The synthesis of the racemic precursor, α-amino-ε-caprolactam, can be achieved by heating a salt of L-lysine in an alcohol-based solvent.[5][6][7][8]

Diagram 1: General Synthetic Approach from Lysine

Lysine Enantiopure Lysine ((L)- or (D)-) Cbz_Lysine N-ε-Cbz-Lysine Lysine->Cbz_Lysine Cbz protection Cyclization Cyclization Cbz_Lysine->Cyclization Activation Target Enantiopure Benzyl (2-oxoazepan-3-yl)carbamate Cyclization->Target Racemic Racemic 3-Aminocaprolactam Enzyme Stereoselective Amidase Racemic->Enzyme Separation Separation Enzyme->Separation S_Enantiomer (S)-3-Aminocaprolactam Separation->S_Enantiomer R_Product (R)-Product Separation->R_Product

Sources

spectroscopic data for Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Benzyl (2-oxoazepan-3-yl)carbamate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the , a pivotal intermediate in pharmaceutical research and development, particularly in the synthesis of agents targeting neurological disorders.[1] With a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of 262.31 g/mol , this compound's structural elucidation relies on a multi-faceted spectroscopic approach.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the interpretation of its characteristic spectroscopic signature.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output. This compound is composed of three primary structural motifs: a benzyl protecting group, a carbamate linker, and a seven-membered caprolactam ring. The stereochemistry at the C3 position of the azepanone ring is a critical feature for its biological activity.

The key functional groups that produce distinct spectroscopic signals are:

  • Aromatic Ring: The phenyl group of the benzyl moiety.

  • Carbamate: The -O-C(=O)-NH- linkage.

  • Lactam (Amide): The cyclic amide within the azepanone ring.

  • Aliphatic Chain: The methylene (-CH₂-) groups of the caprolactam ring.

  • N-H Bonds: Present in both the carbamate and lactam groups.

cluster_M This compound cluster_BG Benzyl Group cluster_C Carbamate Linker cluster_L Azepan-2-one Ring M C₁₄H₁₈N₂O₃ Aromatic_Ring Phenyl Ring (C₆H₅) Benzylic_CH2 Benzylic CH₂ Carbamate -NH-C(=O)-O- Benzylic_CH2->Carbamate -O- linkage Aliphatic Aliphatic Chain (CH, CH₂) Carbamate->Aliphatic -NH- linkage Lactam Cyclic Amide (-NH-C=O)

Caption: Key functional groups of the target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for mapping the proton environment of a molecule. The spectrum of this compound is predicted to show distinct signals corresponding to each unique proton, providing definitive information on its structure and connectivity. While a complete published spectrum for this specific molecule is not available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups, supported by data from analogous structures.[3][4]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.35Multiplet5HPhenyl protons of the benzyl group.
-CH₂-Ph~5.12Singlet2HBenzylic protons.
Lactam N-H~6.5 - 7.5Broad Singlet1HAmide proton in the caprolactam ring.
Carbamate N-H~5.0 - 6.0Broad Doublet1HCarbamate proton, coupled to C3-H.
C3-H~4.30Multiplet1HMethine proton at the chiral center.
C7-H₂~3.25Multiplet2HMethylene protons adjacent to the lactam nitrogen.
Ring-CH₂~1.5 - 2.1Multiplets6HRemaining four methylene groups (C4, C5, C6) of the caprolactam ring.
Causality in Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, protons attached to nitrogen (N-H) often exhibit broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm the N-H signals, a D₂O exchange experiment is recommended. Upon adding a drop of D₂O to the NMR tube, the N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum, thus confirming their assignment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate all signals.

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, making it a powerful tool for confirming the molecular structure and the presence of all expected carbon atoms.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Based on analogous structures, the following carbon signals are anticipated.[3][4][5]

Carbon AtomExpected Chemical Shift (δ, ppm)Assignment
C=O (Lactam)~174.5Amide carbonyl of the caprolactam ring.
C=O (Carbamate)~156.0Carbonyl of the carbamate group.
C (Quaternary, Ar)~136.2Aromatic carbon attached to the benzylic CH₂.
CH (Ar)~128.6, 128.2, 127.9Aromatic carbons of the benzyl group.
-CH₂-Ph~67.0Benzylic carbon.
C3-H~55.8Methine carbon at the chiral center.
C7-H₂~48.5Methylene carbon adjacent to the lactam nitrogen.
Ring-CH₂~20 - 40Remaining methylene carbons of the caprolactam ring.
Self-Validating Protocols: DEPT Analysis

To validate the assignments of carbon types (CH₃, CH₂, CH, C), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.

  • DEPT-135: Shows CH and CH₃ signals as positive, and CH₂ signals as negative. Quaternary carbons are absent.

  • DEPT-90: Shows only CH signals.

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, each carbon signal can be unambiguously assigned to its correct type, providing an internal cross-validation of the structural assignment.

structure Carbonyl (C=O) 155-175 ppm Aromatic (sp²) 125-140 ppm Alkoxy (C-O) ~67 ppm Aliphatic (sp³) 20-60 ppm C_Lactam Lactam C=O C_Lactam->structure:f0 C_Carbamate Carbamate C=O C_Carbamate->structure:f0 C_Aromatic Aromatic C C_Aromatic->structure:f1 C_Benzylic Benzylic C C_Benzylic->structure:f2 C_Aliphatic Aliphatic C C_Aliphatic->structure:f3

Caption: ¹³C NMR chemical shift regions for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3320Medium, BroadN-H StretchLactam & Carbamate N-H
3100-3000MediumC-H StretchAromatic C-H
2950-2850MediumC-H StretchAliphatic C-H
~1710Strong, SharpC=O StretchCarbamate C=O[6]
~1660Strong, SharpC=O StretchLactam Amide I Band
1550-1520MediumN-H BendAmide II Band
~1250StrongC-O StretchCarbamate Ester Linkage
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectroscopy often utilizes an ATR accessory, which simplifies sample handling.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expected Mass Spectrometry Data (ESI+)
  • Molecular Formula: C₁₄H₁₈N₂O₃

  • Exact Mass: 262.13

  • [M+H]⁺: The protonated molecular ion peak is expected at m/z 263.14 .

  • [M+Na]⁺: The sodium adduct is expected at m/z 285.12 .

Primary Fragmentation Pathways

The structural integrity is validated by analyzing the fragmentation pattern. In electrospray ionization (ESI), fragmentation is typically induced in the collision cell (MS/MS). The benzyl and carbamate moieties are prone to characteristic cleavages.

  • Loss of Benzyl Radical: The most common fragmentation for benzyl-containing compounds is the formation of the tropylium cation (C₇H₇⁺) at m/z 91 .

  • Loss of Toluene: Neutral loss of toluene (92 Da) from the [M+H]⁺ ion.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carbamate group.

parent [M+H]⁺ m/z 263.14 frag1 Tropylium Cation m/z 91 parent->frag1 Loss of C₇H₈N₂O₃ radical frag2 [M+H - C₇H₈]⁺ m/z 171.08 parent->frag2 Loss of Toluene frag3 [M+H - CO₂]⁺ m/z 219.15 parent->frag3 Loss of CO₂

Caption: Predicted primary fragmentation pathways in ESI-MS/MS.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR elucidates the proton environment and connectivity, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern. This guide provides the expected data and validated protocols necessary for researchers to confidently identify and characterize this important pharmaceutical intermediate.

References

  • Direct Synthesis of Benzylic Carbamates.
  • Benzyl (S)-(2-Oxoazepan-3-Yl)
  • Benzyl (S)-(2-oxoazepan-3-yl)carbamate | CAS 103478-12-2. Santa Cruz Biotechnology.
  • Synthesis of Benzyl {2-[(2-(1H-Benzo[d][1][2][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. MDPI.

  • Benzyl-N-[4-(2-hydroxyethyl)
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry.

Sources

Methodological & Application

Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Protocol for N-Protection of 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Benzyl (2-oxoazepan-3-yl)carbamate, a key protected intermediate in pharmaceutical research and development. The protocol outlines the N-benzyloxycarbonylation of 3-aminoazepan-2-one (also known as α-amino-ε-caprolactam) using benzyl chloroformate. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The strategic protection of reactive functional groups is a fundamental concept in modern organic synthesis, particularly in the multi-step preparation of complex pharmaceutical agents.[1] The amino group of 3-aminoazepan-2-one is a nucleophilic center that requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The benzyloxycarbonyl (Cbz or Z) group is an ideal choice for this purpose due to its robust stability under various reaction conditions and its susceptibility to mild cleavage via hydrogenolysis.[2][3]

The introduction of the Cbz group, pioneered by Max Bergmann and Leonidas Zervas, was a revolutionary step in peptide chemistry, enabling controlled, stepwise synthesis.[1] This method converts a reactive primary amine into a significantly less nucleophilic carbamate, allowing for selective reactions at other sites of the molecule.[3] The target molecule, this compound, serves as a versatile intermediate in the synthesis of various therapeutic agents, especially those targeting neurological disorders.[4]

This protocol details a reliable method for the Cbz protection of 3-aminoazepan-2-one under classic Schotten-Baumann conditions, which involves reacting the amine with benzyl chloroformate in a basic aqueous medium.[1]

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-aminoazepan-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).

The reaction is performed under basic conditions, typically using an aqueous solution of sodium carbonate or sodium bicarbonate.[5] The base serves two critical functions:

  • It deprotonates the ammonium salt if the starting material is provided as a hydrochloride salt (e.g., L-α-Amino-ε-caprolactam hydrochloride), liberating the free amine.[6]

  • It neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, driving the equilibrium towards product formation.[1]

Controlling the pH between 8 and 10 is crucial, as excessively high pH can risk racemization of chiral centers, while a pH that is too low can lead to the decomposition of benzyl chloroformate.[5]

Experimental Protocol

This section provides a self-validating, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

Reagents:

  • 3-Aminoazepan-2-one hydrochloride (or the free base)

  • Benzyl chloroformate (Cbz-Cl)[2]

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Appropriate TLC eluent (e.g., 50% Ethyl Acetate in Hexanes)

Equipment:

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or sintered glass funnel)

  • Standard laboratory glassware

Reaction Workflow Diagram

The overall experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis prep_amine Dissolve 3-Aminoazepan-2-one and Na2CO3 in Water cool Cool Solution to 0-5 °C (Ice Bath) prep_amine->cool add_cbz Add Benzyl Chloroformate Dropwise cool->add_cbz react Stir at Room Temperature (2-4 hours) add_cbz->react wash Wash with Diethyl Ether react->wash extract Extract Aqueous Layer with Ethyl Acetate (3x) wash->extract combine Combine Organic Layers extract->combine dry Dry over Na2SO4 combine->dry filter_conc Filter and Concentrate dry->filter_conc purify Purify Crude Product (Recrystallization or Chromatography) filter_conc->purify analyze Characterize Final Product (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Amine Solution: In a round-bottom flask, dissolve 3-aminoazepan-2-one hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in deionized water. If using the free base, dissolve it with sodium carbonate (1.2 eq). Stir until all solids have dissolved.

  • Reaction Setup: Cool the flask in an ice bath with vigorous stirring, ensuring the internal temperature drops to between 0 °C and 5 °C.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.[1] A white precipitate may form.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (1 x volume) to remove any unreacted benzyl chloroformate and other non-polar impurities.[1][7] Discard the organic (ether) layer.

  • Extraction of Product: Extract the product from the aqueous layer using ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification: The crude product, which often appears as a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Quantitative Data and Characterization

Reagent and Product Summary
Compound NameMolecular FormulaMolar Mass ( g/mol )Equivalents
Starting Material
3-Aminoazepan-2-one HClC₆H₁₃ClN₂O164.63[6]1.0
Reagents
Benzyl ChloroformateC₈H₇ClO₂170.59[2]1.1
Sodium CarbonateNa₂CO₃105.992.5
Product
This compoundC₁₄H₁₈N₂O₃262.30[8][9]1.0 (Theoretical)
Expected Results and Characterization
  • Appearance: White to off-white solid.

  • Yield: Typically >80% after purification.

  • Melting Point: 161.5-162.5 °C.[8]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight (Exact Mass: 262.13200).[8]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O of carbamate and lactam).

Reaction Scheme

G reactant1 3-Aminoazepan-2-one product This compound reactant1->product Na2CO3, H2O 0 °C to RT reactant2 Benzyl Chloroformate reactant2->product byproduct + HCl

Caption: Synthesis of this compound.

Safety and Handling Precautions

  • Benzyl chloroformate is corrosive, moisture-sensitive, and lachrymatory. It can produce toxic fumes and should be handled with extreme care in a well-ventilated chemical fume hood.[7]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic. Maintaining a low temperature during the addition of benzyl chloroformate is critical for safety and to minimize side reactions.

  • Consult the Safety Data Sheet (SDS) for all reagents before beginning the procedure.

References

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • ResearchGate. Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (archived). [Link]

  • NWO. Chemo-enzymatic synthesis of e-caprolactam using intermediates accumulated in potato. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

  • Google Patents. Method for the preparation of aminoamides employing ε-caprolactam.
  • ResearchGate. Benzyl {2-[(2-(1H-Benzo[d][1][2][7]triazol-1-yl)-2-oxoethyl)amino]. [Link]

  • MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][2][7]triazol-1-yl)-2-oxoethyl)amino]. [Link]

  • Google Patents. Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.

Sources

Application Notes and Protocols: Cbz Protection of 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a widely utilized protecting group for amines due to its robustness under various reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] This protocol provides a detailed procedure for the N-Cbz protection of 3-aminoazepan-2-one, a valuable cyclic amine scaffold in medicinal chemistry.

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4][5] The choice of base and solvent system is critical to ensure high yields and minimize side reactions.

Reaction Scheme

Experimental Protocol

This protocol outlines the Cbz protection of 3-aminoazepan-2-one using sodium bicarbonate as the base in a biphasic solvent system of tetrahydrofuran (THF) and water.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Aminoazepan-2-one≥95%Commercially Available
Benzyl Chloroformate (Cbz-Cl)≥95%Commercially AvailableLachrymator, handle in a fume hood.[6]
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-aminoazepan-2-one (1.0 equivalent).

    • Dissolve the starting material in a 2:1 mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Reagent:

    • While stirring vigorously, add sodium bicarbonate (NaHCO₃) (2.0 equivalents) to the cooled solution.[7]

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equivalents) dropwise via an addition funnel over 15-20 minutes. Ensure the temperature remains at 0 °C during the addition.[1] The reaction is exothermic, and slow addition is crucial to prevent side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 2-4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[1][8]

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining aqueous contaminants.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification and Characterization:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The resulting residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Cbz-3-aminoazepan-2-one.[7][9]

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-aminoazepan-2-one in THF/H₂O cool Cool to 0 °C start->cool add_base Add NaHCO₃ cool->add_base add_cbz Add Cbz-Cl dropwise at 0 °C add_base->add_cbz warm Warm to RT and stir for 2-4h add_cbz->warm monitor Monitor by TLC warm->monitor dilute Dilute with H₂O monitor->dilute Reaction Complete extract Extract with Ethyl Acetate dilute->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure Product

Caption: Workflow for the Cbz protection of 3-aminoazepan-2-one.

Safety Precautions

  • Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator, corrosive, and toxic.[6][10][11] It causes severe skin burns and eye damage and may cause an allergic skin reaction and respiratory irritation.[10][12] It is also a suspected carcinogen.[6][10] Always handle benzyl chloroformate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][13][14] Avoid contact with water and moisture, as it reacts to form hydrogen chloride gas.[13]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed, including wearing appropriate PPE and working in a well-ventilated area. An emergency eye wash and safety shower should be readily available.[10]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure sufficient equivalents of Cbz-Cl and base were used.
Product lost during work-up.Ensure complete extraction by performing multiple extractions with ethyl acetate. Minimize transfers of the product solution.
Side Product Formation Reaction temperature was too high.Maintain the reaction temperature at 0 °C during the addition of Cbz-Cl.
Incorrect pH.Ensure the reaction mixture remains basic. The use of a buffer system can help maintain the optimal pH.[15]
Difficulty in Purification Incomplete reaction leading to a mixture of starting material and product.Optimize reaction conditions to drive the reaction to completion.
Formation of closely related impurities.Use a slow gradient during column chromatography for better separation.

Conclusion

This protocol provides a reliable and detailed method for the Cbz protection of 3-aminoazepan-2-one. Adherence to the outlined steps and safety precautions is essential for a successful and safe synthesis. The Cbz protecting group is a valuable tool in organic synthesis, and this protocol can be adapted for the protection of other similar primary and secondary amines.

References

  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Accessed January 9, 2026.
  • Synquest Labs.
  • CAMEO Chemicals - NOAA.
  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Accessed January 9, 2026.
  • ResearchGate. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Accessed January 9, 2026.
  • NJ.gov.
  • Chemos GmbH&Co.KG.
  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Accessed January 9, 2026.
  • Guidechem.
  • Lokey Lab Protocols - Wikidot. Protecting Groups. Accessed January 9, 2026.
  • SATHEE. Chemistry Schotten Baumann Reaction. Accessed January 9, 2026.
  • Grokipedia. Schotten–Baumann reaction. Accessed January 9, 2026.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Accessed January 9, 2026.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. Accessed January 9, 2026.
  • Wikipedia.
  • Oxford Academic. Excellent Method for Cbz-protection of Amines | Chemistry Letters. Accessed January 9, 2026.
  • Master Organic Chemistry.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Accessed January 9, 2026.
  • Common Organic Chemistry.
  • American Chemical Society. Selective Cleavage of Cbz-Protected Amines. Accessed January 9, 2026.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed January 9, 2026.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Accessed January 9, 2026.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Accessed January 9, 2026.
  • PrepChem.com. Synthesis of 3-(Cbz-amino)-2-azetidinone. Accessed January 9, 2026.
  • Thieme Connect. Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. Accessed January 9, 2026.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Accessed January 9, 2026.
  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Accessed January 9, 2026.
  • PubChem. N-Cbz-2-amino-1,3-propanediol. Accessed January 9, 2026.

Sources

Application Notes and Protocols for the Use of Benzyl (2-oxoazepan-3-yl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Conformational Rigidity in Peptide Therapeutics

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] Introducing conformational constraints is a powerful strategy to overcome these limitations.[2] Lactam-bridged peptides, in particular, have emerged as a promising class of constrained peptides, offering enhanced potency, selectivity, and bioavailability.[3][4] Benzyl (2-oxoazepan-3-yl)carbamate, a cyclic amino acid derivative, serves as a valuable building block for introducing a lactam-based constraint into a peptide sequence during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of this versatile building block into novel peptide-based therapeutics.

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is a commercially available compound with the following properties:

  • CAS Number: 103478-12-2[5]

  • Molecular Formula: C₁₄H₁₈N₂O₃[5]

  • Molecular Weight: 262.30 g/mol [5]

The "Why": Causality Behind Experimental Choices

The decision to incorporate a constrained amino acid like this compound is driven by the desire to pre-organize the peptide backbone into a bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and potency.[1] The seven-membered lactam ring of this building block provides a rigid scaffold that can be strategically positioned within a peptide sequence to induce and stabilize specific secondary structures, such as β-turns or helical motifs.[3]

The choice of the benzyloxycarbonyl (Cbz or Z) protecting group for the α-amino group of the lactam is a key consideration. The Cbz group is historically significant in peptide synthesis and is known for its stability under a range of conditions.[3][6] However, its removal typically requires catalytic hydrogenation, which may not be compatible with all solid-phase synthesis strategies and certain functional groups.[6] In the context of Fmoc-based SPPS, the Cbz group's stability to the basic conditions used for Fmoc removal allows for its use as a permanent protecting group for the lactam's amino functionality, if desired, or it can be removed at a later stage. Alternatively, if the N-terminal of the peptide is to be capped with this lactam, the Cbz group can be removed on-resin prior to cleavage, although this requires an orthogonal deprotection strategy.[7]

Experimental Workflow for SPPS Incorporation

The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of each step, from resin selection to final cleavage and purification. The following sections provide detailed protocols based on the widely used Fmoc/tBu strategy.

SPPS_Workflow Resin_Selection Resin Selection (e.g., Wang, Rink Amide) Fmoc_Deprotection_Initial Initial Fmoc Deprotection Resin_Selection->Fmoc_Deprotection_Initial 20% Piperidine/DMF Coupling_Lactam Coupling of Benzyl (2-oxoazepan-3-yl)carbamate Fmoc_Deprotection_Initial->Coupling_Lactam HATU/DIPEA Washing_1 Washing Coupling_Lactam->Washing_1 Capping Capping (Optional) Washing_1->Capping Acetic Anhydride Fmoc_Deprotection_Subsequent Subsequent Fmoc Deprotection Washing_1->Fmoc_Deprotection_Subsequent Capping->Fmoc_Deprotection_Subsequent Chain_Elongation Peptide Chain Elongation Fmoc_Deprotection_Subsequent->Chain_Elongation Coupling of next Fmoc-amino acid Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Repeat cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage TFA cocktail Purification Purification & Analysis Cleavage->Purification RP-HPLC

Sources

The Strategic Application of Benzyl (2-oxoazepan-3-yl)carbamate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the development of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The structural diversity and inherent chirality of starting materials are critical determinants in the successful synthesis of complex molecular architectures that can effectively modulate enzyme activity. Among the myriad of chiral building blocks available to the medicinal chemist, Benzyl (2-oxoazepan-3-yl)carbamate, particularly its (S)-enantiomer, has emerged as a versatile and strategically important scaffold.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of two distinct classes of enzyme inhibitors: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Cathepsin K inhibitors for addressing bone resorption disorders.

This document will delve into the rationale behind the use of this specific α-amino-ε-caprolactam derivative, providing detailed, field-proven insights into synthetic strategies and experimental protocols. We will explore the chemical logic that underpins the transformation of this starting material into key pharmacophores and discuss the self-validating nature of the described synthetic pathways.

Physicochemical Properties of (S)-Benzyl (2-oxoazepan-3-yl)carbamate

A thorough understanding of the starting material's properties is fundamental to its effective application.

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O₃[2]
Molecular Weight262.31 g/mol [2]
AppearanceWhite solid[1]
Melting Point161.5-162.5 °C
Chirality(S)-enantiomer[1]
Key Structural Featuresε-Caprolactam ring, Cbz-protected α-amino group[1]

The ε-caprolactam ring provides a constrained, yet flexible, seven-membered cyclic backbone. The benzyloxycarbonyl (Cbz) protecting group on the α-amino functionality is crucial for directing reactivity during subsequent synthetic transformations and can be readily removed under standard hydrogenolysis conditions without affecting the lactam ring. The inherent chirality at the C3 position is a key feature that allows for the synthesis of stereospecific enzyme inhibitors, which is often critical for achieving high potency and selectivity.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. Many potent DPP-IV inhibitors, such as Saxagliptin, feature a key structural motif: a cyclopropyl-fused pyrrolidine ring. While not a direct precursor, (S)-Benzyl (2-oxoazepan-3-yl)carbamate serves as an excellent starting point for the stereospecific synthesis of such structures through a proposed multi-step pathway involving a key ring contraction.

Conceptual Synthetic Pathway: From Caprolactam to a Key Bicyclic Intermediate

The following diagram illustrates a plausible synthetic strategy to convert the ε-caprolactam core of (S)-Benzyl (2-oxoazepan-3-yl)carbamate into a key bicyclic intermediate suitable for the synthesis of DPP-IV inhibitors.

G A (S)-Benzyl (2-oxoazepan-3-yl)carbamate B N-Protected α-amino-ε-caprolactam A->B Deprotection/Reprotection (if necessary) C Open-chain amino acid derivative B->C Lactam Hydrolysis D N-protected 5-substituted pyrrolidin-2-one C->D Intramolecular Cyclization E Cyclopropanation D->E e.g., Simmons-Smith or similar F Key Bicyclic Intermediate for DPP-IV Inhibitor Synthesis E->F Further functional group manipulation

Caption: Proposed synthetic workflow for DPP-IV inhibitor intermediate.

Experimental Protocol: Synthesis of a Pyrrolidinone Intermediate

This protocol details a hypothetical, yet chemically sound, multi-step synthesis of a key pyrrolidinone intermediate from (S)-Benzyl (2-oxoazepan-3-yl)carbamate, illustrating the crucial ring contraction step.

Step 1: Hydrolysis of the Lactam Ring

  • Rationale: The initial step involves the hydrolytic cleavage of the seven-membered lactam ring to generate a linear amino acid derivative, which is a prerequisite for the subsequent ring-forming reaction to create the desired five-membered ring.

  • Procedure:

    • Suspend (S)-Benzyl (2-oxoazepan-3-yl)carbamate (1 eq.) in a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is achieved.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude open-chain amino acid.

Step 2: Intramolecular Cyclization to Form the Pyrrolidinone Ring

  • Rationale: This step involves an intramolecular condensation to form the thermodynamically favored five-membered pyrrolidinone ring. The choice of coupling agent is critical to ensure high yield and minimize side reactions.

  • Procedure:

    • Dissolve the crude amino acid from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, wash the reaction mixture with a 1 M aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-protected 5-substituted pyrrolidin-2-one.

Step 3: Introduction of the Cyclopropyl Moiety

  • Rationale: The introduction of a cyclopropyl ring fused to the pyrrolidinone is a key step in mimicking the conformation of potent DPP-IV inhibitors. A Simmons-Smith or a related cyclopropanation reaction on a suitable precursor is a common strategy.[3] This often requires the presence of a double bond, which can be introduced via standard olefination reactions on the pyrrolidinone.

Further steps would involve the elaboration of this bicyclic intermediate into the final DPP-IV inhibitor, for example, by coupling with the appropriate side chains as described in the patent literature for Saxagliptin synthesis.

Application in the Synthesis of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in the degradation of bone matrix proteins. Its inhibition is a promising therapeutic strategy for osteoporosis and other bone-related disorders. Peptidomimetics based on cyclic amino acid scaffolds have shown promise as Cathepsin K inhibitors. The α-amino-ε-caprolactam core of (S)-Benzyl (2-oxoazepan-3-yl)carbamate provides a constrained peptide backbone mimic that can be elaborated to target the active site of Cathepsin K.

Design Strategy for Cathepsin K Inhibitors

The design of peptidomimetic inhibitors of Cathepsin K often involves the incorporation of specific functionalities that interact with the enzyme's active site residues. A general design strategy starting from (S)-Benzyl (2-oxoazepan-3-yl)carbamate is outlined below.

G A (S)-Benzyl (2-oxoazepan-3-yl)carbamate B Deprotection of Cbz group A->B Hydrogenolysis (H₂, Pd/C) C (S)-3-amino-azepan-2-one B->C D Peptide Coupling with Electrophilic Warhead Precursor C->D Coupling Agents (e.g., HATU, HOBt) E Peptidomimetic Cathepsin K Inhibitor D->E Final Deprotection/ Modification

Caption: Synthetic pathway for peptidomimetic Cathepsin K inhibitors.

Experimental Protocol: Synthesis of a Peptidomimetic Cathepsin K Inhibitor

This protocol outlines the synthesis of a hypothetical peptidomimetic Cathepsin K inhibitor, demonstrating the utility of (S)-Benzyl (2-oxoazepan-3-yl)carbamate as a chiral scaffold.

Step 1: Deprotection of the Cbz Group

  • Rationale: The removal of the Cbz protecting group is necessary to expose the free amine for subsequent peptide coupling reactions. Hydrogenolysis is the method of choice as it is clean and efficient, and the conditions are mild enough not to affect the lactam ring.

  • Procedure:

    • Dissolve (S)-Benzyl (2-oxoazepan-3-yl)carbamate (1 eq.) in a suitable solvent, such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-amino-azepan-2-one.

Step 2: Peptide Coupling with a Warhead-Containing Moiety

  • Rationale: This step involves the formation of an amide bond between the deprotected amine and a carboxylic acid that contains an electrophilic "warhead," such as a nitrile or a ketone. This warhead is designed to interact with the catalytic cysteine residue in the active site of Cathepsin K.

  • Procedure:

    • To a solution of the carboxylic acid precursor (containing the electrophilic warhead) (1 eq.) in an aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of the crude (S)-3-amino-azepan-2-one (1.2 eq.) in DMF to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final peptidomimetic inhibitor.

Conclusion

(S)-Benzyl (2-oxoazepan-3-yl)carbamate is a valuable and versatile chiral building block for the synthesis of enzyme inhibitors. Its rigid, yet modifiable, α-amino-ε-caprolactam core provides a unique starting point for the construction of complex molecular architectures. As demonstrated in the conceptual and experimental protocols for the synthesis of DPP-IV and Cathepsin K inhibitors, this compound allows for the stereospecific introduction of key pharmacophoric elements. The synthetic strategies outlined herein, while in some cases requiring multi-step transformations, are based on well-established and reliable chemical principles, offering a high degree of confidence in their successful implementation. For researchers and scientists in the field of drug discovery, a thorough understanding of the potential of such chiral building blocks is paramount to the development of the next generation of targeted therapeutics.

References

  • BenchChem. (2025). Application Notes & Protocols: L-alpha-Amino-epsilon-caprolactam HCl in Drug Development.
  • Ivantcova, P. M., Kirsanova, A. A., Polshakov, V. I., Lyssenko, K. A., & Kudryavtsev, K. V. (n.d.). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Fingerprint.
  • Kashani, E., Pesyan, N. N., & Gholizade, S. (2014, August). One-pot Synthesis of Bis-spiro Cyclopropanes Based on Meldrum's Acid.
  • Magnin, D. R., Robl, J. A., Sulsky, R. B., Augeri, D. J., Huang, Y., Simpkins, L. M., ... & Hamann, L. G. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of medicinal chemistry, 47(10), 2587–2598. [Link]

  • Nakamura, Y., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • Pellegata, R., Pinza, M., & Pifferi, G. (1978). Synthesis of α-amino-ε-caprolactam. Synthesis, 1978(8), 614-616.
  • Silverman, R. B., & Huang, H. (1999). Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. Journal of medicinal chemistry, 42(16), 3147–3153.
  • Spino, C., et al. (n.d.).
  • The Royal Society of Chemistry. (2014).
  • World Journal of Advanced Research and Reviews. (n.d.). Role of peptidomimetics for new drug discovery.
  • WO2012040646A2. (n.d.). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
  • WO2009142489A2. (n.d.). Preparation of alpha-amino-epsilon-caprolactam via lysine cyclisation.

Sources

Benzyl (2-oxoazepan-3-yl)carbamate as an intermediate for neurological drug development.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benzyl (2-oxoazepan-3-yl)carbamate: A Key Intermediate in Neurological Drug Development

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound. This key intermediate is pivotal in the synthesis of a new generation of neurological drugs, most notably anticonvulsants within the racetam class. We will delve into its synthesis, characterization, and subsequent utilization, offering field-proven insights and robust protocols to ensure reproducibility and high-quality outcomes.

Introduction: The Strategic Importance of this compound

The landscape of neurological therapeutics is continually evolving, with a significant focus on developing agents with improved efficacy and better safety profiles. Within this sphere, the racetam class of drugs has garnered substantial attention.[1] Originally explored for nootropic effects, analogues like Levetiracetam and its successor, Brivaracetam, have become cornerstone treatments for epilepsy.[2][3] These drugs exhibit a novel mechanism of action, primarily modulating synaptic function through high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A), which plays a crucial role in regulating neurotransmitter release.[1][4]

The efficient and stereocontrolled synthesis of these complex molecules is a critical challenge in pharmaceutical manufacturing.[5][6] This is where this compound (specifically its (S)-enantiomer) emerges as a compound of high strategic value. It serves as a versatile and crucial building block, or intermediate, for constructing the core structure of these advanced anticonvulsant drugs.[7][8]

The benzyl carbamate moiety serves as a protecting group for the amine at the 3-position of the azepan-2-one (ε-caprolactam) ring. This protection is a cornerstone of the synthetic strategy for two primary reasons:

  • Preventing Undesired Reactivity: It deactivates the nucleophilic amine, preventing it from participating in side reactions during subsequent chemical transformations on other parts of the molecule.

  • Enabling Controlled Elaboration: Once other synthetic steps are complete, the benzyl carbamate group can be cleanly removed under specific conditions (typically hydrogenolysis) to reveal the free amine for the final steps of drug synthesis.

This guide provides the necessary protocols and scientific rationale to empower research teams in leveraging this key intermediate for the development of next-generation neurological therapies.

Physicochemical & Quality Control Parameters

A thorough characterization of the intermediate is the first step in a validated workflow. The data below serves as a benchmark for quality control.

PropertyValueSource
CAS Number 108875-45-2 (racemic) / 103478-12-2 ((S)-enantiomer)[7][9]
Molecular Formula C₁₄H₁₈N₂O₃[7][9]
Molecular Weight 262.31 g/mol [7][9]
Appearance White solid[7]
Melting Point 161.5-162.5 °C[9]
Purity (GC/HPLC) ≥ 99%[7]
Storage Conditions Store at 0-8°C, in a dry, cool, well-ventilated place.[7][9]

Synthesis and Purification of this compound

The following protocol details a standard laboratory-scale synthesis. The fundamental principle is the protection of the amine group of 3-amino-ε-caprolactam using benzyl chloroformate (Cbz-Cl) under basic conditions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Amino-ε-caprolactam Reaction Reaction Vessel (0°C to RT) A->Reaction B Benzyl Chloroformate (Cbz-Cl) B->Reaction C Base (e.g., NaHCO₃) C->Reaction D Solvent (e.g., THF/Water) D->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Quench & Extract Purify Purification (Recrystallization) Workup->Purify Crude Product Product This compound Purify->Product Pure Intermediate

Caption: General workflow for the synthesis of the target intermediate.

Materials and Reagents
  • 3-Amino-ε-caprolactam (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Tetrahydrofuran (THF), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-ε-caprolactam (10.0 g, 78.0 mmol) and sodium bicarbonate (13.1 g, 156.0 mmol, 2.0 eq) in a mixture of 100 mL THF and 50 mL water.

    • Causality Note: A biphasic solvent system (THF/water) ensures that both the organic-soluble Cbz-Cl and the water-soluble aminocaprolactam and base can react efficiently at the interface. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Add benzyl chloroformate (12.0 mL, 85.8 mmol, 1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions, such as the formation of unwanted ureas or decomposition of the Cbz-Cl reagent.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexane. The disappearance of the starting amine spot indicates reaction completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Add 100 mL of Ethyl Acetate and 50 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 50 mL portions of Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.

    • Causality Note: The acid wash removes any unreacted amine and excess inorganic base. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude white solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane. Filter the resulting crystals and dry them under vacuum. This should yield pure this compound.

Application in Neurological Drug Synthesis: The Path to Brivaracetam

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is a linchpin intermediate in many patented synthetic routes to Brivaracetam.[2][6][10] The protected lactam is typically deprotonated at the nitrogen and then alkylated to introduce the side chain required for pharmacological activity.

Overall Synthetic Pathway to Brivaracetam

BrivaracetamSynthesis A Benzyl (S)-(2-oxoazepan-3-yl)carbamate (Intermediate 1) B Alkylation (+ 2-bromobutanamide derivative) A->B C N-Alkylated Protected Intermediate B->C D Deprotection (Hydrogenolysis) C->D E N-Alkylated Amine Intermediate D->E F Final Modification / Amidation E->F G Brivaracetam (Final API) F->G

Caption: Simplified workflow from the intermediate to the final API.

Protocol: N-Alkylation of the Intermediate

This protocol is a representative example of the subsequent synthetic step.

  • Setup: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous THF (100 mL) and Benzyl (S)-(2-oxoazepan-3-yl)carbamate (5.0 g, 19.1 mmol).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes at this temperature.

    • Causality Note: A strong, non-nucleophilic base is required to deprotonate the lactam nitrogen, which is significantly less acidic than an amide N-H. The low temperature prevents side reactions and degradation.

  • Alkylation: In a separate flask, prepare the alkylating agent (e.g., (S)-2-bromobutanamide). Add this agent to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Proceed with an aqueous work-up and extraction using ethyl acetate, similar to the protocol in section 2.3.

  • Purification: Purify the resulting N-alkylated intermediate using column chromatography on silica gel.

The final steps would involve the deprotection of the Cbz group via catalytic hydrogenation (H₂, Pd/C) to yield the free amine, which is then further modified to produce Brivaracetam.[6]

Safety, Handling, and Troubleshooting

Safety and Handling
  • Always handle this compound and all associated reagents in a well-ventilated fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Avoid inhalation of dust and contact with skin and eyes.[9][11] In case of contact, flush the affected area with copious amounts of water.

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before beginning work.[12]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Synthesis 1. Incomplete reaction. 2. Inefficient extraction. 3. Loss during recrystallization.1. Increase reaction time or add a slight excess of Cbz-Cl. 2. Perform additional extractions of the aqueous layer. 3. Minimize the amount of hot solvent used for recrystallization.
Impure Product 1. Presence of unreacted starting material. 2. Formation of di-acylated or urea byproducts.1. Ensure efficient washing during work-up. 2. Perform careful, slow addition of Cbz-Cl at low temperature. Re-purify via column chromatography if necessary.
Failed N-Alkylation 1. "Wet" solvent or glassware. 2. Inactive base (n-BuLi). 3. Poor quality starting intermediate.1. Use freshly distilled anhydrous solvents and flame-dry all glassware. 2. Titrate the n-BuLi solution before use to confirm its molarity. 3. Confirm the purity of the carbamate intermediate by NMR and melting point.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the advancement of medicinal chemistry and neurology. Its role as a key intermediate in the synthesis of high-affinity SV2A ligands like Brivaracetam underscores the importance of robust and well-understood synthetic pathways.[7][8] The protocols and insights provided in this guide are designed to be a self-validating system, combining procedural steps with the underlying chemical principles. By mastering the synthesis and application of this intermediate, research and development teams can accelerate their programs and contribute to the creation of more effective treatments for neurological disorders such as epilepsy.[2]

References

  • Racetam - Wikipedia. [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC - NIH. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - OUCI. [Link]

  • WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof - Google P
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. [Link]

  • Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions | ACS Omega - ACS Publications. [Link]

  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. [Link]

Sources

Application Notes and Protocols: Facile Deprotection of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic removal of the benzyl carbamate (Cbz or Z) protecting group from amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This document provides a comprehensive guide to the deprotection of Benzyl (2-oxoazepan-3-yl)carbamate to yield the key intermediate, 3-aminoazepan-2-one. As a Senior Application Scientist, this guide synthesizes established protocols with mechanistic insights and troubleshooting strategies to ensure reliable and efficient deprotection.

The Cbz group is a widely used amine protecting group due to its stability under various reaction conditions.[1][2] Its removal, typically via catalytic hydrogenation, is often clean and high-yielding.[1][3][4] However, the presence of other reducible functional groups or catalyst poisons necessitates the consideration of alternative deprotection strategies.[4][5] This guide will primarily focus on the gold-standard catalytic hydrogenation method, while also providing validated alternative protocols for more complex substrates.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mild method for Cbz deprotection, proceeding with clean byproducts of toluene and carbon dioxide.[1][3] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas, mediated by a palladium catalyst.[2][6]

Mechanistic Rationale

The reaction proceeds via the adsorption of the Cbz-protected amine and hydrogen gas onto the surface of the palladium catalyst. This facilitates the cleavage of the C-O bond, leading to the formation of the unstable carbamic acid, which spontaneously decarboxylates to afford the free amine, toluene, and carbon dioxide.[2]

Diagram: Catalytic Hydrogenolysis Workflow

sub Substrate Dissolution (this compound in Solvent) cat Catalyst Addition (10% Pd/C) sub->cat hydro Hydrogenation (H₂ balloon or Parr shaker) cat->hydro monitor Reaction Monitoring (TLC or LC-MS) hydro->monitor filter Catalyst Filtration (Celite®) monitor->filter conc Solvent Removal (Rotary Evaporation) filter->conc product Isolated Product (3-Aminoazepan-2-one) conc->product

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filtration aid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction mixture vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-aminoazepan-2-one. The product can be further purified by crystallization or column chromatography if necessary.

Troubleshooting Common Issues in Catalytic Hydrogenation
Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Inactive catalystUse a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[5][7]
Catalyst poisoningEnsure the starting material is free of sulfur or other catalyst poisons.[5][8] If the substrate contains sulfur, consider an alternative deprotection method.[9]
Insufficient hydrogen pressureFor challenging substrates, increase the hydrogen pressure using a hydrogenation apparatus.[10]
Product inhibitionThe amine product can sometimes inhibit the catalyst.[5][10] Adding a small amount of a weak acid like acetic acid can mitigate this effect.[8][10]
Reduction of Other Functional Groups Non-selective reductionConsider transfer hydrogenation using a milder hydrogen source like ammonium formate, which can offer better selectivity.[8][10][11]

Method 2: Alternative Deprotection Strategies

For substrates that are sensitive to catalytic hydrogenation, several alternative methods can be employed.

Acid-Mediated Deprotection

Strong acids can cleave the Cbz group, offering a metal-free alternative.[12] This method is particularly advantageous for large-scale synthesis where metal contamination is a concern.[12]

Protocol using HCl in an organic solvent:

  • Dissolve the Cbz-protected amine in a suitable organic solvent.

  • Add a solution of HCl in the same or a miscible solvent (e.g., isopropanol hydrochloride).[12]

  • Stir the reaction at room temperature or with gentle heating.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product is typically isolated as the hydrochloride salt after solvent removal.

Nucleophilic Displacement

This method is suitable for substrates with functionalities that are incompatible with both hydrogenolysis and strong acids.[13][14]

Protocol using 2-Mercaptoethanol:

  • In a reaction vessel, combine the Cbz-protected amine, a base such as potassium phosphate, and 2-mercaptoethanol in a solvent like N,N-dimethylacetamide (DMAc).[13][15]

  • Heat the mixture (e.g., to 75 °C).[13][15]

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the deprotected amine.[13]

Diagram: Decision Workflow for Cbz Deprotection

start Start: Cbz-Protected Amine q1 Are other reducible functional groups present? start->q1 q2 Is the substrate sensitive to strong acids? q1->q2 Yes m1 Catalytic Hydrogenolysis (H₂, Pd/C) q1->m1 No m2 Acid-Mediated Deprotection (e.g., HCl) q2->m2 No m3 Nucleophilic Displacement (e.g., 2-Mercaptoethanol) q2->m3 Yes

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

Analytical Characterization

Thorough analytical monitoring is crucial for a successful deprotection.

Technique Purpose Observations
Thin-Layer Chromatography (TLC) Reaction monitoringDisappearance of the starting material spot and appearance of the more polar product spot.
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction monitoring and product confirmationProvides accurate mass of the starting material and product, confirming conversion.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final productConfirms the structure of 3-aminoazepan-2-one by characteristic shifts of the protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile byproductsCan be used to detect the formation of toluene.

Conclusion

The deprotection of this compound is a critical step in the synthesis of various pharmaceutical agents. While catalytic hydrogenation with Pd/C remains the method of choice for its efficiency and mild conditions, a thorough understanding of the substrate's functionalities is essential for selecting the optimal deprotection strategy.[1][3] By carefully considering the potential for side reactions and employing the appropriate analytical techniques, researchers can achieve a high yield of the desired 3-aminoazepan-2-one.

References

  • The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026-01-05).
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018-11-15). Available from: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025-08-12). Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020-02-05). Available from: [Link]

  • To Deprotect and Serve - Scientific Update - UK. (2023-02-22). Available from: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07). Available from: [Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? | ResearchGate. (2017-03-21). Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. Available from: [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed. (2022-05-13). Available from: [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Carboxybenzyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry for the protection of amines, particularly in the intricate multi-step synthesis of peptides and pharmaceutical intermediates.[1] Its widespread use is attributed to its stability across a range of chemical conditions.[2] The removal of the Cbz group, a critical step in many synthetic pathways, is most commonly and efficiently achieved through palladium-catalyzed hydrogenolysis. This method is favored for its typically clean reaction profile and the volatile nature of its byproducts, toluene and carbon dioxide, which simplifies purification.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation for Cbz removal from Benzyl (2-oxoazepan-3-yl)carbamate to yield the corresponding 3-amino-azepan-2-one, a valuable lactam intermediate. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide troubleshooting guidance to ensure successful and reproducible outcomes.

Reaction Mechanism and Key Considerations

The deprotection of the Cbz group via catalytic hydrogenation is a heterogeneous catalytic process that occurs on the surface of a palladium catalyst.[4] The generally accepted mechanism involves the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the Cbz-protected substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: The benzyl C-O bond is cleaved by the activated hydrogen on the catalyst surface.

  • Product Formation: This cleavage results in the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. Toluene is formed as a byproduct from the benzyl group.[5]

G cluster_catalyst Palladium Catalyst Surface cluster_solution Solution Phase H2 H₂ Activated_H Activated Hydrogen (Pd-H) H2->Activated_H Adsorption & Activation Substrate Cbz-Protected Amine (this compound) Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption Activated_H->Adsorbed_Substrate Hydrogenolysis Products Deprotected Amine (3-amino-azepan-2-one) + Toluene + CO₂ Adsorbed_Substrate->Products Desorption & Decarboxylation

Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenation.

Several factors can influence the efficiency and success of the Cbz deprotection:

  • Catalyst Activity and Loading: The quality and activity of the Palladium on carbon (Pd/C) catalyst are paramount. Catalyst activity can vary between batches and diminish over time.[6] Typical loadings range from 5-10 mol% of palladium relative to the substrate.[3]

  • Solvent Choice: Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are generally preferred as they facilitate the reaction.[7] However, it's worth noting that methanol can sometimes lead to N-alkylation of the product amine as a side reaction.[8] Solvents like ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also commonly used.[7]

  • Hydrogen Source and Pressure: The reaction can be performed using hydrogen gas (H₂), typically under atmospheric pressure (e.g., using a balloon) or at elevated pressures in a specialized hydrogenation apparatus for more challenging substrates.[1][3] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be employed, which avoids the need for handling hydrogen gas.[9][10]

  • Catalyst Poisons: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, by some nitrogen-containing heterocycles.[11][12] The presence of such impurities in the substrate can significantly inhibit or completely halt the reaction.[6]

Experimental Protocols

Herein, we provide two robust protocols for the Cbz deprotection of this compound.

Protocol 1: Catalytic Hydrogenation with Hydrogen Gas

This is the most common method for Cbz deprotection.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and filtration apparatus

G cluster_workflow Workflow for Catalytic Hydrogenation A 1. Dissolve Substrate in Solvent (MeOH/EtOH) B 2. Add Pd/C Catalyst (5-10 mol% Pd) A->B C 3. Purge with Inert Gas, then introduce H₂ B->C D 4. Stir Vigorously at Room Temperature C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Filter through Celite® to Remove Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Obtain Deprotected Product G->H

Caption: Experimental Workflow for Cbz Deprotection via Catalytic Hydrogenation.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[1]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).[3]

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.[13]

  • Evacuate the flask and backfill with hydrogen gas. It is recommended to repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[3] For reactions at atmospheric pressure, a hydrogen-filled balloon is sufficient.[1]

  • Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction.[4][6]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[1]

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air. It is advisable to quench the catalyst on the filter paper with water before disposal.[3][14]

  • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-azepan-2-one, which can be further purified if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a safer alternative by avoiding the direct use of hydrogen gas.[10]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Celite®

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • In a separate flask, dissolve ammonium formate (3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.

Data Summary and Troubleshooting

ParameterRecommended ConditionsRationale
Catalyst 10% Pd/CStandard, effective catalyst for hydrogenolysis.[7]
Catalyst Loading 5-10 mol% PdSufficient for most reactions; can be increased for sluggish reactions.[3]
Solvent MeOH, EtOH, EtOAc, THFPolar solvents generally give better results.[7]
Hydrogen Source H₂ gas (balloon or pressurized)Standard and efficient method.[1]
Ammonium FormateSafer alternative, avoids handling H₂ gas.[9]
Pressure Atmospheric to 50 psiHigher pressure can accelerate slow reactions.[3][11]
Temperature Room TemperatureTypically sufficient; gentle heating can be applied if needed.[7]

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction Catalyst Poisoning: Presence of sulfur-containing impurities.[6][11]Purify the starting material. If the substrate contains sulfur, consider alternative deprotection methods.[11]
Poor Catalyst Activity: Old or inactive catalyst.[6][11]Use a fresh batch of high-quality catalyst. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7]
Insufficient Hydrogen: Low H₂ pressure or poor gas-liquid mixing.[3][11]Increase hydrogen pressure. Ensure vigorous stirring.[3][11]
Product Inhibition: The amine product can inhibit the catalyst.[11]Add a small amount of a weak acid (e.g., acetic acid) to protonate the amine product.[9][11]
Side Reactions Over-reduction: Reduction of other functional groups (e.g., alkenes, nitro groups).[3]Use milder conditions or a more selective deprotection method if other reducible groups are present.[2]
N-alkylation: If using methanol as a solvent.[8]Switch to a different solvent like ethanol, THF, or ethyl acetate.[8]

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.[13][14] Ensure there are no ignition sources nearby.

  • Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and saturated with hydrogen.[13][14] Handle the catalyst carefully in an inert atmosphere when possible. Do not allow the used, filtered catalyst to dry on the filter paper; quench it with water immediately after filtration.[3][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

References

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • University of California, Berkeley. Hydrogenation SOP. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • University of California, Berkeley. Standard Operating Procedures - Richmond Sarpong. [Link]

  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wako Pure Chemical Industries. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • ResearchGate. Optimization of the amount of NaBH 4 and Pd-C for the deprotection. [Link]

  • H-Cube. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

  • ResearchGate. How to remove CBz of a compound?. [Link]

Sources

A Comprehensive Guide to the Preparative HPLC Purification of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Abstract

This application note provides a detailed, experience-driven guide for the purification of Benzyl (2-oxoazepan-3-yl)carbamate using preparative High-Performance Liquid Chromatography (HPLC). The methodologies presented are designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We address both achiral purification to remove synthetic impurities and the chiral resolution of its enantiomers. The protocols are built upon a logical method development strategy, scaling from analytical to preparative scale, ensuring efficiency and success. This guide explains the causal reasoning behind instrumental and chemical choices, offers step-by-step protocols, and includes a comprehensive troubleshooting section to address common chromatographic challenges.

Introduction and Physicochemical Analysis

This compound is a carbamate-protected amino-caprolactam derivative. Such compounds often serve as key intermediates in the synthesis of pharmaceutically active molecules, including peptidomimetics and other complex heterocyclic structures[1]. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps.

Effective purification requires a foundational understanding of the molecule's physicochemical properties. These characteristics directly inform the selection of the appropriate chromatographic technique and conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueChromatographic ImplicationSource(s)
Molecular Formula C₁₄H₁₈N₂O₃-[2][3]
Molecular Weight 262.30 g/mol Influences diffusion and mass transfer within the column.[2][3]
XLogP3 2.06Indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase HPLC.[4][5][2]
Polar Surface Area 74.41 ŲThe presence of polar C=O and N-H groups allows for interaction with polar mobile phases.[2]
Key Structural Features Benzyl Group, Carbamate, LactamThe benzyl group is a strong chromophore, enabling sensitive UV detection.[6] The carbamate and amide functionalities can engage in secondary interactions with the stationary phase.-
Stereochemistry Chiral center at C3The molecule exists as a pair of enantiomers, which may require specialized chiral chromatography for separation.[1]-

Based on this analysis, Reversed-Phase HPLC (RP-HPLC) is the most logical choice for achiral purification. The compound's moderate hydrophobicity ensures good retention on non-polar stationary phases like C18, while its polarity allows for elution with common polar mobile phases such as water/acetonitrile or water/methanol mixtures.[5]

The Method Development and Scale-Up Strategy

A successful preparative purification is almost always preceded by a well-designed analytical method.[7][8] This "scout-then-scale" approach conserves valuable crude material and solvent while quickly identifying optimal separation conditions. The overall workflow is a systematic process designed to maximize purity, throughput, and yield.[9]

Method_Development_Workflow A 1. Analytical Method Development (Scouting) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Screening (ACN/H₂O vs. MeOH/H₂O) + Acidic Modifier (TFA, Formic Acid) A->C D Gradient Optimization (Develop selectivity, α) A->D E Detector Wavelength (Scan for λmax) A->E F 2. Loading Study (Determine Max Sample Load) B->F C->F D->F E->F G Inject increasing concentrations on analytical column. Monitor peak shape and resolution. F->G H 3. Scale-Up to Preparative HPLC G->H I Geometric Scaling of Flow Rate and Injection Volume H->I J Adjust Gradient for System Dwell Volume Differences H->J K 4. Purification & Analysis I->K J->K L Run Preparative Separation & Collect Fractions K->L M Analyze Fractions for Purity (Analytical HPLC) L->M N Pool Pure Fractions & Evaporate Solvent M->N

Figure 1: A systematic workflow for scaling an HPLC method from analytical scouting to preparative purification.

Protocol 1: Achiral Purification

Objective: To isolate this compound from non-chiral synthetic impurities, achieving >98% purity.

Materials and Equipment
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler or manual injector, UV-Vis detector, and fraction collector.[10]

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size

    • Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or other appropriate dimension)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.

  • Additives: Trifluoroacetic acid (TFA) or formic acid.

  • Sample: Crude this compound.

  • Glassware: Vials for sample preparation and fraction collection.

Step-by-Step Methodology

Step 1: Sample Preparation The choice of dissolution solvent is critical to prevent peak distortion.

  • Prepare a stock solution of the crude material at ~10 mg/mL in a 1:1 mixture of acetonitrile and water. If solubility is poor, DMSO can be used, but the injection volume must be kept small to avoid solvent effects that degrade separation.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Step 2: Analytical Method Development (Scouting)

  • Equilibrate the analytical C18 column with the initial mobile phase conditions.

  • Perform a UV-Vis scan (e.g., 200-400 nm) to determine the optimal detection wavelength (λmax). For benzyl carbamates, strong absorbance is expected around 210-220 nm and a secondary maximum near 254 nm.[6][11]

  • Inject 5-10 µL of the prepared sample.

  • Run a scouting gradient to identify the approximate elution conditions.

Table 2: Suggested Analytical Scouting Gradient

Time (min)Flow Rate (mL/min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0.01.0955
2.01.0955
17.01.0595
20.01.0595
20.11.0955
25.01.0955

Rationale for Acidic Modifier: TFA or formic acid is added to the mobile phase at a low concentration (0.05-0.1%) to improve peak shape.[12] It protonates free silanol groups on the silica stationary phase, reducing undesirable secondary interactions (peak tailing) with the amide groups in the analyte.[13]

Step 3: Loading Study

  • Using the optimized analytical gradient, incrementally increase the injection volume (e.g., 10 µL, 25 µL, 50 µL, 100 µL).

  • Identify the maximum loading volume where the resolution between the target peak and the closest impurity is still acceptable. At this point, the target peak will likely be broad and non-Gaussian, which is normal for preparative chromatography.[14][15]

Step 4: Scale-Up and Preparative Run

  • Calculate the preparative flow rate and injection volume based on the column dimensions. The goal is to maintain the same linear velocity.[10]

    • Flow Rate Scaling Formula: F_prep = F_analyt * (d_prep² / d_analyt²)

    • Example: 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min

  • Equilibrate the preparative column. This may require flushing with 5-10 column volumes.

  • Inject the scaled-up sample volume.

  • Run the preparative gradient, adjusting the gradient time segments to account for the larger system dwell volume of the preparative HPLC.

  • Set the fraction collector to trigger based on the UV detector signal threshold. Collect the main peak and consider collecting the leading and trailing edges in separate tubes for purity analysis.

Step 5: Post-Purification Analysis

  • Analyze small aliquots from the collected fractions using the initial analytical method.

  • Combine fractions that meet the desired purity specification (e.g., >98%).

  • Remove the solvent via rotary evaporation to yield the purified product.

Protocol 2: Chiral Resolution of Enantiomers

Objective: To separate the (R)- and (S)-enantiomers of this compound.

Rationale for CSP Selection: Direct separation on a Chiral Stationary Phase (CSP) is the most efficient method.[16] For carbamate-containing molecules, polysaccharide-based CSPs are highly effective.[17] These phases, typically cellulose or amylose derivatized with aromatic groups (e.g., 3,5-dimethylphenyl carbamate), create chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which lead to the formation of transient, diastereomeric complexes with differing stabilities for each enantiomer.[18][19]

Chiral_Recognition cluster_0 Chiral Stationary Phase (CSP) cluster_1 Racemic Mixture CSP Chiral Selector Cavity R_enantiomer R-Enantiomer R_enantiomer->CSP Stronger Interaction (Longer Retention) S_enantiomer S-Enantiomer S_enantiomer->CSP Weaker Interaction (Shorter Retention)

Figure 2: Enantiomers interacting differently with a Chiral Stationary Phase (CSP), leading to separation.

Materials and Equipment
  • HPLC System: As in Protocol 1.

  • Chiral Column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

Step-by-Step Methodology
  • Mobile Phase Selection: Chiral separations on polysaccharide columns are typically performed in normal-phase mode. Isocratic elution is common.

    • Starting Mobile Phase: A mixture of n-Hexane and an alcohol modifier like IPA or EtOH (e.g., 90:10 Hexane:IPA).

  • Method Development:

    • Dissolve a small amount of the racemic compound in the mobile phase.

    • Equilibrate the chiral column at a flow rate of 1.0 mL/min.

    • Inject 5 µL and monitor the chromatogram.

    • Adjust the percentage of the alcohol modifier to optimize resolution and retention time. Increasing the alcohol content will decrease retention time but may also reduce resolution.

  • Scale-Up and Purification:

    • Once baseline or near-baseline separation is achieved, perform a loading study as described in Protocol 1.

    • Scale the flow rate and injection volume for the preparative chiral column.

    • Run the isocratic preparative method and collect the two separated enantiomer peaks in distinct sets of fractions.

  • Post-Purification:

    • Analyze the collected fractions to confirm enantiomeric purity.

    • Pool the pure fractions for each enantiomer and remove the solvent.

Troubleshooting Common HPLC Purification Issues

Even with a well-developed method, problems can arise. Below is a guide to identifying and solving common issues.[20]

Table 3: HPLC Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with active silanols on the column.[13]- Column overload.[21]- Add/increase an acidic modifier (TFA, formic acid) to the mobile phase.- Reduce sample load.
Peak Fronting - Sample solvent stronger than mobile phase.- Severe column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Dilute the sample or reduce injection volume.
Split Peaks - Partially clogged column inlet frit.- Void at the head of the column.[20]- Sample partially insoluble in the mobile phase.- Reverse and flush the column (check manufacturer's instructions).- Replace the column.- Ensure the sample is fully dissolved before injection.
High Backpressure - Blockage in the system (tubing, frits).- Precipitated buffer or sample in the column.- Systematically disconnect components to locate the blockage.- Filter all mobile phases and samples.- Flush the column with a strong solvent.
Low Recovery - Compound irreversibly adsorbing to the column.- Compound precipitating on the column.- Add a stronger organic solvent or modifier to the mobile phase.- Ensure sample solubility in the mobile phase at the injected concentration.

Conclusion

The successful preparative HPLC purification of this compound is readily achievable through a systematic and well-understood methodology. By beginning with an analytical-scale method development to optimize selectivity and then carefully scaling to a preparative dimension, researchers can reliably obtain high-purity material. For achiral separations, reversed-phase chromatography on a C18 column with an acidified water/acetonitrile mobile phase is highly effective. For resolving enantiomers, direct separation on a polysaccharide-based chiral stationary phase provides excellent resolution. This guide provides the foundational principles and actionable protocols to empower scientists to approach this purification challenge with confidence and efficiency.

References

  • Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. ([Link])

  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. ([Link])

  • Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. ([Link])

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. ([Link])

  • Crawford Scientific. Troubleshooting Poor Peak Shape and Resolution in HPLC. ([Link])

  • LCGC International. Introduction to Preparative HPLC. ([Link])

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 2012. ([Link])

  • Werner, S. L., & Johnson, S. M. Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. ([Link])

  • Higgins, S. Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. LCGC North America, 2007. ([Link])

  • Teledyne ISCO. The Power of Preparative HPLC Systems. ([Link])

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. ([Link])

  • Agilent Technologies. Principles and Practical Aspects of Preparative Liquid Chromatography. ResearchGate, 2014. ([Link])

  • Separation Science. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. ([Link])

  • Bae, Y. H., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 2006. ([Link])

  • Sparschu, G. L., & Moye, H. A. High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 1975. ([Link])

  • Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields. ([Link])

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 489182, (S)-Benzyl (2-oxooxetan-3-YL)carbamate. ([Link])

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. ([Link])

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. ([Link])

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. ([Link])

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. ([Link])

  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ([Link])

  • Waters Corporation. Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. ([Link])

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. ([Link])

  • Rao, B. M., et al. Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2010. ([Link])

  • Wikipedia. Chiral column chromatography. ([Link])

  • Organic Syntheses. PREPARATION OF BENZYL METHOXYMETHYL CARBAMATE AND BENZYL ISOPROPOXYMETHYL CARBAMATE. ([Link])

  • Katsuki, H., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 2021. ([Link])

  • Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ([Link])

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?. ([Link])

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. ([Link])

  • Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. ([Link])

  • Dolan, J. W., & Snyder, L. R. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 2018. ([Link])

  • MDPI. Synthesis and Characterization of Benzyl {2-[(2-(1H-Benzo[d][21][22]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. ([Link])

Sources

Application Note: Comprehensive NMR Characterization of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl (2-oxoazepan-3-yl)carbamate is a key organic intermediate featuring a seven-membered ε-caprolactam ring, a chiral center, and a benzyl carbamate protecting group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development. Accurate and unambiguous structural confirmation is paramount for its use in further synthetic steps and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[1]

This guide provides a comprehensive, field-proven methodology for the characterization of this compound using a suite of 1D and 2D NMR experiments. We will detail not just the protocols but also the underlying logic, guiding researchers from sample preparation to final structure verification.

Part 1: Foundational Principles and Strategy

The structural complexity, arising from the combination of a flexible seven-membered ring and multiple functional groups, necessitates a multi-faceted NMR approach. A simple 1D ¹H NMR spectrum is insufficient for unambiguous assignment due to potential signal overlap in the aliphatic region. Our strategy is to build the structure piece by piece using a combination of experiments.

The Logic of the Workflow:

  • ¹H NMR: Provides the initial overview of proton environments, their relative numbers (integration), and their immediate coupling partners (multiplicity).

  • ¹³C NMR: Determines the number of unique carbon atoms and identifies the chemical environment of each (e.g., carbonyl, aromatic, aliphatic).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H bond information.[2][3] This is a crucial step for assigning carbons that have protons.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings through two and three bonds, allowing us to trace the connectivity of proton networks, such as the protons around the azepane ring.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2- and 3-bond) correlations between protons and carbons.[6] This is the key experiment for connecting the individual spin systems (e.g., linking the benzyl group to the carbamate, and the carbamate to the lactam ring).

This systematic workflow ensures that every atom's position is cross-validated by multiple data points, leading to a highly trustworthy structural assignment.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this note.

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Aromatic Region (δ 7.30-7.40 ppm): A multiplet integrating to 5H is characteristic of the monosubstituted phenyl ring of the benzyl group. [7] * Amide/Carbamate N-H Protons (δ ~7.8 and ~7.5 ppm): Two distinct signals, likely doublets or broad signals, correspond to the lactam N-H (H1) and the carbamate N-H (H-N3). Their downfield shift is due to the deshielding effect of the adjacent carbonyls and hydrogen bonding with the DMSO solvent. [8] * Benzylic Protons (δ ~5.05 ppm): A singlet integrating to 2H corresponds to the O-CH₂ protons (H10) of the benzyl group. It is a singlet as there are no adjacent protons to couple with. [9] * Azepane Ring Protons (δ 1.5-4.2 ppm): The remaining signals correspond to the protons on the seven-membered ring. The H3 proton, being adjacent to the electronegative carbamate group, will be the most downfield of this group (δ ~4.1 ppm). The H7 protons, adjacent to the lactam nitrogen, will be next (δ ~3.1 ppm). The remaining CH₂ groups (H4, H5, H6) will appear as complex multiplets in the upfield region (δ 1.5-2.0 ppm).

  • ¹³C NMR Analysis:

    • Carbonyl Region (δ > 150 ppm): Two signals are expected. The lactam carbonyl (C2) typically appears around δ 175 ppm, while the carbamate carbonyl (C8) appears further upfield, around δ 156 ppm. [10] * Aromatic Region (δ 127-137 ppm): Four signals are expected for the benzyl group: one quaternary carbon (C11) and three protonated carbons (C12/16, C13/15, C14).

    • Aliphatic Region (δ 25-70 ppm): The benzylic carbon (C10) is expected around δ 66 ppm. The carbons of the azepane ring (C3-C7) will appear between δ 25-55 ppm. C3, attached to the nitrogen, will be the most downfield in this group.

  • HSQC Analysis:

    • This experiment provides direct confirmation of the ¹H and ¹³C assignments for all protonated carbons. For example, the proton signal at δ ~5.05 ppm will show a correlation to the carbon signal at δ ~66 ppm, confirming the assignment of C10/H10. This is repeated for all C-H pairs in the molecule.

  • COSY Analysis:

    • The COSY spectrum is crucial for mapping the connectivity within the azepane ring. A cross-peak will be observed between H-N3 and H3. From H3, a correlation to the H4 protons will be seen. The H4 protons will correlate to the H5 protons, which in turn correlate to the H6 protons. Finally, the H6 protons will show a correlation to the H7 protons, which may show a weak correlation to the lactam N-H (H1). This establishes the contiguous H3-H4-H5-H6-H7 spin system.

  • HMBC Analysis: Connecting the Pieces

    • The HMBC spectrum provides the final, definitive links between the structural fragments. Key correlations that validate the overall structure are:

      • Benzyl Group to Carbamate: The benzylic protons (H10, δ ~5.05) will show a strong correlation to the carbamate carbonyl carbon (C8, δ ~156) and the aromatic quaternary carbon (C11, δ ~137).

      • Carbamate to Lactam Ring: The H3 proton (δ ~4.1) will show correlations to the lactam carbonyl (C2, δ ~175), the carbamate carbonyl (C8, δ ~156), and the adjacent ring carbon (C4). The carbamate N-H proton (H-N3) will also show correlations to C3 and the carbamate carbonyl C8.

      • Lactam Ring Closure: The H7 protons (δ ~3.1) will show a crucial correlation to the lactam carbonyl carbon (C2, δ ~175), confirming the seven-membered ring structure.

Caption: Key HMBC correlations for structural confirmation.

Part 4: Data Summary

The following table summarizes the expected and assigned NMR data for this compound in DMSO-d₆ at 500 MHz.

Atom No.¹H δ (ppm)MultiplicityJ (Hz)Int.¹³C δ (ppm)Assignment
1~7.80br s-1H-Lactam N-H
2----~175.2C=O (Lactam)
3~4.12m-1H~54.5CH-N
N3~7.51d8.01H-Carbamate N-H
4~1.85, ~1.70m-2H~30.1CH₂
5~1.60m-2H~25.8CH₂
6~1.95, ~1.75m-2H~35.9CH₂
7~3.15m-2H~41.7CH₂-N
8----~156.1C=O (Carbamate)
10~5.05s-2H~65.8O-CH₂
11----~137.2C (Aromatic)
12, 16~7.38m-2H~128.4CH (Aromatic)
13, 15~7.32m-2H~127.8CH (Aromatic)
14~7.35m-1H~127.9CH (Aromatic)

Note: Chemical shifts (δ) are referenced to residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments, provides an irrefutable method for the complete and unambiguous structural characterization of this compound. The systematic workflow presented herein ensures self-validation at each step, from identifying individual spin systems with COSY to connecting the larger structural fragments with HMBC. This robust protocol provides researchers and drug development professionals with the high-quality, reliable data necessary to advance their scientific objectives.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

  • Hirose, J., et al. (1991). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan. Retrieved from [Link]

  • University of Cambridge. (n.d.). Basic concepts for two-dimensional NMR. Retrieved from [Link]

  • Slideshare. (n.d.). Cosy,nosy. Retrieved from [Link]

  • AZoM. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). NMR study of ε-caprolactam in various solvents. Graphical determination of monomer shift, dimer shift and dimerization constant from the dilution shift data. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Hans Reich, University of Wisconsin. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Collet, S., et al. (n.d.). H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. (n.d.). E-caprolactam - [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Hans Reich, University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of poly (εcaprolactam). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • PubMed. (2013). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Hans Reich, University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate

In the landscape of modern pharmaceutical development, the synthesis of chiral intermediates with high purity is a cornerstone of creating effective and safe active pharmaceutical ingredients (APIs). This compound, particularly its (S)-enantiomer (CAS No: 103478-12-2), has emerged as a critical building block.[1][2] It is a key intermediate in the synthesis of various therapeutic agents, especially those targeting neurological disorders.[1] This molecule is essentially a carbamate-protected form of 3-amino-ε-caprolactam, a substituted seven-membered lactam ring that provides a valuable scaffold for drug design.

The carboxybenzyl (Cbz or Z) protecting group is central to its utility. Introduced by Bergmann and Zervas in 1932, the Cbz group offers robust stability across a range of reaction conditions while being susceptible to clean and efficient removal via catalytic hydrogenolysis.[3][4] This unique combination of stability and lability is paramount in multi-step synthetic campaigns. The deprotection process is notably clean, yielding only volatile byproducts like toluene and carbon dioxide, which simplifies purification on an industrial scale.[4]

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the synthesis, purification, and scale-up of this compound. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, field-tested protocols, and discuss critical considerations for transitioning from bench-scale preparation to large-scale manufacturing.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most efficiently approached through an intramolecular cyclization of a suitably protected lysine derivative. This strategy leverages the readily available and chiral pool of amino acids to establish the stereocenter at the C3 position of the caprolactam ring.

The Core Strategy involves two main transformations:

  • Intramolecular Cyclization: Formation of the seven-membered lactam ring from N-α-Cbz-protected lysine. This is the key bond-forming step.

  • Purification: Isolation of the target molecule in high purity, suitable for downstream applications.

The following diagram outlines the high-level workflow for this synthesis.

cluster_0 Synthesis Workflow Start N-α-Cbz-Lysine (Starting Material) Cyclization Intramolecular Cyclization (e.g., BOP/DIEA) Start->Cyclization Activate COOH Form Amide Bond Workup Aqueous Work-up (Acid/Base Wash) Cyclization->Workup Quench & Remove Reagents Purification Purification (Chromatography or Crystallization) Workup->Purification Isolate Pure Compound Product This compound (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures, with specific insights provided for process optimization and scale-up.[5]

Part A: Intramolecular Cyclization of N-α-Cbz-D-Lysine

This protocol describes the formation of (R)-benzyl 2-oxoazepan-3-ylcarbamate. For the more common (S)-enantiomer, simply substitute N-α-Cbz-L-lysine.

Causality Behind Reagent Selection:

  • Starting Material: N-α-Cbz-D-lysine provides the carbon backbone and the necessary stereochemistry. The Cbz group on the alpha-amino group prevents it from participating in the reaction, ensuring that cyclization occurs via the epsilon-amino group.

  • Coupling Agent: BOP reagent (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a highly efficient peptide coupling agent. It activates the carboxylic acid group, converting it into an excellent electrophile that is readily attacked by the nucleophilic ε-amino group.

  • Base: N,N-diisopropylethylamine (DIEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic base. Its role is to neutralize the proton released from the ε-amino group during the reaction and any acidic byproducts, driving the reaction to completion without competing as a nucleophile.

  • Solvent: Dichloromethane (CH2Cl2) is an excellent solvent for this reaction, as it dissolves the starting materials and reagents while being relatively inert.

Step-by-Step Protocol (Laboratory Scale):

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-α-Cbz-D-lysine (1.0 eq., e.g., 1.13 mmol, 317 mg) in dichloromethane (20 mL).

  • Reagent Addition: To this solution, add the BOP reagent (2.0 eq., e.g., 2.26 mmol, 1.00 g) followed by DIEA (5.5 eq., e.g., 6.23 mmol, 1.12 mL). The use of excess BOP and DIEA ensures the reaction proceeds to completion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dichloromethane.

  • Aqueous Work-up (Partitioning):

    • Partition the resulting residue between 10% aqueous citric acid (50 mL) and ethyl acetate (EtOAc, 70 mL). The acidic wash removes the basic DIEA and other basic impurities.

    • Separate the organic layer. Extract the aqueous layer again with EtOAc (2 x 70 mL) to recover any dissolved product.

    • Combine all organic layers. Wash the combined organic phase sequentially with a saturated aqueous solution of NaHCO3 (70 mL) to remove acidic byproducts (from the BOP reagent) and then with brine (70 mL) to reduce the water content.

  • Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether, to yield the pure white solid product.[5]

Part B: Large-Scale Synthesis and Purification Considerations

Transitioning the above protocol to a large scale requires significant modifications to ensure safety, cost-effectiveness, and efficiency.

  • Solvent Choice: Chlorinated solvents like CH2Cl2 are often avoided in large-scale production due to environmental and health concerns. Alternative solvents such as 2-MeTHF, CPME, or ethyl acetate should be investigated and optimized.

  • Coupling Reagents: While effective, phosphonium-based coupling agents like BOP are expensive and generate significant waste (HMPA, a carcinogen). For large-scale synthesis, alternative activating agents like carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt) or the use of acyl chlorides could be more economical, though they may require more rigorous process optimization.

  • Purification Strategy: Flash chromatography is impractical for multi-kilogram production. The target compound is a stable, white solid with a defined melting point.[1][6] Therefore, developing a robust crystallization procedure is the most critical step for large-scale purification. This involves screening various solvent/anti-solvent systems (e.g., EtOAc/Heptane, Isopropanol/Water, Toluene) to achieve high yield and purity.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Physicochemical Properties and Identification Data

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₃[1][2][6]
Molecular Weight 262.31 g/mol [1]
CAS Number 108875-45-2 (racemic), 103478-12-2 ((S)-enantiomer)[1][6]
Appearance White solid[1]
Melting Point 161.5-162.5 °C[6]
Storage Conditions Store at 0-8°C[1]

Analytical Techniques for Verification:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Chiral HPLC: To determine the enantiomeric purity (ee%) for the chiral product.

Mechanism of Action: BOP-Mediated Cyclization

The diagram below illustrates the key steps in the activation of the carboxylic acid by the BOP reagent and the subsequent intramolecular nucleophilic attack by the ε-amino group.

cluster_1 Reaction Mechanism Lysine N-α-Cbz-Lysine (R-COOH) ActiveEster Activated Acylphosphonium Intermediate Lysine->ActiveEster + BOP - HOBt BOP BOP Reagent BOP->ActiveEster AmineAttack Intramolecular Nucleophilic Attack by ε-NH₂ ActiveEster->AmineAttack Conformational folding Tetrahedral Tetrahedral Intermediate AmineAttack->Tetrahedral Ring formation Product Target Lactam + HOBt + OP(NMe₂)₃ Tetrahedral->Product Collapse & Proton Transfer

Caption: Mechanism of BOP-mediated intramolecular amide bond formation.

Downstream Processing: Cbz-Group Deprotection

The synthesized this compound is an intermediate. The next logical step is the removal of the Cbz protecting group to liberate the free amine, 3-aminoazepan-2-one, for subsequent reactions. Catalytic hydrogenation is the method of choice for this transformation.[4]

Causality Behind the Method:

  • Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis.[3] The palladium surface efficiently catalyzes the cleavage of the benzylic C-O bond of the carbamate.

  • Hydrogen Source:

    • Hydrogen Gas (H₂): The classic method, providing clean reduction. It can be used at atmospheric pressure (balloon) or higher pressures for faster reactions.[3]

    • Transfer Hydrogenation: Reagents like ammonium formate can serve as an in-situ source of hydrogen, avoiding the need for handling gaseous H₂. This can be advantageous for safety and convenience, especially on a large scale.[4][7]

  • Solvent: Protic solvents like methanol or ethanol are typically used as they dissolve the substrate and do not interfere with the reaction.[4]

Protocol: Cbz Deprotection via Catalytic Hydrogenation with H₂ Gas

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., 1 atm balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-16 hours).[4]

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

    • Wash the Celite® pad with additional methanol to recover all the product.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, 3-aminoazepan-2-one. The product is often obtained as a hydrochloride salt if an acid was added or can be isolated as the free base.

The following diagram illustrates the deprotection workflow.

G cluster_2 Deprotection Workflow Start Cbz-Protected Lactam in Methanol AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Hydrogenate Hydrogenate (H₂ gas or Transfer Reagent) AddCatalyst->Hydrogenate Filter Filter through Celite® (Remove Catalyst) Hydrogenate->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate FinalProduct 3-Aminoazepan-2-one (Deprotected Product) Evaporate->FinalProduct

Caption: Workflow for the catalytic hydrogenolysis of the Cbz protecting group.

References

  • Fujioka, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2378–2385. [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]

  • Fujioka, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. [Link]

  • Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. (2006). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

Sources

Application Notes and Protocols for Benzyl (2-oxoazepan-3-yl)carbamate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Lactams in Modern Agrochemical Design

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action has led researchers to explore complex and stereochemically rich molecular scaffolds. Among these, chiral cyclic structures have emerged as particularly valuable building blocks. Benzyl (2-oxoazepan-3-yl)carbamate, a protected form of the chiral 3-amino-ε-caprolactam, represents a key intermediate with significant potential in the synthesis of next-generation fungicides and herbicides. Its rigid, seven-membered lactam core provides a defined three-dimensional geometry, which is crucial for precise interaction with biological targets, while the protected amine functionality allows for selective chemical transformations.

These application notes provide a comprehensive overview of the utility of this compound in agrochemical synthesis, with a focus on its application in the development of picolinamide-based fungicides. While specific proprietary synthesis routes for commercial products are closely guarded, the principles and protocols outlined herein are based on established chemical methodologies and analogous transformations reported in scientific and patent literature.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
CAS Number 108875-45-2 (racemate), 103478-12-2 ((S)-enantiomer),
Appearance White to off-white solidGeneric Material Safety Data Sheet
Melting Point 161.5-162.5 °C
Solubility Soluble in many organic solventsGeneric Material Safety Data Sheet

Core Application: Synthesis of Picolinamide Fungicides

Picolinamide fungicides are a significant class of agrochemicals that exhibit potent and broad-spectrum activity against a range of plant pathogens. A key synthetic strategy for these compounds involves the amide coupling of a substituted picolinic acid with a chiral amine. This compound serves as a precursor to the requisite chiral amine, 3-amino-ε-caprolactam.

The benzyl carbamate group serves as a robust protecting group for the amine functionality, which can be readily removed under specific conditions, typically catalytic hydrogenation, that are orthogonal to many other functional groups present in the molecule. This allows for the sequential and controlled construction of the target agrochemical.

Conceptual Synthetic Workflow

The overall synthetic strategy for a hypothetical picolinamide fungicide from this compound can be visualized as a multi-step process.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Product A This compound C Deprotection (Hydrogenolysis) A->C H₂, Pd/C B Substituted Picolinic Acid D Amide Coupling B->D E 3-Amino-ε-caprolactam C->E F Target Picolinamide Fungicide D->F E->D Coupling Agent (e.g., HATU, EDCI)

Caption: Synthetic workflow for a picolinamide fungicide.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of a picolinamide fungicide using this compound.

Protocol 1: Deprotection of this compound to yield 3-Amino-ε-caprolactam

Objective: To remove the benzyl carbamate protecting group via catalytic hydrogenation to yield the free amine, 3-amino-ε-caprolactam.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with an inert gas before introducing hydrogen gas (typically at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-ε-caprolactam. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Expert Insights: The choice of solvent can be critical; alcohols such as methanol or ethanol are typically effective. It is crucial to ensure the complete removal of the palladium catalyst to avoid interference in subsequent reactions.

Protocol 2: Amide Coupling of 3-Amino-ε-caprolactam with a Substituted Picolinic Acid

Objective: To form the final picolinamide fungicide via an amide bond formation between 3-amino-ε-caprolactam and a functionalized picolinic acid.

Materials:

  • 3-Amino-ε-caprolactam (from Protocol 1)

  • Substituted picolinic acid (e.g., 2-chloro-6-(trifluoromethyl)picolinic acid)

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard reaction glassware

  • Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted picolinic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Add the organic base (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve 3-amino-ε-caprolactam (1.05 eq) in the anhydrous solvent.

  • Slowly add the solution of the amine to the activated picolinic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure picolinamide fungicide.

Trustworthiness of the Protocol: The progress of the reaction should be carefully monitored to avoid side reactions. The choice of coupling agent and base should be optimized for the specific substrates to maximize yield and minimize racemization if the picolinic acid also contains a chiral center.

Logical Framework for Agrochemical Candidate Synthesis

The development of a new agrochemical from a chiral building block like this compound follows a logical progression of synthetic steps designed to build molecular complexity in a controlled manner.

G A Chiral Precursor (this compound) B Deprotection (Access to Chiral Amine) A->B Step 1 D Amide Coupling (Formation of Final Product) B->D Step 2b C Core Scaffold Formation (e.g., Picolinic Acid) C->D Step 2a E Purification & Characterization D->E Step 3 F Biological Screening E->F Step 4

Caption: Logical flow of agrochemical synthesis.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the synthesis of advanced agrochemicals, particularly picolinamide fungicides. The protocols and workflows presented in these application notes, while based on established chemical principles, provide a solid foundation for researchers and scientists in the field of drug and agrochemical development. The strategic use of such chiral intermediates is expected to continue to play a pivotal role in the discovery of new crop protection agents with superior performance and environmental profiles. Further research into novel coupling methodologies and the exploration of diverse picolinic acid analogs will undoubtedly expand the utility of this compound in the ongoing quest for innovative agricultural solutions.

References

  • Google Patents.
  • Corteva Agriscience. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity.[Link]

Application Notes and Protocols: Incorporation of Benzyl (2-oxoazepan-3-yl)carbamate into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active compounds. Among the versatile building blocks available to synthetic chemists, Benzyl (2-oxoazepan-3-yl)carbamate has emerged as a synthon of significant interest. Its inherent structural features, including a seven-membered lactam ring and a protected amine at the alpha position, offer a unique platform for the construction of diverse and complex molecular architectures. This carbamate is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into valuable heterocyclic systems. We will delve into the chemical logic behind synthetic transformations, offering detailed, field-proven protocols for the synthesis of dihydropyrimidine and pyrazole derivatives. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving the desired molecular diversity.

Chemical Properties and Reactivity Overview

This compound, with the chemical formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol , possesses key reactive sites that can be strategically exploited for the synthesis of fused and appended heterocyclic systems.[3] The reactivity of this molecule is primarily centered around the lactam ring and the carbamate-protected amine. The methylene group adjacent to the lactam carbonyl (C-3 position) can be activated under specific conditions to participate in cyclization and condensation reactions.

Strategic Incorporation into Dihydropyrimidine Scaffolds via a Modified Biginelli-Type Reaction

The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4][5][6] While the traditional Biginelli reaction utilizes urea, we propose a modified approach where the lactam moiety of this compound can be envisioned to participate in a similar cyclocondensation, leading to novel azepane-fused dihydropyrimidones. This strategy hinges on the activation of the lactam to mimic the reactivity of the urea component.

Proposed Reaction Pathway

The proposed transformation involves a one-pot, three-component reaction between this compound, an aromatic aldehyde, and a β-dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions. The reaction is anticipated to proceed through the formation of an N-acyliminium ion intermediate, which is a hallmark of the Biginelli reaction mechanism.[6]

Biginelli_Pathway A This compound E Intermediate Formation (N-acyliminium ion) A->E Reacts with activated aldehyde B Aromatic Aldehyde B->E Activation C Ethyl Acetoacetate F Nucleophilic Attack by Enol of Ethyl Acetoacetate C->F D Acid Catalyst (e.g., p-TsOH) D->E E->F G Cyclization and Dehydration F->G H Azepane-fused Dihydropyrimidinone G->H

Caption: Proposed pathway for the synthesis of azepane-fused dihydropyrimidinones.

Experimental Protocol: Synthesis of Benzyl (4-phenyl-2,3,4,6,7,8,9,9a-octahydropyrimido[1,2-a]azepin-2-on-3-yl)carbamate

This protocol details a representative procedure for the synthesis of an azepane-fused dihydropyrimidinone using benzaldehyde as the aromatic aldehyde.

Materials:

  • This compound (1.0 mmol, 262.3 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 0.13 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.0 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (262.3 mg), benzaldehyde (0.10 mL), and ethyl acetoacetate (0.13 mL) in ethanol (5 mL).

  • Add p-Toluenesulfonic acid monohydrate (38.0 mg) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired azepane-fused dihydropyrimidinone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryAldehydeβ-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetatep-TsOHEthanol18Expected > 60%
24-ChlorobenzaldehydeEthyl acetoacetatep-TsOHEthanol20Expected > 55%
34-MethoxybenzaldehydeEthyl acetoacetatep-TsOHEthanol16Expected > 65%
4BenzaldehydeMethyl acetoacetatep-TsOHEthanol18Expected > 60%

Note: Yields are hypothetical and serve as a general guideline. Actual yields may vary depending on experimental conditions.

Strategic Incorporation into Pyrazole Scaffolds via a Vilsmeier-Haack-Type Reaction and Cyclization

The synthesis of pyrazoles typically involves the condensation of a 1,3-dielectrophilic species with a hydrazine derivative.[7][8] We propose a novel strategy to transform this compound into a suitable 1,3-dielectrophile precursor through a Vilsmeier-Haack-type reaction, followed by cyclization with hydrazine. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), is a versatile reagent for the formylation of electron-rich compounds and can activate carbonyl compounds.[9][10][11]

Proposed Reaction Pathway

The proposed synthesis involves a two-step process. First, this compound is treated with the Vilsmeier-Haack reagent to generate a reactive β-chloro-α,β-unsaturated iminium salt intermediate. This intermediate, without isolation, is then reacted with hydrazine hydrate, which acts as a dinucleophile to facilitate cyclization and subsequent aromatization to the pyrazole ring.

Pyrazole_Pathway A This compound C β-Chloro-α,β-unsaturated Iminium Salt Intermediate A->C B Vilsmeier-Haack Reagent (POCl₃/DMF) B->C E Nucleophilic Attack and Cyclization C->E D Hydrazine Hydrate D->E F Aromatization E->F G Azepane-fused Pyrazole F->G

Caption: Proposed pathway for the synthesis of azepane-fused pyrazoles.

Experimental Protocol: Synthesis of Benzyl (4,5,6,7,8,8a-hexahydro-2H-pyrazolo[4,3-b]azepin-3-yl)carbamate

This protocol outlines a representative procedure for the synthesis of an azepane-fused pyrazole.

Materials:

  • This compound (1.0 mmol, 262.3 mg)

  • N,N-Dimethylformamide (DMF) (3.0 mmol, 0.23 mL)

  • Phosphorus oxychloride (POCl₃) (1.5 mmol, 0.14 mL)

  • Hydrazine hydrate (2.0 mmol, 0.10 mL)

  • Dichloromethane (DCM) (10 mL)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Preparation of Vilsmeier Reagent (in situ): In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (0.23 mL) in dichloromethane (5 mL) to 0 °C using an ice bath. Slowly add phosphorus oxychloride (0.14 mL) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Carbamate: Dissolve this compound (262.3 mg) in dichloromethane (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the formation of the intermediate by TLC.

  • Cyclization with Hydrazine: Cool the reaction mixture back to 0 °C and add hydrazine hydrate (0.10 mL) dropwise.

  • Stir the mixture at room temperature for an additional 8-12 hours.

  • Work-up: Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the desired azepane-fused pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryHydrazine DerivativeReaction Time (h)Temperature (°C)Yield (%)
1Hydrazine hydrate12Room Temp.Expected > 50%
2Phenylhydrazine12Room Temp.Expected > 45%
3Methylhydrazine12Room Temp.Expected > 50%

Note: Yields are hypothetical and serve as a general guideline. Actual yields may vary depending on experimental conditions.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the synthesis of novel heterocyclic scaffolds. The protocols detailed herein for the construction of azepane-fused dihydropyrimidines and pyrazoles provide robust and reproducible methods for accessing these important classes of compounds. The strategic application of modified classical reactions, such as the Biginelli and Vilsmeier-Haack reactions, opens up new avenues for the diversification of molecular libraries for drug discovery and development. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to explore the full synthetic potential of this versatile building block.

References

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). JOURNAL OF MEDICINAL CHEMISTRY, 60(14), 6305-6320.
  • Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 2. (8S,8aR)-7,8-dihydro-7-oxo-8-phenoxyacetamido-8aH-azeto[1,2-a]-v-triazolo[3,4-c]pyrimidine-5-carboxylic. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, (11), 1435-1441. [Link]

  • Biginelli reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 89(5), 795-807. [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). Archiv der Pharmazie, 347(5), 336-344. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. [Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2021). Chemical Science, 12(42), 14197-14203. [Link]

  • Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). Molecules, 19(3), 3297-3311. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry, 11(1), 139-143. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 139. [Link]

  • Biginelli reaction: A green perspective. (2012). Current Organic Chemistry, 16(4), 95-108. [Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (2021). Organic Letters, 23(13), 5192-5196. [Link]

  • A convenient synthesis of α-amino-β-lactams. (1981). Tetrahedron, 37(13), 2321-2334. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research, 4(11), 4153. [Link]

  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (2020). Current Organic Chemistry, 24(13), 1466-1496. [Link]

  • Synthesis Using Vilsmeier Reagents. (2018). Organic Preparations and Procedures International, 50(6), 539-570. [Link]

Sources

Application Note & Protocol Guide: Strategic Derivatization of the Benzyl (2-oxoazepan-3-yl)carbamate Lactam Ring

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Azepan-2-one Scaffold

Benzyl (2-oxoazepan-3-yl)carbamate is a highly valuable chiral building block in medicinal chemistry.[1] Its rigid, seven-membered ε-caprolactam core, combined with the stereocenter at the 3-position, provides a privileged scaffold for constructing complex molecules with precise three-dimensional orientations. This structure is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and enzyme inhibition.[1][2]

The benzyl carbamate (Cbz) group serves as a robust protecting group for the C3-amine, effectively isolating its reactivity and allowing for selective modifications elsewhere on the molecule.[3][4] The true synthetic potential, however, lies in the derivatization of the lactam ring itself. Modifications at the lactam nitrogen or carbonyl carbon can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity by altering its binding interactions with biological targets.

This guide provides detailed protocols and the underlying scientific rationale for several key derivatization strategies focused on the lactam moiety of this compound.

Chemical Landscape & Reactivity Considerations

The primary sites for derivatization on the lactam ring are the amide nitrogen (N1) and the carbonyl carbon (C2). The Cbz-protected amine at C3 is generally unreactive under the conditions described.

  • Lactam Nitrogen (N1): The N-H proton is weakly acidic (pKa ≈ 17-18 in DMSO) and can be removed by a strong base. The resulting lactamate anion is a potent nucleophile, readily participating in alkylation and acylation reactions.

  • Carbonyl Carbon (C2): The carbonyl group is susceptible to nucleophilic attack. This allows for reactions such as reduction to a cyclic amine or conversion to a thiolactam.

The Cbz protecting group is stable under a range of conditions but is sensitive to strong acids and catalytic hydrogenation.[3] The protocols outlined herein are designed to be compatible with the Cbz group's stability, ensuring the integrity of the C3 stereocenter and its protecting group.

G cluster_0 This compound Scaffold Scaffold Key Reactive Sites N1 N1: Lactam Nitrogen (Nucleophilic Site after Deprotonation) Scaffold->N1 Weakly Acidic Proton C2 C2: Carbonyl Carbon (Electrophilic Site) Scaffold->C2 Susceptible to Nucleophiles C3 C3: Chiral Center (Protected by Cbz Group) Scaffold->C3 Stereochemically Stable

Caption: Key reactive sites on the core scaffold.

Core Derivatization Protocols

The following protocols provide step-by-step methodologies for the most common and impactful derivatizations of the lactam ring.

Protocol I: N-Alkylation of the Lactam Ring

Scientific Rationale: N-alkylation introduces substituents directly onto the lactam nitrogen, which is a powerful strategy to modulate lipophilicity and explore new binding interactions. The reaction proceeds via an SN2 mechanism, where a strong, non-nucleophilic base generates the lactamate anion, which then displaces a halide or other suitable leaving group from an alkylating agent. Sodium hydride (NaH) is an excellent choice as it is a strong base that generates hydrogen gas as the only byproduct, simplifying work-up.

Experimental Workflow:

G Start Start: This compound Deprotonation Deprotonation: NaH in dry THF, 0°C to RT Start->Deprotonation Alkylation Alkylation: Add R-X (e.g., CH3I, BnBr) Deprotonation->Alkylation Quench Reaction Quench: Saturated aq. NH4Cl Alkylation->Quench Workup Work-up: EtOAc Extraction Quench->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Product: N-Alkyl Derivative Purify->Product

Caption: Workflow for N-Alkylation of the lactam.

Detailed Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 262 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 48 mg, 1.2 mmol) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The solution should become clear or a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkylating agent (R-X, e.g., methyl iodide or benzyl bromide, 1.1 eq, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

  • Validation: Confirm structure by ¹H NMR (disappearance of N-H proton signal, appearance of new signals corresponding to the R-group), ¹³C NMR, and HRMS.

Protocol II: N-Acylation of the Lactam Ring

Scientific Rationale: N-acylation introduces a carbonyl moiety, creating an N-acyl lactam (or cyclic imide) structure. This modification can serve as a metabolic blocking point or introduce a new hydrogen bond acceptor. While traditional methods use highly reactive acid chlorides, a milder and more versatile approach employs carboxylic anhydrides catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂).[5] The Lewis acid activates the anhydride, making it more susceptible to nucleophilic attack by the lactam nitrogen.

Detailed Protocol:

  • Preparation: To a flask charged with anhydrous zinc chloride (ZnCl₂, 0.1 eq, 14 mg, 0.1 mmol), add the carboxylic anhydride (e.g., acetic anhydride, 1.5 eq, 1.5 mmol).

  • Addition of Substrate: Add a solution of this compound (1.0 eq, 262 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the N-acylated product.

  • Validation: Confirm the structure by ¹H NMR (disappearance of N-H signal), IR spectroscopy (appearance of a new imide C=O stretch, typically ~1700-1750 cm⁻¹), and HRMS.

ReactionReagentCatalystTypical YieldKey Analytical Signature
N-Alkylation Methyl IodideNaH85-95%Disappearance of N-H proton in NMR
N-Acylation Acetic AnhydrideZnCl₂70-90%Appearance of imide C=O stretch in IR
Thionation Lawesson's ReagentNone60-80%Shift of C=O to C=S in ¹³C NMR (~200 ppm)
Protocol III: Thionation of the Lactam Carbonyl

Scientific Rationale: The conversion of the lactam carbonyl to a thiolactam can dramatically alter a molecule's biological profile by changing its hydrogen bonding capacity and electronic properties. Lawesson's reagent is the most common and effective reagent for this transformation. The reaction mechanism involves a [2+2] cycloaddition between the carbonyl and the P=S bond of the reagent, followed by fragmentation.

Detailed Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq, 262 mg, 1.0 mmol) in anhydrous toluene or THF (15 mL).

  • Reagent Addition: Add Lawesson's reagent (0.6 eq, 242 mg, 0.6 mmol).

  • Reaction: Heat the mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The phosphorus byproducts are typically more polar and will elute later.

  • Validation: The product can be identified by HRMS (confirming the addition of sulfur and loss of oxygen). ¹³C NMR is particularly diagnostic, with the thiolactam carbon (C=S) signal appearing significantly downfield (around 200 ppm) compared to the original carbonyl carbon (~175 ppm).

Safety & Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent. Quench slowly and carefully at low temperatures.

  • Lawesson's Reagent: Has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Alkylating Agents (e.g., Methyl Iodide): Are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handled under inert conditions to prevent quenching of reagents.

Conclusion

The derivatization of the lactam ring of this compound offers a versatile platform for generating novel chemical entities for drug discovery. The protocols detailed in this guide for N-alkylation, N-acylation, and thionation provide reliable and reproducible methods for modifying this key scaffold. Each modification requires careful consideration of reagent compatibility and reaction conditions to preserve the integrity of the Cbz protecting group and the C3 stereocenter. Successful execution and validation of these protocols will enable researchers to expand their chemical libraries and probe new areas of chemical space in the pursuit of novel therapeutics.

References

  • Yumoto, H., Ida, K., & Ogata, N. (1958). On the Ring Opening Reaction of ε-Caprolactam Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl {2-[(2-(1H-Benzo[d][1][6][7]triazol-1-yl)-2-oxoethyl)amino] -2-oxoethyl}carbamate. Retrieved from [Link]

  • ResearchGate. (2005). Understanding the Accelerating Effect of ε-Caprolactam on the Formation of Urethane Linkages. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]

  • Organic Chemistry. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. Retrieved from [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from [Link]

  • PubMed. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Retrieved from [Link]

  • Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Retrieved from [Link]

  • PubMed. (2003). Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3- (2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl (2-oxoazepan-3-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, preventative measures, and validated protocols to enhance your reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is often multifactorial. The most common culprits are: (1) suboptimal reaction conditions (temperature, solvent), (2) poor quality of the acylating agent, benzyl chloroformate (Cbz-Cl), which can degrade over time, (3) inadequate base selection or stoichiometry, which fails to neutralize the HCl byproduct effectively, and (4) moisture in the reaction, which hydrolyzes the Cbz-Cl. Refer to Troubleshooting Guide 1 for a systematic approach to optimizing these parameters.

Q2: I'm observing an unexpected, less polar spot on my TLC. What is the likely identity of this byproduct?

A common, less polar byproduct is the di-acylated species, where the Cbz group has reacted with both the primary amine and the lactam nitrogen. This is more likely to occur under "forcing" conditions, such as elevated temperatures or with a large excess of Cbz-Cl and a strong, non-hindered base. See Troubleshooting Guide 2 for mitigation strategies.

Q3: My product's optical rotation is lower than expected, or I suspect racemization. Why is this happening and how can I prevent it?

The chiral center at the C3 position of the azepanone ring is susceptible to racemization, especially under harsh basic conditions. The use of strong bases can facilitate the deprotonation of the α-proton, leading to a planar enolate intermediate and a loss of stereochemical integrity.[1][2] To prevent this, use a weaker base (e.g., NaHCO₃) or a hindered organic base at low temperatures (0 °C).[1] Refer to Troubleshooting Guide 3 for detailed protocols on maintaining chiral purity.

Q4: The reaction appears to stall before completion, even after several hours. What steps can I take?

A stalled reaction often points to a deactivated reagent or insufficient activation. Benzyl chloroformate is highly reactive and susceptible to hydrolysis; ensure it is fresh or has been stored properly.[3] Additionally, ensure your base is not sterically hindered to the point of being unreactive or has not been consumed by adventitious acids. Adding a slight excess (1.1 eq) of fresh Cbz-Cl can often restart the reaction. If using a heterogeneous base like NaHCO₃, ensure vigorous stirring to maintain surface area and reactivity.

Q5: What are the best practices for purifying the final product?

This compound is typically a white solid.[4][5] Purification is most commonly achieved via recrystallization or column chromatography. For chromatography, a gradient elution on silica gel using a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is effective. To remove any unreacted 3-aminocaprolam, an acidic wash (e.g., 1M HCl) during the aqueous workup can be very effective, as it protonates the starting amine, rendering it water-soluble.[6]

Troubleshooting Guide 1: Low Yield and Incomplete Conversion

Low yields are a significant barrier to efficient synthesis. This guide provides a systematic workflow to diagnose and resolve the underlying causes.

Underlying Causes & Mechanisms

The target reaction is a nucleophilic acyl substitution where the primary amine of 3-aminocaprolactam attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to quench the HCl byproduct, driving the equilibrium towards the product.[7] Failures in any of these components can lead to low conversion.

  • Reagent Degradation: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can decompose into benzyl alcohol and HCl, or self-react to form dibenzyl carbonate.[3] Using degraded Cbz-Cl is a primary cause of low yield.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount will not fully neutralize the generated HCl, leading to protonation of the starting amine and halting the reaction. A base that is too strong can promote side reactions.[1]

  • Solvent Effects: The reaction is typically performed in a solvent that can dissolve the starting materials but does not react with Cbz-Cl. Common choices include water with a base like sodium carbonate (Schotten-Baumann conditions), or organic solvents like CH₂Cl₂, THF, or ethyl acetate with an organic base like triethylamine.[1][8]

Troubleshooting Workflow

G start Low Yield or Incomplete Conversion check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sol_reagents1 Use fresh or newly purchased Cbz-Cl. Verify purity of 3-aminocaprolactam. check_reagents->sol_reagents1 sol_conditions1 Ensure stoichiometry is correct (Base > 1.0 eq, Cbz-Cl ~1.1 eq). check_conditions->sol_conditions1 sol_conditions2 Maintain low temperature (0-5 °C) during Cbz-Cl addition. check_conditions->sol_conditions2 sol_conditions3 Ensure anhydrous conditions if using organic solvents (e.g., dry DCM, N₂ atm). check_conditions->sol_conditions3 sol_workup Perform acidic wash (1M HCl) to remove basic starting material. Optimize chromatography solvent system. check_workup->sol_workup end_node Optimized Protocol sol_reagents1->end_node sol_conditions3->end_node sol_workup->end_node

Recommended Protocol (Optimized Schotten-Baumann Conditions)
  • Dissolve 3-aminocaprolactam (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

ParameterRecommendationRationale
Cbz-Cl Stoich. 1.05 - 1.2 equivalentsEnsures complete consumption of the starting amine without promoting di-acylation.
Base NaHCO₃, Na₂CO₃Weak inorganic bases are effective and minimize the risk of racemization.[1]
Temperature 0 °C to Room TempControls the exothermic reaction and suppresses side reactions.[8]
Solvent Biphasic (Water/THF) or CH₂Cl₂Biphasic systems are classic for Schotten-Baumann, while CH₂Cl₂ is suitable for organic bases.

Troubleshooting Guide 2: Identification and Mitigation of Byproducts

The formation of byproducts complicates purification and reduces the overall yield. Understanding the competing reaction pathways is key to suppression.

Common Side Reactions

The primary side reaction is the formation of a di-Cbz protected product, Benzyl 1-(benzyloxycarbonyl)-2-oxoazepan-3-yl)carbamate . This occurs when the lactam nitrogen, which is weakly nucleophilic, also reacts with benzyl chloroformate. This is more prevalent under harsh conditions (e.g., using strong bases like NaH or high temperatures) that can deprotonate the lactam amide.

Another potential byproduct is dibenzyl carbonate , formed from the reaction of benzyl chloroformate with its hydrolysis product, benzyl alcohol, or by reaction with carbonate base.

G

Prevention and Mitigation Strategies
  • Control Stoichiometry: Use only a slight excess of benzyl chloroformate (1.05-1.1 eq). Avoid using a large excess.

  • Base Selection: Employ weak inorganic bases like NaHCO₃ or hindered organic bases like diisopropylethylamine (DIPEA). Avoid strong, non-nucleophilic bases like NaH unless substrate reactivity is extremely low.

  • Temperature Control: Maintain the reaction at low temperatures (0 °C) during the addition of Cbz-Cl and allow it to proceed at room temperature. Avoid heating the reaction mixture.

  • Purification: The di-Cbz byproduct is significantly less polar than the desired product. It can typically be separated effectively using silica gel column chromatography, eluting first with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) before increasing polarity to elute the target compound.

Troubleshooting Guide 3: Maintaining Stereochemical Purity

For many pharmaceutical applications, the stereochemical integrity of the product is paramount.[4] The α-proton to the carbonyl group of the lactam is acidic and can be removed by a base, leading to racemization.

Mechanism of Racemization

The mechanism involves the formation of a planar carbanion/enolate intermediate after deprotonation of the chiral center. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[2] This process is accelerated by strong bases and higher temperatures.

G S_enantiomer (S)-Enantiomer (Desired) enolate Planar Enolate Intermediate (Achiral) S_enantiomer->enolate - H⁺ (Strong Base) enolate->S_enantiomer + H⁺ R_enantiomer (R)-Enantiomer (Racemized) enolate->R_enantiomer + H⁺

Protocol for Minimizing Racemization
  • Use Weak Bases: Sodium bicarbonate is the preferred base as it is strong enough to neutralize HCl but generally not strong enough to cause significant enolization.[1]

  • Low Temperature: Perform the reaction at 0 °C or below. This reduces the rate of both the desired reaction and the undesired racemization, but the activation energy for racemization is often higher, meaning it is suppressed more effectively at lower temperatures.

  • Controlled Addition: Add the base and acylating agent slowly and in portions to avoid localized areas of high concentration and temperature.

  • Avoid Over-reaction: Do not let the reaction stir for an unnecessarily long time after completion, especially if a stronger base is used.

Analytical Verification

The enantiomeric purity of the final product should be verified using a suitable chiral analytical method.

  • Chiral HPLC: This is the most common and reliable method. Use a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with a mobile phase typically consisting of hexane/isopropanol mixtures.

  • Optical Rotation: While useful for a quick check, it is not a quantitative measure of enantiomeric excess (ee) unless a specific rotation for the pure enantiomer is well-established.

References
  • Wikipedia. (2023). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • J-Stage. (1977). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Retrieved from [Link]

  • Canadian Science Publishing. (1953). II. REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE AND PYROLYSIS OF N-BENZYL CHOLESTERYL CARBAMATE. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Developing deprotectase biocatalysts for synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Retrieved from [Link]

  • White Rose eTheses Online. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]

  • ResearchGate. (2011). Benzyl {2-[(2-(1H-Benzo[d][1][4][8]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the deprotection of Benzyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the carbobenzyloxy (Cbz) protecting group from this specific substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you diagnose and resolve common issues.

Understanding the Challenge: The Substrate and the Reaction

The deprotection of this compound to yield 3-aminoazepan-2-one is a critical step in many synthetic routes. The most common and generally cleanest method for this transformation is catalytic hydrogenation. This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the Cbz group, liberating the free amine.

The reaction is, in principle, straightforward. However, its success can be hampered by a variety of factors, from the quality of the reagents to subtle structural features of the substrate itself. An incomplete reaction not only results in a lower yield of the desired product but also complicates the purification process due to the presence of unreacted starting material and potential side products.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address some of the most common questions and issues encountered during the Cbz deprotection of this compound.

Q1: My Cbz deprotection reaction is very slow or has stalled completely. What are the likely causes?

An unusually slow or stalled reaction is often indicative of catalyst inactivation or poisoning. The palladium catalyst is highly sensitive to a range of impurities that can bind to its surface and block the active sites required for hydrogenation.

Troubleshooting Guide: Diagnosing and Resolving a Stalled Reaction

1. Catalyst Poisoning:

  • Identify Potential Poisons: The most common catalyst poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and halides. These may be present as residual impurities from previous synthetic steps. A thorough review of the synthetic route of your starting material is recommended.

  • Pre-treatment of Starting Material: If catalyst poisoning is suspected, you can attempt to remove the impurities before the reaction. This can be achieved by passing a solution of the starting material through a plug of activated charcoal or a suitable scavenger resin.

  • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 5 mol% to 10-20 mol%) can overcome the effects of minor impurities. However, this is a less ideal solution as it increases cost and can sometimes lead to side reactions.

2. Inefficient Hydrogen Delivery:

  • Check Hydrogen Source: Ensure a steady and adequate supply of hydrogen gas. If using a balloon, ensure it is securely attached and that there are no leaks. For reactions at atmospheric pressure, it is crucial to purge the reaction vessel thoroughly with hydrogen to remove all air.

  • Agitation: Proper agitation is critical to ensure good mixing of the substrate, catalyst, and hydrogen. If the reaction mixture is not being stirred vigorously enough, the reaction rate will be limited by mass transfer.

3. Improper Solvent Choice:

  • Solvent Polarity: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenation as they can help to stabilize the reaction intermediates. If you are using a less polar solvent like ethyl acetate or THF, consider switching to or adding a co-solvent like methanol.

Q2: I am observing incomplete conversion, with a significant amount of starting material remaining even after a long reaction time. What should I do?

Incomplete conversion is a frustrating issue that can arise from several factors, including a deactivated catalyst, equilibrium issues, or simply insufficient reaction time.

Troubleshooting Guide: Improving Reaction Conversion

1. Catalyst Activity and Loading:

  • Use a Fresh Catalyst: Palladium on carbon can lose its activity over time, especially if it has been exposed to air or moisture. Always use a fresh batch of catalyst from a reliable supplier.

  • Optimize Catalyst Loading: While a standard loading of 5-10 mol% is often sufficient, for challenging substrates, increasing the loading to 15-20 mol% might be necessary to drive the reaction to completion.

Parameter Standard Conditions Troubleshooting Adjustment
Catalyst Loading 5-10 mol%10-20 mol%
Hydrogen Pressure 1 atm (balloon)50 psi or higher
Temperature Room Temperature40-50 °C

2. Reaction Conditions:

  • Increase Hydrogen Pressure: Performing the reaction under a higher pressure of hydrogen (e.g., using a Parr shaker) can significantly increase the reaction rate and improve conversion.

  • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can also enhance the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.

3. Consider Transfer Hydrogenation:

If direct hydrogenation is consistently problematic, transfer hydrogenation is an excellent alternative. In this method, a hydrogen donor molecule, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used in place of hydrogen gas. This technique is often less sensitive to catalyst poisons and can be performed at atmospheric pressure.

Experimental Protocol: Cbz Deprotection via Transfer Hydrogenation

  • Dissolve this compound (1 equivalent) in methanol.

  • Add 10% Pd/C (10 mol%).

  • Add ammonium formate (5-10 equivalents) in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography or recrystallization.

Q3: My reaction is complete, but I am seeing significant side products. What are they and how can I avoid them?

The formation of side products can complicate the purification process and lower the overall yield of the desired 3-aminoazepan-2-one.

Troubleshooting Guide: Minimizing Side Product Formation

1. N-Benzylation:

  • Mechanism: A common side product is the N-benzylated amine. This occurs when the newly formed amine attacks the toluene byproduct, which can be activated under certain conditions.

  • Mitigation:

    • Acid Additive: The addition of a catalytic amount of a non-nucleophilic acid, such as acetic acid or a milder acid like TFA, can protonate the newly formed amine, making it less nucleophilic and preventing it from reacting with toluene.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side product formation.

2. Ring Opening:

  • Mechanism: While less common under standard hydrogenation conditions, the lactam ring could potentially undergo cleavage, especially if harsh acidic or basic conditions are employed in workup or if the reaction is run at very high temperatures for extended periods.

  • Mitigation: Maintain neutral or mildly acidic reaction conditions and avoid excessive heat.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Cbz deprotection of this compound.

G start Incomplete Cbz Deprotection check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_h2 Check Hydrogen Source & Delivery start->check_h2 check_solvent Review Solvent Choice start->check_solvent catalyst_poisoning Suspect Catalyst Poisoning? check_catalyst->catalyst_poisoning increase_pressure_temp Increase H2 Pressure / Temperature check_h2->increase_pressure_temp transfer_hydrogenation Consider Transfer Hydrogenation check_solvent->transfer_hydrogenation increase_loading Increase Catalyst Loading catalyst_poisoning->increase_loading No purify Purify Starting Material catalyst_poisoning->purify Yes side_products Side Products Observed? increase_loading->side_products transfer_hydrogenation->side_products increase_pressure_temp->side_products acid_additive Add Acidic Additive complete Reaction Complete acid_additive->complete side_products->acid_additive Yes side_products->complete No purify->check_catalyst

Caption: Troubleshooting workflow for Cbz deprotection.

Concluding Remarks

Troubleshooting incomplete Cbz deprotection requires a systematic and logical approach. By carefully considering the potential causes of failure—from catalyst deactivation to suboptimal reaction conditions—and methodically implementing the solutions outlined in this guide, researchers can significantly improve the success rate of this important transformation. Remember to always analyze the reaction mixture carefully to gain a clear understanding of the problem before making significant changes to the protocol.

References

  • Organic Chemistry Portal. (n.d.). Deprotection of Carbamates. Retrieved from [Link]

preventing racemization during the synthesis of chiral Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of Benzyl (2-oxoazepan-3-yl)carbamate. This document is designed for researchers, chemists, and process development professionals who are working with this chiral molecule and facing challenges in maintaining its stereochemical integrity. Racemization, the loss of enantiomeric purity, is a critical issue that can compromise the efficacy and safety of downstream active pharmaceutical ingredients (APIs).

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization at the critical C3 position of the azepanone ring.

Section 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.

Question: My final product, this compound, shows significant loss of enantiomeric excess (ee). What is the most likely cause?

Answer: The most probable cause of racemization is the deprotonation of the α-proton at the C3 position (the chiral center) during the reaction sequence, leading to a planar, achiral enolate intermediate.[1][2] This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers.[1][2][3]

The key factors that promote this unwanted side reaction are:

  • Choice of Base: Strong, sterically hindered bases can readily abstract the α-proton.[4][5]

  • Reaction Temperature: Higher temperatures accelerate the rate of enolization and racemization.[4][5]

  • Activation Method: In syntheses involving the formation of an amide or carbamate bond, the activation of a carboxylic acid precursor makes the α-proton more acidic and susceptible to abstraction.[4][6]

To confirm this, it is essential to analyze the enantiomeric purity of your starting materials and intermediates using a suitable chiral HPLC method. This will help pinpoint the exact step where stereochemical integrity is lost.

Question: I am performing a coupling reaction to form the carbamate. Which reaction conditions are most critical to control?

Answer: When forming the carbamate moiety, likely from a precursor such as 3-amino-2-oxoazepane and benzyl chloroformate or a related activated benzyl alcohol derivative, the most critical parameters to control are the base, coupling reagent (if applicable), solvent, and temperature .

Here is a logical workflow to troubleshoot and optimize your reaction:

G cluster_0 Troubleshooting Racemization in Coupling Reactions cluster_1 Coupling Reagent Strategy cluster_2 Base Selection Strategy cluster_3 Condition Optimization start High Racemization Detected (via Chiral HPLC) reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Re-evaluate Base Selection reagent->base If racemization persists carbodiimide Using Carbodiimides? (e.g., DCC, EDC) reagent->carbodiimide conditions Step 3: Optimize Reaction Conditions base->conditions If racemization persists strong_base Using Strong/Hindered Base? (e.g., DIPEA, DBU) base->strong_base success Racemization Minimized (ee > 99%) conditions->success Optimization Complete temp Lower Temperature: Run at 0 °C to -15 °C conditions->temp additives ALWAYS Use Additives: HOBt, HOAt, OxymaPure carbodiimide->additives Yes uronium Switch to Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP) carbodiimide->uronium No, or if additives fail weak_base Switch to Weaker Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine strong_base->weak_base Yes solvent Evaluate Solvent: Consider less polar solvents (e.g., DCM vs. DMF) temp->solvent G Start (S)-Enantiomer (Chiral) Base + Base (- H⁺) Start->Base Enolate Planar Enolate (Achiral) Acid_S + H⁺ (re-face) Enolate->Acid_S Acid_R + H⁺ (si-face) Enolate->Acid_R End_S (S)-Enantiomer End_R (R)-Enantiomer Base->Enolate Acid_S->End_S Acid_R->End_R

Sources

Technical Support Center: Purification of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl (2-oxoazepan-3-yl)carbamate is a key intermediate in medicinal chemistry and organic synthesis, frequently used in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure, containing a polar lactam ring, a bulky, non-polar Cbz (benzyloxycarbonyl) protecting group, and a chiral center, presents a unique set of purification challenges.[2] This guide provides troubleshooting strategies and detailed protocols to help researchers overcome common obstacles encountered during the isolation and purification of this compound, ensuring high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may face during the workup and purification of this compound in a question-and-answer format.

Question 1: My crude product is a persistent oil or sticky solid after solvent evaporation. How can I crystallize it?

Answer:

This is a frequent issue often caused by residual solvents or the presence of oily impurities.

  • Probable Causes:

    • Residual Solvents: Dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF) can become trapped within the crude material.

    • Oily Byproducts: The Cbz protection reaction can generate impurities like benzyl alcohol or dibenzyl carbonate, which are oils at room temperature. Incomplete reaction may also leave unreacted benzyl chloroformate.[3]

  • Solutions & Scientific Rationale:

    • Trituration: This technique involves stirring the crude oil or sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Protocol: Add a minimal amount of a non-polar solvent like hexanes, diethyl ether, or a mixture of both. Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration. The non-polar solvent effectively washes away the oily, less polar impurities. A successful trituration procedure is described for a related Cbz-protected compound, which was washed with diethyl ether to yield a clean, white solid.[4][5]

    • Co-evaporation: If residual water or high-boiling point solvents are suspected, dissolve the crude product in a suitable solvent (like DCM or EtOAc) and add toluene. Evaporate the mixture under reduced pressure. Toluene forms an azeotrope with water and helps to azeotropically remove other residual solvents, often leaving a more manageable foam or solid.

    • Initiating Crystallization: If the product is clean but reluctant to crystallize, try dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes) until turbidity persists. Cool the mixture slowly to encourage crystal growth. Seeding with a previously obtained pure crystal can also be highly effective.

Question 2: I'm seeing a spot on my TLC/a baseline impurity in my LCMS that corresponds to the starting material, 3-amino-ε-caprolactam. How can I remove it?

Answer:

Residual starting material indicates an incomplete reaction and requires a targeted removal strategy based on its chemical properties.

  • Probable Cause:

    • Incomplete Reaction: Insufficient reaction time, improper stoichiometry, or deactivation of the benzyl chloroformate reagent.

    • Similar Polarity: The starting amine is polar, but its polarity might not be sufficiently different from the Cbz-protected product to achieve easy separation by chromatography alone.

  • Solutions & Scientific Rationale:

    • Aqueous Acidic Wash: The most effective method is to exploit the basicity of the free amine.

      • Protocol: During the aqueous workup, after the reaction is quenched, wash the organic layer (e.g., EtOAc or DCM) with a dilute aqueous acid solution, such as 1M HCl or 10% citric acid.[6] The free amine of the starting material will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The Cbz-protected product, lacking a basic amine, remains in the organic layer.

      • Caution: Use mild acidic conditions and avoid prolonged contact time to minimize any risk of hydrolyzing the lactam or carbamate functional groups.

    • Chromatographic Adjustment: If an acidic wash is not feasible or is incomplete, adjust your chromatography conditions. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help suppress the tailing of the basic starting material on silica gel, potentially improving separation.

Question 3: My main impurity co-elutes with the product during flash chromatography on silica gel. What are my options?

Answer:

Co-elution is a common challenge when impurities have similar polarity to the desired compound.

  • Probable Causes:

    • Structurally Similar Byproducts: Impurities such as dibenzyl carbonate (from the decomposition of excess Cbz-Cl) or over-acylated products can have very similar polarities to the target molecule.

    • Isomeric Impurities: If the starting material was not enantiomerically pure, you might be observing diastereomers which can be difficult to separate.

  • Solutions & Scientific Rationale:

    • Optimize the Mobile Phase:

      • Change Solvent Selectivity: Instead of simply increasing the polarity of a two-solvent system (e.g., Ethyl Acetate/Hexanes), try introducing a third solvent with different properties. For instance, switching from EtOAc/Hexanes to DCM/Methanol can alter the interactions with the stationary phase and improve separation. An experimental procedure for a related compound used a gradient of ethyl acetate and petroleum ether for successful flash chromatography.[6]

      • Use Isocratic Elution: If a gradient is causing bands to overlap, a carefully optimized isocratic (single-solvent mixture) elution can provide better resolution, albeit with longer run times.[7]

    • Change the Stationary Phase:

      • Reverse-Phase Chromatography: If the impurity is more polar than your product, reverse-phase (C18) chromatography is an excellent alternative. The elution order is inverted, with non-polar compounds retained longer.

      • Alumina: Neutral or basic alumina can be used if you suspect the compound is sensitive to the acidic nature of silica gel.

    • Recrystallization: This is often the most powerful technique for removing small amounts of closely related impurities.

      • Protocol: Perform a solvent screen to find a suitable system. The ideal solvent will dissolve the crude product when hot but have low solubility when cold. Common choices for Cbz-protected compounds include ethyl acetate/hexanes, isopropanol, or chloroform.[8] Dissolve the material in the minimum amount of boiling solvent, then allow it to cool slowly and undisturbed to promote the formation of pure crystals.

Visualizing Purification Strategy

The following flowchart outlines a decision-making process for purifying this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup: 1. Quench Reaction 2. Dilute Acid Wash (e.g., 1M HCl) 3. Brine Wash & Dry (Na2SO4) start->workup analyze Analyze Crude by TLC/LCMS workup->analyze solid Crude is a Solid analyze->solid Solid oil Crude is an Oil/Goo analyze->oil Oily recrystallize Attempt Recrystallization (e.g., EtOAc/Hexanes) solid->recrystallize triturate Triturate with Non-Polar Solvent (e.g., Ether/Hexanes) oil->triturate check_purity Check Purity recrystallize->check_purity triturate->check_purity pure Pure Product check_purity->pure >95% Pure chromatography Flash Column Chromatography check_purity->chromatography <95% Pure or Impurities Remain chromatography->pure

Sources

identifying and removing impurities from Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and purification of this important pharmaceutical intermediate.[1] We will explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to ensure the integrity of your research.

Section 1: Frequently Asked Questions - Impurity Profile & Identification

Q1: What are the most likely impurities I should expect when synthesizing or handling this compound?

A1: Understanding the potential impurity profile is the first step in developing a robust purification strategy. Impurities can typically be traced back to three main sources: the starting materials and reagents used in the synthesis, side reactions occurring during the cyclization process, and degradation of the final compound.

Based on the common synthesis route involving the cyclization of N-ε-Cbz-L-lysine, the following impurities are frequently encountered:

  • Starting Material Carryover: Incomplete reaction can lead to the presence of N-ε-Cbz-L-lysine .

  • Reagent-Related Impurities: The cyclization is often mediated by coupling agents (e.g., BOP reagent) and bases (e.g., DIEA).[2] Remnants of these reagents or their by-products can persist. For example, 1,3-dibenzylurea can be an impurity associated with certain carbamate syntheses.[3]

  • Side-Reaction Products: Dimerization or polymerization of the starting material can lead to higher molecular weight impurities.

  • Degradation Products: Carbamates can be susceptible to hydrolysis, especially under basic conditions, which could lead to the formation of 3-amino-azepan-2-one .[4] Elevated temperatures can also accelerate degradation.[4]

Q2: How can I set up a reliable Thin Layer Chromatography (TLC) method to monitor my reaction and assess purity?

A2: TLC is an indispensable, rapid tool for qualitative analysis. For a compound with the polarity of this compound, a standard silica gel plate (Silica Gel 60 F254) is the preferred stationary phase. The key is selecting an appropriate mobile phase to achieve good separation between your product and potential impurities.

A good starting point for the mobile phase is a mixture of a nonpolar and a polar solvent.[5][6]

Solvent System (Mobile Phase)PolarityTypical Ratio (v/v)Application Notes
Ethyl Acetate / HexanesStandard30:70 to 70:30Excellent starting point for many "normal" polarity compounds. Adjust ratio to achieve an Rf value of ~0.3 for the product.[6]
Dichloromethane / MethanolMore Polar98:2 to 90:10Use this system if the compound shows low mobility (streaking or staying at the baseline) in EtOAc/Hexanes.[5][6]

Pro-Tip: To visualize the spots, use a UV lamp (254 nm). The carbamate and other aromatic compounds will appear as dark spots. Staining with potassium permanganate can also be used to visualize non-UV active impurities.

Q3: What are the recommended starting conditions for an HPLC-based purity analysis?

A3: For quantitative analysis and high-resolution separation, reverse-phase HPLC is the method of choice. The polarity of this compound makes it well-suited for C18 columns.

Here is a robust starting method:

ParameterRecommendationRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmStandard for reverse-phase; provides good retention and resolution for compounds of this polarity.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that sharpens peaks for amine-containing compounds.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is effective for initial screening to separate nonpolar and polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe benzyl group provides strong UV absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

This method can be optimized by adjusting the gradient slope to improve the resolution of closely eluting impurities once they are identified.

Section 2: Troubleshooting and Purification Protocols

This section provides a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product Analysis (TLC/HPLC) purity_check Purity > 98%? start->purity_check recrystallization Recrystallization (High Purity Crude) purity_check->recrystallization Yes flash_chromatography Flash Chromatography (Moderate Purity Crude) purity_check->flash_chromatography No final_product Final Product (>99.5% Purity) recrystallization->final_product flash_chromatography->final_product

Caption: Purification strategy decision workflow.

Q4: My crude product is around 95-98% pure. Is recrystallization a viable option?

A4: Yes, for material with relatively high initial purity, recrystallization is an excellent and scalable method.[4] The key is solvent selection. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[4][7]

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test solvents like Ethyl Acetate, Isopropanol, Acetonitrile, and Toluene. Find a solvent that requires heating to fully dissolve the solid. A mixture of solvents (e.g., Ethyl Acetate/Hexanes) can also be effective.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask's inner wall with a glass rod may be necessary. Once crystals begin to form, cool the flask further in an ice bath for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The reported melting point is 161.5-162.5 °C, which can be used as an indicator of purity.[8]

Q5: My crude material is complex, with several closely related impurities. How should I approach column chromatography?

A5: When dealing with a complex mixture or when recrystallization fails, flash column chromatography is the most powerful tool.[2] Given the polar nature of your compound, which contains both a lactam and a carbamate, a normal-phase silica gel approach is standard. However, for very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[9][10][11]

Protocol 2: Flash Column Chromatography (Normal-Phase)
  • Solvent System Selection (via TLC): The goal is to find a solvent system where your desired compound has an Rf value of 0.25 - 0.35 . This provides the best balance between retention time and separation. Use the solvent systems suggested in the TLC section (Q2). A common system for carbamates is Ethyl Acetate/Hexanes.[6]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane).

    • Alternatively (and preferably), adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound, add silica, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation.

  • Elution:

    • Begin running the column with the selected mobile phase.

    • Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q6: My compound seems to be degrading during workup or purification. What could be the cause?

A6: Carbamate stability is a critical factor. The primary degradation pathway is hydrolysis of the carbamate bond.[4]

  • pH Sensitivity: Carbamates are particularly susceptible to hydrolysis under basic (high pH) conditions.[4] During aqueous workups, avoid using strong bases like sodium hydroxide. A wash with a mild base like saturated sodium bicarbonate solution is generally safer for removing acidic impurities.[4] Ensure the final product is not stored with any residual base.

  • Thermal Stress: High temperatures can accelerate decomposition.[4] When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C. For long-term storage, keeping the compound in a cool, dry place is recommended.

Degradation_Pathway Compound This compound Products 3-Amino-azepan-2-one + Benzyl Alcohol + CO2 Compound->Products Hydrolysis Conditions High pH or High Temperature Conditions->Products

Caption: Primary degradation pathway of the carbamate.

References
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.[Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023-01-30). [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Waters. (2019-08-14). [Link]

  • Flash Column Chromatography. University of California, Los Angeles.[Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.[Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate.[Link]

  • Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. ResearchGate. (2025-08-06). [Link]

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. (2018-01-13). [Link]

Sources

Technical Support Center: Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Benzyl (2-oxoazepan-3-yl)carbamate. This molecule is a crucial intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The successful synthesis of this compound with high yield and purity is paramount for advancing research and development projects. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges in this synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is fundamentally an N-protection reaction. It involves the formation of a carbamate linkage between the primary amine of 3-aminoazepan-2-one (also known as α-amino-ε-caprolactam) and a benzyl-based protecting group, typically introduced using benzyl chloroformate (Cbz-Cl).

General Reaction Scheme:

(3-aminoazepan-2-one) + (Benzyl Chloroformate) --[Base, Solvent]--> this compound

The mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. Aided by a base, the tetrahedral intermediate collapses, eliminating a chloride ion to form the stable carbamate product.

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine 3-Aminoazepan-2-one (Nucleophile) Attack Nucleophilic Attack Amine->Attack CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Attack Collapse Intermediate Collapse Attack->Collapse Forms Tetrahedral Intermediate Product This compound Collapse->Product HCl HCl (neutralized by base) Collapse->HCl

Caption: Reaction mechanism for Cbz protection of 3-aminoazepan-2-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material: the free base or a salt of 3-aminoazepan-2-one?

A: While using the free base simplifies stoichiometry (requiring only ~1.1 equivalents of base), 3-aminoazepan-2-one is often supplied and stored as a hydrochloride salt for improved stability. Using the salt is perfectly acceptable and common. The critical consideration is to adjust the amount of base to neutralize the HCl salt in addition to scavenging the HCl generated during the reaction. Therefore, if you start with the hydrochloride salt, you must use at least 2.2 equivalents of base.

Q2: Which solvent system is recommended for this synthesis?

A: The choice of solvent depends on the base and the desired reaction conditions.

  • Biphasic System (e.g., Dichloromethane/Water or Ethyl Acetate/Water): This is a robust choice, often used under Schotten-Baumann conditions with a water-soluble inorganic base like NaHCO₃ or Na₂CO₃. The organic layer contains the starting material and benzyl chloroformate, while the aqueous layer contains the base. This setup helps to minimize the hydrolysis of the highly reactive benzyl chloroformate by keeping its concentration in the aqueous phase low.

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): This is preferred when using an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[3] This system offers excellent solubility for all reactants but requires anhydrous conditions to prevent reagent hydrolysis.

Q3: What is the optimal base and why?

A: The optimal base balances reactivity with minimizing side reactions.

  • Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): These are excellent choices for biphasic systems. They are inexpensive and strong enough to neutralize the generated HCl but mild enough to avoid promoting side reactions like the deprotonation of the lactam amide. Their limited organic solubility is an advantage in biphasic setups.

  • N,N-Diisopropylethylamine (DIEA): Often called Hünig's base, DIEA is a non-nucleophilic, sterically hindered organic base. It is highly effective at scavenging protons without the risk of acting as a nucleophile itself, which can be a problem with less hindered amines like triethylamine. It is an excellent choice for anhydrous, single-phase reactions.[3]

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of Ethyl Acetate (EtOAc) and a non-polar solvent like Hexane or Petroleum Ether is typically effective. A good starting point is 1:1 EtOAc/Hexane.

  • Visualization: The product is UV active due to the benzyl group. Staining with potassium permanganate (KMnO₄) is also effective, as it will stain the starting amine strongly and the carbamate product less so, providing a clear indication of conversion.

  • Expected Results: The starting amine is highly polar and will have a low Retention Factor (Rf). The product, this compound, is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Section 3: Troubleshooting Guide

This section addresses common issues that can lead to diminished yields or impure products.

Problem 1: Low or No Product Formation
  • Possible Cause A: Inactive Benzyl Chloroformate (Cbz-Cl)

    • Diagnosis: Cbz-Cl is highly sensitive to moisture and degrades over time into benzyl alcohol and HCl, or potentially dibenzyl pyrophosphate. If the bottle is old or has been opened frequently, the reagent may be compromised.

    • Solution: Always use a fresh bottle of Cbz-Cl or from a recently opened container stored under an inert atmosphere (e.g., nitrogen or argon). If in doubt, purchase a new bottle.

  • Possible Cause B: Incorrect Stoichiometry (Insufficient Base)

    • Diagnosis: The reaction pH, if measurable, will be acidic. This is the most common error when starting from the hydrochloride salt of the amine.

    • Solution: Meticulously calculate the molar equivalents. If starting with 3-aminoazepan-2-one HCl, ensure you are using a minimum of 2.2 equivalents of your chosen base. It is often beneficial to use a slight excess (e.g., 2.5-3.0 equivalents) to ensure the reaction medium remains basic.

  • Possible Cause C: Inefficient Mixing in Biphasic Systems

    • Diagnosis: The reaction stalls despite having the correct reagents. In a biphasic system, the reaction occurs at the interface of the two liquid layers.

    • Solution: Ensure vigorous stirring. A mechanical stirrer is often superior to a magnetic stir bar for creating a large surface area between the organic and aqueous phases, thereby increasing the reaction rate.

Problem 2: Complex Product Mixture / Difficult Purification
  • Possible Cause A: Hydrolysis of Benzyl Chloroformate

    • Diagnosis: TLC analysis shows a spot with an Rf similar to the product, and purification yields a significant amount of benzyl alcohol.

    • Solution:

      • Controlled Addition: Add the Cbz-Cl slowly to the reaction mixture at 0 °C. This keeps its instantaneous concentration low, favoring the reaction with the amine over hydrolysis.

      • Efficient Work-up: During the aqueous work-up, washing the organic layer with a dilute base solution (e.g., 5% NaHCO₃) can help remove some benzyl alcohol.

      • Purification: Flash column chromatography is highly effective for separating the desired carbamate from benzyl alcohol.[3]

  • Possible Cause B: Over-acylation

    • Diagnosis: Mass spectrometry analysis of the crude product shows a mass corresponding to the addition of two Cbz groups.

    • Solution: This is rare but can occur under harsh conditions. Avoid using overly strong bases (e.g., n-BuLi, NaH) that could deprotonate the lactam nitrogen. Stick to milder bases like DIEA or NaHCO₃ and use only a slight excess of Cbz-Cl (1.1-1.2 equivalents).

Problem 3: Product is an Oil and Fails to Crystallize
  • Possible Cause A: Presence of Impurities

    • Diagnosis: The product appears pure by TLC but refuses to solidify. Even small amounts of impurities, especially benzyl alcohol or residual solvent, can act as an eutectic contaminant and prevent crystallization. The reported melting point is around 161.5-162.5 °C, indicating it should be a solid.[4]

    • Solution:

      • Re-purify: If purification was done by extraction only, perform flash column chromatography.

      • Remove Solvents: After purification, dissolve the product in a minimal amount of a volatile solvent (like DCM) and concentrate it on a rotary evaporator. Then, place it under a high vacuum for several hours to remove all solvent traces.

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to the oil and stir or sonicate. This can often induce precipitation of the pure solid.

Section 4: Optimized Experimental Protocol

This protocol is based on the cyclization and subsequent protection method, which has been reported in the literature.[3]

Reagent and Stoichiometry Table
ReagentMW ( g/mol )MmolEquivalentsAmount
3-Aminoazepan-2-one HCl164.6310.01.01.65 g
DIEA129.2425.02.53.23 g (4.3 mL)
Benzyl Chloroformate170.5911.01.11.88 g (1.57 mL)
Dichloromethane (DCM)---100 mL
Step-by-Step Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoazepan-2-one hydrochloride (1.65 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask. Add N,N-diisopropylethylamine (DIEA) (4.3 mL, 25.0 mmol). Stir the mixture at room temperature for 15 minutes to form the free base in situ.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add benzyl chloroformate (1.57 mL, 11.0 mmol) dropwise to the cold, stirring suspension over 15-20 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting amine.

  • Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of 1 M HCl (aq) to quench the reaction and neutralize the excess DIEA.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in petroleum ether.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.

Experimental Workflow Diagram

experimental_workflow start Start setup 1. Setup - Add Amine Salt & DCM - Add DIEA start->setup cool 2. Cool to 0 °C setup->cool add 3. Add Cbz-Cl Dropwise cool->add react 4. Reaction - 1h at 0 °C - 3-4h at RT - Monitor by TLC add->react quench 5. Quench with 1 M HCl react->quench workup 6. Aqueous Work-up - Sequential Washes - Dry & Concentrate quench->workup purify 7. Purification - Flash Chromatography workup->purify end End (Pure Product) purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • 3-Amino-2-azepanon - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Lee, J. W. (2004). Convenient synthesis of caprolactam from lysine : alternative of current benzene-based caprolactam production. Iowa State University. Retrieved from [Link]

  • Chemo-enzymatic synthesis of e-caprolactam using intermediates accumulated in potato. (2007). Cordis. Retrieved from [Link]

  • Leslie, A., Moody, T. S., Smyth, M., & Wharry, S. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 358–365. Retrieved from [Link]

  • Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online. Retrieved from [Link]

  • Küçübay, H., & Tat, M. (2014). Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Molbank, 2014(3), M828. Retrieved from [Link]

  • Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam. (1972). Google Patents.
  • Synthesis of caprolactam from lysine. (2005). Google Patents.
  • Process for preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives. (2012). Google Patents.
  • (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Küçübay, H., & Tat, M. (2014). Benzyl {2-[(2-(1H-Benzo[d][1][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Molbank, 2014(3), M828. Retrieved from [Link]

  • Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. (2005). Zeitschrift für Kristallographie - New Crystal Structures, 220(4). Retrieved from [Link]

  • Fershtat, L. L., et al. (2020). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 25(23), 5588. Retrieved from [Link]

  • Benzyl-N-[(3S)-2-oxoazetidin-3-yl]-carbamate | CAS 80082-81-1. (n.d.). Hoffman Fine Chemicals. Retrieved January 9, 2026, from [Link]

  • Wang, Y., et al. (2022). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Catalysis Science & Technology, 12(1), 125-135. Retrieved from [Link]

Sources

stability of Benzyl (2-oxoazepan-3-yl)carbamate under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-BOC-STABILITY Last Updated: January 9, 2026

Introduction: Understanding the Stability Profile of Benzyl (2-oxoazepan-3-yl)carbamate

Welcome to the technical support guide for this compound (CAS: 108875-45-2 / 103478-12-2 for the (S)-enantiomer).[1][2] This molecule is a valuable intermediate in pharmaceutical research and organic synthesis, prized for its role in constructing complex molecular architectures.[3] Its structure incorporates two key functional groups that dictate its chemical behavior: an exocyclic benzyl carbamate (Cbz group) and a seven-membered cyclic amide (a caprolactam ring). A thorough understanding of its stability, particularly in aqueous solutions of varying pH, is critical for its successful application in experimental workflows, from reaction design to biological assays and formulation.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges associated with the handling and stability of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability of this compound.

Q1: What are the primary chemical liabilities of this compound in aqueous solutions?

The molecule has two primary points of susceptibility to hydrolysis, with the rate and pathway being highly dependent on pH:

  • Carbamate Hydrolysis: The benzyl carbamate functional group is the most significant liability. Carbamates, while generally more stable than corresponding esters, are susceptible to both acid- and base-catalyzed hydrolysis.[4] This reaction cleaves the carbamate to yield 3-aminoazepan-2-one and benzyl alcohol, with subsequent release of carbon dioxide.

  • Lactam Ring Opening: The caprolactam ring, a cyclic amide, can also undergo hydrolysis. This process is typically slower than carbamate hydrolysis and requires more forcing conditions (i.e., strong acid or base and elevated temperatures) to yield the ring-opened product, a derivative of 6-aminocaproic acid.[5][6]

Q2: Which pH conditions are most detrimental to the stability of the compound?

The compound is most vulnerable under basic (alkaline) conditions . Base-catalyzed hydrolysis of the carbamate group is a well-documented and often rapid degradation pathway.[7][8] The mechanism for this N-monosubstituted carbamate likely proceeds via an E1cB-type elimination, which is significantly faster than other hydrolysis mechanisms.[4][9] Strong acidic conditions can also induce hydrolysis, though the carbamate linkage is often more stable in mild acid than in base.[8]

Q3: What are the expected degradation products I should look for in my analysis?

Depending on the pH and the severity of the conditions, you can expect to see the following primary degradants:

  • Under Mild Acidic to Moderately Basic Conditions:

    • 3-Aminoazepan-2-one: From the cleavage of the carbamate.

    • Benzyl Alcohol: The other product from carbamate cleavage.[10]

    • Carbon Dioxide: Released from the decomposition of the unstable carbamic acid intermediate.[11]

  • Under Strong Acidic or Basic Conditions (with heat):

    • In addition to the above, you may observe 6-amino-2-oxohexanoic acid (or its derivatives), resulting from the hydrolysis and opening of the caprolactam ring.

Q4: What are the best practices for preparing and storing solutions of this compound?

To maximize stability and ensure experimental reproducibility, we recommend the following:

  • Solvent Choice: For stock solutions, use an anhydrous aprotic organic solvent like DMSO or DMF and store at -20°C or -80°C.

  • Aqueous Buffers: When preparing aqueous solutions, use a buffer in the slightly acidic range (pH 4-6). Avoid unbuffered water, which can have a variable pH, and strongly avoid basic buffers (pH > 7.5).

  • Preparation: Prepare aqueous solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in a suitable buffer and store at -80°C.

  • Handling: Allow solutions to come to room temperature before opening to minimize condensation. Protect from strong light to prevent potential photodegradation, a standard precaution in forced degradation studies.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during experiments.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low or No Recovery of Parent Compound pH-Mediated Hydrolysis: The most common cause is exposure to alkaline conditions in your solvent, buffer, or reaction mixture. Even seemingly neutral water can become basic upon storage in glass.1. Verify pH: Immediately measure the pH of all aqueous media the compound is exposed to. 2. Buffer Your System: If possible, perform the experiment in a buffer system maintained between pH 4 and 6. 3. Minimize Exposure Time: Prepare solutions immediately before use. For kinetic studies, ensure the "time zero" sample is quenched appropriately to establish an accurate baseline.
Appearance of New, Unidentified Peaks in HPLC/LC-MS On-Column or In-Solution Degradation: The compound is degrading either in your sample vial before injection or on the analytical column itself.1. Identify Degradants: Use LC-MS to obtain the mass of the unknown peaks. Compare these masses to the expected degradation products (e.g., 3-aminoazepan-2-one). 2. Develop a Stability-Indicating Method: Your analytical method must be able to resolve the parent compound from all potential degradation products. Forced degradation studies are essential for this purpose.[7] 3. Check Mobile Phase pH: Ensure your HPLC mobile phase is not basic, as this can cause on-column degradation. A mobile phase with 0.1% formic acid or acetic acid is often a good starting point.
Inconsistent Results in Biological or Biochemical Assays Degradation in Assay Medium: The compound is unstable in the assay buffer over the time course of the experiment, leading to a decreasing effective concentration.1. Pre-Assay Stability Check: Incubate the compound in the complete assay medium (including all components, at the final assay temperature) for the maximum duration of your experiment. 2. Time-Course Analysis: Take aliquots at several time points (e.g., 0, 1, 4, 24 hours) and analyze by HPLC to quantify the remaining parent compound. 3. Adjust Protocol: If significant degradation (>10%) is observed, consider shortening the assay duration or identifying a more suitable, stabilizing buffer system.
Part 3: Technical Data & Protocols
Summary of pH-Dependent Stability

This table summarizes the expected stability of this compound across the pH spectrum based on the known chemistry of carbamates and lactams. These are qualitative guidelines; empirical testing is required for quantitative data.

pH Range Condition Expected Stability Primary Degradation Mechanism
< 2 Strong AcidLow to Moderate Acid-catalyzed hydrolysis of the carbamate bond.[11] Potential for slow lactam ring-opening with heat.[12]
3 - 6 Mild AcidHigh Generally the most stable range for the carbamate group.[8] Minimal hydrolysis expected at ambient temperature.
~7 NeutralModerate to High Slow, uncatalyzed hydrolysis of the carbamate may occur over time, especially with elevated temperature.
8 - 10 Mild BaseLow Base-catalyzed hydrolysis of the carbamate is significant and proceeds readily.[13]
> 11 Strong BaseVery Low Rapid base-catalyzed hydrolysis of the carbamate via an E1cB mechanism.[4][9] Lactam ring-opening becomes more probable.
Predicted pH-Dependent Degradation Pathways

The following diagram illustrates the two primary hydrolytic degradation pathways for this compound.

G cluster_main This compound main Intact Compound amino_lactam_acid 3-Aminoazepan-2-one main->amino_lactam_acid Carbamate Hydrolysis benzyl_alcohol_acid Benzyl Alcohol ring_opened_acid Ring-Opened Product (Forcing Conditions) main->ring_opened_acid Lactam Hydrolysis amino_lactam_base 3-Aminoazepan-2-one main->amino_lactam_base Carbamate Hydrolysis benzyl_alcohol_base Benzyl Alcohol ring_opened_base Ring-Opened Product (Forcing Conditions) main->ring_opened_base Lactam Hydrolysis co2_acid CO₂ co2_base CO₂

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Experimental Protocol: A Guide to Forced Degradation Studies

This protocol provides a framework for performing a forced degradation (stress testing) study, which is essential for understanding degradation pathways and developing a stability-indicating analytical method as mandated by ICH guidelines.

1. Objective: To identify potential degradation products of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions and to confirm the specificity of the analytical method. An optimal study aims for 5-20% degradation of the active substance.[7][14]

2. Materials & Equipment:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV/PDA detector (e.g., monitoring at 220 nm and 254 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated

  • Class A volumetric flasks and pipettes

  • Temperature-controlled oven/water bath

3. Workflow Diagram

G cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution (in ACN) acid 0.1 M HCl 60°C, 24h prep->acid base 0.1 M NaOH RT, 4h prep->base neutral pH 7 Buffer 60°C, 24h prep->neutral oxide 3% H₂O₂ RT, 24h prep->oxide quench Quench/ Neutralize acid->quench base->quench neutral->quench oxide->quench analyze Analyze by HPLC-UV/MS quench->analyze data Evaluate Data (Peak Purity, Mass Balance) analyze->data

Caption: General workflow for a forced degradation study.

4. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Control Sample: Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of 0.1 mg/mL. This is your unstressed control (T=0).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Place in a water bath at 60°C.

    • After a set time (e.g., 24 hours), withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to 0.1 mg/mL with 50:50 ACN:Water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Keep at room temperature. Note: Basic hydrolysis is often much faster. Monitor at early time points (e.g., 1, 4, 8 hours).

    • Withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl. Dilute to 0.1 mg/mL.

  • Neutral Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of pH 7.0 buffer (or HPLC-grade water).

    • Place in a water bath at 60°C for 24 hours.

    • Withdraw a sample, cool, and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.[7]

    • Withdraw a sample and dilute to 0.1 mg/mL.

  • HPLC Analysis:

    • Inject all samples (control, stressed, and a blank) into the HPLC system.

    • Example Method:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: 5% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: PDA detector scanning 200-400 nm.

  • Data Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage of degradation.

    • Check the peak purity of the parent compound in stressed samples to ensure no co-eluting peaks.

    • Calculate the mass balance. The sum of the assay of the parent compound and the area of all degradation products should ideally be close to 100% of the initial concentration.[15]

References
  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • Delgado, M. C., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. doi: 10.1016/s0021-9673(01)00845-7
  • Grokipedia. (2026). Benzyl carbamate.
  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. doi: 10.1021/jm501131s
  • ResearchGate. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Request PDF.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Modi, G., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
  • Vacondio, F., et al. (n.d.).
  • ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • da Silva, E. F., et al. (2006). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, ACS Publications.
  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • MedCrave online. (2016). Forced Degradation Studies.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • American Chemical Society. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides.... ACS Omega.
  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.
  • SGS. (2011). How to Approach a Forced Degradation Study.
  • Chem-Impex. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate.
  • ThaiJO. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from Dr. Zachary H.
  • ADDI. (n.d.). Organic-acid mediated bulk polymerization of ε-Caprolactam and its Copolymerization with ε-Caprolactone.
  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms....
  • Wikipedia. (n.d.). Caprolactam.
  • Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(2-oxoazepan-3-yl)carbamate | CAS 103478-12-2.
  • Chemsrc. (n.d.). This compound | CAS#:108875-45-2.
  • Echemi. (n.d.). This compound.
  • ACS Publications. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6.... Industrial & Engineering Chemistry Research.
  • RSC Publishing. (2025). Rheokinetics of ε-caprolactam anionic-ring polymerization....
  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate.
  • PubMed. (n.d.). Metabolism of benzyl alcohol via catechol ortho-pathway....
  • ResearchGate. (n.d.). Chemistry of caprolactam polymerization.
  • BLDpharm. (n.d.). 80082-81-1|(S)-Benzyl (2-oxoazetidin-3-yl)carbamate.

Sources

managing solubility issues of Benzyl (2-oxoazepan-3-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Understanding the Solubility of this compound

This compound is a versatile compound with significant potential in pharmaceutical research and development.[1][2] Its unique structure, featuring a benzyl carbamate moiety attached to a caprolactam ring, presents specific solubility characteristics that are crucial to understand for successful application in organic synthesis and drug formulation.[1] While it is generally described as a white solid soluble in various organic solvents, researchers may encounter difficulties depending on the solvent system, temperature, and purity of the compound.[1][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and managing its solubility.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃[1][4][5]
Molecular Weight 262.31 g/mol [1][4]
Appearance White solid[1]
Melting Point 161.5-162.5°C[4]
XLogP3 2.06180[4]

The XLogP3 value suggests a moderate lipophilicity, indicating that the compound will favor organic solvents over water. The presence of both a polar lactam ring and a nonpolar benzyl group contributes to its solubility in a range of solvents with varying polarities.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

Based on its structure, which contains both polar (amide, carbamate) and nonpolar (benzyl, methylene groups) functionalities, this compound is expected to be soluble in a range of common organic solvents. The principle of "like dissolves like" is a useful starting point.[6] Solvents with moderate polarity are likely to be most effective.

  • Good Solubility Predicted: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

  • Moderate to Poor Solubility Predicted: Alcohols (Methanol, Ethanol - may require heating), Ethers (Diethyl ether, MTBE), Hydrocarbons (Hexane, Toluene - likely poor).

Q2: Why is my this compound not dissolving even in a recommended solvent?

Several factors can contribute to poor solubility:

  • Purity of the Compound: Impurities can significantly impact solubility. Recrystallization may be necessary to obtain a higher purity product.

  • Solvent Quality: The presence of water or other impurities in the solvent can decrease solubility. Using anhydrous solvents is recommended.

  • Temperature: Solubility is often temperature-dependent. Gentle heating can increase both the rate of dissolution and the amount of solute that can be dissolved.

  • Particle Size: A smaller particle size increases the surface area available for solvation. Grinding the solid material before attempting to dissolve it can be beneficial.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

Q3: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which the compound is highly soluble with another in which it is less soluble, you can fine-tune the polarity of the solvent system to achieve the desired solubility. For instance, a mixture of dichloromethane and a small amount of methanol can be effective.

Q4: How does pH affect the solubility of this compound?

This compound does not have strongly acidic or basic functional groups that would be significantly ionized under typical organic reaction conditions. Therefore, pH is not expected to have a major impact on its solubility in organic solvents. However, in aqueous or biphasic systems, extreme pH values could potentially lead to hydrolysis of the carbamate or lactam rings, which would alter the structure and solubility of the compound.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered with this compound.

Issue 1: The compound is not dissolving in a nonpolar solvent (e.g., Hexane, Toluene).

Cause: The polarity of the solvent is too low to effectively solvate the polar lactam and carbamate functional groups of the molecule.

Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent such as ethyl acetate or dichloromethane.

  • Use a Co-solvent: Add a small amount of a more polar solvent like acetone or THF to the nonpolar solvent to increase its solvating power.

Issue 2: The compound precipitates out of solution upon cooling.

Cause: The solution was likely saturated or supersaturated at a higher temperature. As the temperature decreases, the solubility of the compound decreases, leading to precipitation.

Solution:

  • Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at the temperature at which the compound is soluble.

  • Use a More Effective Solvent: Choose a solvent in which the compound has higher solubility at the desired working temperature.

  • Decrease Concentration: Use a more dilute solution to ensure the compound remains dissolved upon cooling.

Issue 3: The compound appears to be degrading in the chosen solvent.

Cause: While generally stable, carbamates and lactams can be susceptible to degradation under certain conditions, such as in the presence of strong acids, bases, or nucleophiles, or at elevated temperatures for prolonged periods.

Solution:

  • Solvent Selection: Avoid highly reactive solvents or those containing impurities that could promote degradation.

  • Control Temperature: Minimize heating time and use the lowest effective temperature for dissolution.

  • Inert Atmosphere: If degradation is suspected to be oxidative, perform the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue with this compound check_purity Verify Compound Purity start->check_purity check_solvent Check Solvent Quality (Anhydrous?) check_purity->check_solvent Purity OK fail Consult Further Resources check_purity->fail Impure increase_temp Increase Temperature check_solvent->increase_temp Solvent OK check_solvent->fail Solvent Contaminated change_solvent Select a More Polar Solvent increase_temp->change_solvent No Dissolution success Solubility Achieved increase_temp->success Dissolves cosolvent Use a Co-solvent System change_solvent->cosolvent Partial Dissolution change_solvent->success Dissolves grind Reduce Particle Size cosolvent->grind Still an Issue cosolvent->success Dissolves grind->success Dissolves grind->fail No Improvement

Caption: A troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Isothermal Shake-Flask Method)

This protocol provides a reliable method for quantitatively determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade, anhydrous)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Evaporation equipment (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a thermostatic shaker set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the solution to stand undisturbed at the same temperature for a few hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter to remove any suspended solid particles.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent from the filtered solution under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in terms of g/L or mol/L.

Protocol 2: Recrystallization for Purity Enhancement

If impurities are suspected to be the cause of solubility issues, recrystallization can be an effective purification method.

Materials:

  • Crude this compound

  • Recrystallization solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizing the "Like Dissolves Like" Principle

G cluster_0 Solute: this compound cluster_1 Solvents solute Polar Groups (Lactam, Carbamate) + Nonpolar Groups (Benzyl, Alkyl Chain) polar_solvent Polar Solvents (e.g., Methanol) solute->polar_solvent Partial Interaction (Moderate/Poor Solubility) nonpolar_solvent Nonpolar Solvents (e.g., Hexane) solute->nonpolar_solvent Poor Interaction (Low Solubility) intermediate_solvent Intermediate Polarity Solvents (e.g., DCM, Ethyl Acetate) solute->intermediate_solvent Good Interaction (High Solubility)

Caption: Solvent polarity and solubility relationship.

References

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]

  • Grokipedia. (2024, January 7). Benzyl carbamate. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Benzyl carbamate. Retrieved from [Link]

Sources

alternative catalysts for the hydrogenation of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the hydrogenation of Benzyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial deprotection step. We understand that while Palladium on Carbon (Pd/C) catalyzed hydrogenation is a workhorse reaction, challenges frequently arise. This document provides in-depth troubleshooting for common issues and explores robust alternative catalytic systems to ensure the successful synthesis of your target molecules.

Part 1: Troubleshooting Standard Pd/C Catalytic Hydrogenation

The removal of a benzyl carbamate (Cbz) group via catalytic hydrogenolysis is a fundamental transformation.[1][2] However, its efficiency can be hampered by several factors. This section addresses the most common problems encountered when using the standard 10% Pd/C with H₂ gas.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrogenation reaction is sluggish or has stalled completely. What are the primary causes?

A1: A stalled reaction is a frequent issue and can typically be attributed to one of the following culprits:

  • Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity from improper storage, or be from a poor-quality batch. Always use a fresh, reputable source of catalyst for critical reactions.[3] For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be highly effective.[3][4]

  • Catalyst Poisoning: This is a major cause of reaction failure. Your starting material or solvent may contain impurities that irreversibly bind to the palladium surface, rendering it inactive. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious catalyst poisons.[3][5] Thorough purification of the starting material is paramount.

  • Poor Hydrogen Mass Transfer: The reaction is dependent on the efficient interaction of the substrate, catalyst, and hydrogen. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the dissolution of hydrogen gas from the headspace into the solvent.[3][5]

  • Product Inhibition: The newly formed free amine can coordinate to the palladium surface, inhibiting further catalytic activity.[5][6]

Q2: How can I mitigate product inhibition?

A2: If product inhibition is suspected, one effective strategy is to perform the reaction in an acidic solvent, such as acetic acid.[3] The acid will protonate the product amine, preventing it from coordinating with the palladium catalyst. This often leads to a significant rate enhancement.

Q3: The reaction works, but I am seeing side products. What could be the cause?

A3: Side product formation can arise from over-reduction of other functional groups within your molecule. If your substrate contains other reducible moieties (e.g., aromatic halogens, nitro groups, alkenes), the standard Pd/C catalyst may not be selective enough.[7] In such cases, considering a more selective catalyst or a different deprotection strategy is advisable. For instance, Lindlar's catalyst is known for its ability to selectively hydrogenate alkenes in the presence of benzyl ethers and amines.[8]

Workflow: Troubleshooting Stalled Pd/C Hydrogenation

G start Reaction Stalled catalyst_check Is the catalyst fresh and from a reputable source? start->catalyst_check replace_catalyst Replace with fresh Pd/C or Pearlman's Catalyst catalyst_check->replace_catalyst No poisoning_check Are sulfur or other poisons present? catalyst_check->poisoning_check Yes replace_catalyst->start purify_sm Purify starting material poisoning_check->purify_sm Yes stirring_check Is stirring vigorous? poisoning_check->stirring_check No purify_sm->start increase_stirring Increase stirring rate stirring_check->increase_stirring No acid_check Have you tried an acidic solvent? stirring_check->acid_check Yes increase_stirring->start use_acid Switch to Acetic Acid as solvent acid_check->use_acid No alternative_method Consider Alternative Catalysts or Methods acid_check->alternative_method Yes use_acid->start

Caption: Decision tree for troubleshooting Pd/C hydrogenation.

Part 2: Alternative Catalytic Systems

When standard Pd/C hydrogenation is not viable, several excellent alternatives exist. These methods can offer improved safety, selectivity, and efficiency.

Section 2.1: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful technique that avoids the use of pressurized hydrogen gas, enhancing laboratory safety.[5] Instead, a hydrogen donor is used to generate hydrogen in situ.

Q1: What are the common hydrogen donors for CTH, and how do I choose one?

A1: Several hydrogen donors are effective for CTH in conjunction with a palladium catalyst.[9] The most common include:

  • Ammonium Formate: A highly popular choice, it is inexpensive and generally provides clean and rapid deprotection at room temperature.[1]

  • Formic Acid: Another effective donor, though care must be taken as it can form formyl amides as byproducts with the liberated amine.[10]

  • Cyclohexene/1,4-Cyclohexadiene: These are also efficient hydrogen donors, often used in refluxing ethanol.[5][11]

  • Triethylsilane: This can be a good option, particularly for substrates sensitive to acidic or basic conditions.[12]

The choice of donor depends on the substrate's functional group tolerance and the desired reaction conditions. For most standard Cbz deprotections, ammonium formate is an excellent starting point.

Q2: My CTH reaction with ammonium formate is not going to completion. What should I try?

A2: If a CTH reaction with ammonium formate stalls, consider the following:

  • Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor. Typically, 3-5 equivalents of ammonium formate are used.[13]

  • Catalyst Loading: While CTH is often efficient, some substrates may require a higher catalyst loading (e.g., up to 20 mol%).

  • Solvent: Methanol and ethanol are the most common solvents.[1] Ensure your substrate is fully dissolved.

  • Temperature: While many CTH reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often drive the reaction to completion.[14] Microwave irradiation has also been shown to dramatically accelerate these reactions.[9]

  • Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[1][13]

Section 2.2: Advanced & Alternative Heterogeneous Catalysts

Recent advances have led to the development of new catalysts that can outperform standard Pd/C in terms of activity and selectivity.

Q1: When should I consider using Pearlman's Catalyst (Pd(OH)₂/C)?

A1: Pearlman's catalyst is generally more active than Pd/C and is an excellent choice for difficult debenzylations where Pd/C is sluggish.[3][4] It is particularly effective for removing benzyl groups from amines and can sometimes succeed where Pd/C fails entirely.

Q2: I've heard about mixed catalyst systems. Are they genuinely better?

A2: Yes, in some cases, a combination of catalysts can be more effective than a single catalyst. For example, a 1:1 mixture of Pd/C and Pd(OH)₂/C has been shown to significantly shorten reaction times for both O- and N-debenzylation compared to using either catalyst alone.[15] Another promising system is the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C), which has been demonstrated to facilitate the hydrogenative deprotection of N-benzyl and N-Cbz groups, allowing for shorter reaction times.[6]

Q3: Are there non-palladium alternatives for catalytic hydrogenation?

A3: Raney Nickel is a cost-effective alternative to palladium catalysts.[12] However, it may exhibit different selectivity and can sometimes be less active. It is pyrophoric and must be handled with care, always kept wet.[12] Platinum-based catalysts can also be employed for debenzylation reactions.[16]

Q4: My molecule contains sulfur, and palladium catalysts are not working. What are my options?

A4: Sulfur-containing molecules are a significant challenge for palladium-catalyzed hydrogenations due to catalyst poisoning.[5][17] In such cases, non-hydrogenation methods are often the best approach (see Part 3). However, some recent research has explored ruthenium-based catalysts that show tolerance to sulfur-containing functional groups for the hydrogenation of thiocarbamates.[18]

Data Summary: Comparison of Catalytic Systems
Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C H₂ (gas)RT, 1 atm, MeOH/EtOHWell-established, widely availableProne to poisoning, requires H₂ gas
Pd(OH)₂/C H₂ (gas)RT, 1 atm, various solventsHigher activity than Pd/CMore expensive than Pd/C
Pd/C + CTH Donor NH₄HCO₂, HCOOH, etc.RT, MeOH/EtOHAvoids H₂ gas, often fasterDonor can introduce impurities
Raney Nickel H₂ (gas)RT to elevated temp/pressureCost-effectivePyrophoric, potentially lower activity
Pd/C + Nb₂O₅/C H₂ (gas)RT, MeOHEnhanced activity, shorter reaction timesRequires preparation of co-catalyst

Part 3: Non-Hydrogenation Alternatives for Cbz Deprotection

For substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups) or those that poison hydrogenation catalysts, non-hydrogenation methods are essential.

Section 3.1: Acid-Mediated Cleavage

Q1: When is acid-mediated cleavage the preferred method?

A1: This method is ideal when your molecule has functional groups that would be reduced under hydrogenation conditions.[1] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) can effectively cleave the Cbz group.[1][5]

Q2: What are the potential drawbacks of using strong acids?

A2: The primary drawback is the harshness of the conditions. Acid-labile functional groups elsewhere in the molecule may not be tolerated. The reaction can also be less "clean" than catalytic hydrogenation, sometimes requiring more extensive purification.

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid to the mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the amine hydrobromide salt by adding diethyl ether.

  • Isolate the product by filtration, wash with diethyl ether, and dry under vacuum.[13]

Section 3.2: Nucleophilic Deprotection

Q1: Can I deprotect a Cbz group under neutral or basic conditions?

A1: Recently, a method for the nucleophilic deprotection of carbamates using 2-mercaptoethanol and a base (K₃PO₄) in DMAc has been developed.[19] This approach is particularly valuable for substrates that are sensitive to both reduction and strong acids. It shows good tolerance for a variety of functional groups, including those containing sulfur.[19]

Deprotection Strategy Selection Guide

G start Select Deprotection Strategy for this compound sulfur_check Does the molecule contain sulfur? start->sulfur_check reduction_check Are reducible groups (alkenes, alkynes, nitro) present? acid_check Are acid-labile groups present? reduction_check->acid_check Yes pd_c_h2 Standard Pd/C, H₂ reduction_check->pd_c_h2 No acid_cleavage Acid-Mediated Cleavage (HBr/AcOH) acid_check->acid_cleavage No nucleophilic Nucleophilic Deprotection (2-Mercaptoethanol) acid_check->nucleophilic Yes sulfur_check->reduction_check No sulfur_check->nucleophilic Yes cth Catalytic Transfer Hydrogenation (CTH) pd_c_h2->cth H₂ gas is a concern

Caption: Guide for selecting the appropriate Cbz deprotection method.

References

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]

  • Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2341-2346. [Link]

  • Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2307-2313. [Link]

  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synthetic Communications, 33(21), 3791-3796. [Link]

  • Chen, J. J., & Penquite, C. R. (2005). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. In Catalysis of Organic Reactions (pp. 1-12). CRC Press. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]

  • Ghorai, P., et al. (2017). Platinum(ii)-catalyzed dehydrative C3-benzylation of electron-deficient indoles with benzyl alcohols. Organic Chemistry Frontiers, 4(11), 2223-2227. [Link]

  • Steve, S. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?[Link]

  • He, Z., et al. (2006). Precious metal catalyst for debenzylation. U.S.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Gunanathan, C., & Milstein, D. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Catalysis, 10(24), 14596-14602. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Reddy, P. A., & Rao, A. V. R. (2000). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Heterocycles, 53(5), 1035. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Papageorgiou, E. A., Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(8), 1049-1051. [Link]

  • ResearchGate. (2025, August 7). Efficient Detachment of N Benzyl Carbamate Group. [Link]

Sources

Navigating the Nuances of Large-Scale Purification: A Technical Support Guide for Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl (2-oxoazepan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the scale-up of this critical pharmaceutical intermediate. As a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, ensuring its high purity on a large scale is paramount.[1] This document moves beyond standard protocols to offer field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.

I. Troubleshooting Guide: From Lab Scale to Production

This section addresses specific issues that may arise during the transition from small-scale laboratory purification to larger, industrial production of this compound.

Recrystallization Challenges

Question: We are struggling with inconsistent yields and crystal formation during the scale-up of the recrystallization of this compound. What are the likely causes and how can we address them?

Answer: Inconsistent crystallization is a common hurdle in scaling up. The primary factors influencing this are typically related to changes in mass and heat transfer dynamics in larger vessels.

  • Causality: At the lab scale, heating and cooling are rapid and uniform. In a large reactor, temperature gradients can form, leading to localized areas of high supersaturation and uncontrolled nucleation. This can result in the formation of fine, impure crystals or even oiling out of the product. Furthermore, mixing efficiency can decrease with scale, leading to non-uniform solvent and solute concentrations.

  • Troubleshooting Steps:

    • Optimize Cooling Profile: Instead of rapid cooling, implement a controlled, gradual cooling profile. This allows for slower crystal growth and the formation of larger, more uniform crystals with higher purity.

    • Agitation Control: The type of agitator and its speed are critical. Insufficient agitation can lead to poor heat transfer and concentration gradients. Conversely, excessive agitation can cause crystal breakage (secondary nucleation), leading to a wide particle size distribution. Experiment with different agitation speeds at the pilot scale to find the optimal balance.

    • Seeding Strategy: Introduce seed crystals at a specific, consistent temperature within the metastable zone width (MSZW). This provides a template for crystal growth and helps to control the final crystal size distribution.

    • Solvent System Evaluation: While a mixture of ethyl acetate and petroleum ether has been shown to be effective for crystallization at the lab scale, its properties may need adjustment for large-scale operations.[2] Consider the use of anti-solvents to induce crystallization in a more controlled manner.

Question: Our scaled-up recrystallization of this compound is resulting in a product with lower purity than our lab-scale batches. What impurities should we be looking for and how can we remove them?

Answer: Reduced purity upon scale-up often points to the entrapment of process impurities within the crystal lattice or incomplete removal of colored byproducts. Given that the synthesis of the ε-caprolactam ring can proceed via a Beckmann rearrangement or a Schmidt reaction, characteristic impurities from these routes should be considered.

  • Potential Impurities:

    • From Beckmann Rearrangement: Unreacted cyclohexanone oxime, and byproducts such as aniline and octahydrophenazine.

    • From Schmidt Reaction: Residual hydrazoic acid and tetrazole formation.

    • General Lactam Synthesis: Incompletely cyclized starting material (N-Cbz-D-lysine), and oligomeric species.[2]

  • Troubleshooting and Mitigation:

    • Pre-purification Wash: Before the final recrystallization, consider an aqueous wash of the crude product solution to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic byproducts.[2]

    • Activated Carbon Treatment: If the product has a persistent color, it may be due to high molecular weight, colored impurities. A treatment with activated carbon before recrystallization can effectively remove these.

    • Solvent Selection for Recrystallization: The choice of solvent is critical for impurity rejection. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures, is ideal. For this compound, a mixture of ethyl acetate and a non-polar solvent like heptane or cyclohexane can be effective.

    • Ultrasonic Washing: For stubborn impurities, a technique involving ultrasonic washing of the crude solid in a non-solvent (like purified water) before recrystallization can be beneficial. This was shown to be effective for the purification of a related compound, benzyl carbazate.

Flash Chromatography Scale-Up Issues

Question: We are trying to scale up the flash chromatography purification of this compound using an ethyl acetate/petroleum ether mobile phase, but we are experiencing poor separation and peak tailing. What adjustments should we make?

Answer: Scaling up flash chromatography requires careful consideration of several parameters to maintain the resolution achieved at the lab scale.

  • Causality: Poor separation and peak tailing during scale-up are often due to improper column packing, overloading, or a non-optimized mobile phase. As the column diameter increases, maintaining a uniform packed bed becomes more challenging.

  • Troubleshooting Steps:

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred for larger columns.

    • Sample Loading: Do not overload the column. A good rule of thumb is to start with a loading of 1-5% of the silica gel weight. The sample should be dissolved in a minimal amount of the mobile phase or a weaker solvent to ensure a tight injection band.

    • Mobile Phase Optimization: The ethyl acetate/petroleum ether system can be optimized.[2] Consider adding a small percentage of a more polar solvent like methanol to reduce peak tailing, especially if impurities are interacting strongly with the silica gel. A gradient elution, starting with a lower polarity and gradually increasing the ethyl acetate concentration, can improve separation.

    • Flow Rate: Maintain a consistent linear flow rate between the lab-scale and scaled-up process. This is more important than matching the volumetric flow rate.

ParameterLab-Scale (e.g., 40g silica)Pilot-Scale (e.g., 4kg silica)Key Considerations
Sample Load 0.4 - 2 g40 - 200 gMaintain 1-5% loading by weight of silica.
Mobile Phase Ethyl Acetate/Petroleum EtherEthyl Acetate/Heptane or GradientHeptane is a safer and more consistent alternative to petroleum ether for large scale.
Flow Rate 20-40 mL/min200-400 mL/minMaintain a similar linear velocity.
Column Dimensions 40 mm ID150 mm IDMaintain a similar bed height to diameter ratio if possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a scalable recrystallization protocol for this compound?

A1: Based on available data, a promising starting point is a mixed solvent system of ethyl acetate and a non-polar co-solvent like heptane or cyclohexane.[2] The product is a white solid with a melting point of 161.5-162.5°C.[3] Begin by determining the solubility of the crude product in ethyl acetate at reflux and at room temperature. Then, perform small-scale experiments to find the optimal ratio of ethyl acetate to the anti-solvent that provides high yield and purity.

Q2: How can we monitor the purity of this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For assessing chiral purity, a chiral HPLC method would be necessary, potentially using a column like Astec CHIROBIOTIC T.[4]

Q3: Are there any safety concerns to be aware of when scaling up the purification of this compound?

A3: Yes. When using large volumes of flammable solvents like ethyl acetate and petroleum ether/heptane, ensure that all equipment is properly grounded to prevent static discharge. Work in a well-ventilated area and use appropriate personal protective equipment. If the synthesis involves the Schmidt reaction, be aware of the potential for residual hydrazoic acid, which is highly toxic and explosive.

Q4: What is the expected appearance and purity of the final product?

A4: this compound should be a white solid.[1] Commercially available products often have a purity of ≥99% as determined by GC.[1]

III. Experimental Protocols & Visualizations

Protocol 1: Scalable Recrystallization of this compound
  • Charge the crude this compound to a suitably sized reactor.

  • Add a minimal amount of ethyl acetate to dissolve the solid at reflux temperature.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities, followed by hot filtration.

  • Gradually add a pre-determined volume of heptane as an anti-solvent while maintaining the temperature near reflux.

  • Initiate a controlled cooling ramp (e.g., 10-20°C per hour).

  • At a designated temperature (determined through MSZW studies), introduce seed crystals of pure this compound.

  • Continue the controlled cooling to room temperature or below to maximize yield.

  • Isolate the crystals by filtration, wash with a cold mixture of ethyl acetate/heptane, and dry under vacuum.

Diagram: Decision Workflow for Purification Method Selection

Purification_Workflow start Crude this compound purity_check Assess Purity (HPLC) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No recrystallization Recrystallization high_purity->recrystallization flash_chromatography Flash Chromatography low_purity->flash_chromatography final_product Final Product (>99% Purity) recrystallization->final_product flash_chromatography->recrystallization Post-column clean-up

Caption: Decision tree for selecting the purification method.

Diagram: Key Parameters in Crystallization Scale-Up

Crystallization_Scale_Up parameters Key Parameters Cooling Rate Agitation Speed Seeding Strategy Solvent Ratio outcome Desired Outcome High Yield High Purity Consistent Crystal Size parameters->outcome Influences

Sources

Technical Support Center: Navigating Over-Reduction in Cbz Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenges in synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide focuses on a common yet critical issue: over-reduction during the deprotection of the carbobenzyloxy (Cbz or Z) group . We will explore why it happens and, more importantly, how to control it.

Part 1: Frequently Asked Questions (FAQs) - The Core Problem

This section addresses the fundamental questions surrounding over-reduction.

Q1: What exactly is "over-reduction" in the context of Cbz deprotection?

Answer: Over-reduction refers to the unintended reduction of other functional groups within your molecule while you are attempting to cleave the Cbz group. The most common method for Cbz removal is catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst), which is inherently a reductive process. While the goal is the selective hydrogenolysis of the Cbz group's benzylic C-O bond, the catalyst and hydrogen can also reduce other susceptible moieties.[1]

This side reaction can lead to a mixture of products, complicating purification and lowering the yield of your desired amine.

Q2: I have other reducible groups in my molecule. Which are most likely to be affected?

Answer: The Palladium on carbon (Pd/C) catalyst is highly active and can reduce a wide array of functional groups. If your substrate contains any of the following, you must be cautious of over-reduction.

Functional GroupOver-Reduction Product(s)Notes
Alkenes / AlkynesAlkanesOften reduced faster than Cbz deprotection.
Nitro Groups (-NO₂)Amines (-NH₂)Typically reduces very rapidly.
Aryl Halides (Ar-X)Arenes (Ar-H)Reactivity: I > Br > Cl. Dehalogenation is a common side product.[2]
Benzyl Ethers (O-Bn)Alcohols (-OH)Cleaved by hydrogenolysis, similar to the Cbz group.
Nitriles (-CN)Primary Amines (-CH₂NH₂)Reduction is possible but often requires more forcing conditions.
Aldehydes / KetonesAlcoholsGenerally reduced under these conditions.
Q3: From a mechanistic standpoint, why is catalytic hydrogenation sometimes unselective?

Answer: The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of the palladium catalyst. The catalyst provides a surface where the H-H bond is weakened, and hydrogen atoms are transferred to the adsorbed functional groups.

The lack of selectivity arises because the catalyst surface has various types of active sites, and many different functional groups can effectively adsorb and react. The process is governed by kinetics and the relative activation energies for the reduction of different groups. Groups like alkenes or nitro groups often have a lower activation energy for hydrogenation than the hydrogenolysis of the Cbz group, leading to their preferential reduction.

Part 2: Troubleshooting and Strategic Solutions

When faced with over-reduction, a systematic approach involving modification of your current method or switching to an orthogonal strategy is required.

Q4: My standard Pd/C hydrogenation is causing over-reduction. How can I improve selectivity?

Answer: This is the most common challenge. Before abandoning catalytic hydrogenation, several modifications can dramatically improve chemoselectivity.

Instead of using pressurized hydrogen gas, CTH generates hydrogen in situ from a donor molecule. This method often operates under milder conditions and can provide superior selectivity.[3]

  • Why it works: The concentration of active hydrogen on the catalyst surface is lower and more controlled compared to using a balloon or cylinder of H₂ gas. This often allows for the selective cleavage of the more labile Cbz group without affecting more robust functionalities.

  • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene.[3][4]

This is an advanced technique where a substance is added to selectively "poison" or deactivate the most reactive sites on the catalyst. This dampens the catalyst's overall activity, preventing it from reducing less reactive groups while still allowing the more facile Cbz cleavage.

  • Why it works: Catalyst poisons like sulfur- or nitrogen-containing compounds preferentially adsorb to the most active palladium sites. This leaves only the less active sites available, which have enough activity to cleave the Cbz group but not enough to reduce other functionalities like benzyl ethers or some aryl halides.[5]

  • Examples of Modifiers: Pyridine, quinoline, ethylenediamine, or diphenylsulfide have been used to prevent unwanted hydrogenolysis of other groups.[5][6][7]

The diagram below outlines a decision-making process when you first encounter over-reduction.

G start Over-reduction Observed with H₂/Pd-C cth Switch to Catalytic Transfer Hydrogenation (CTH)? (e.g., Ammonium Formate) start->cth Is the issue mild or related to over-active H₂? poison Use a Catalyst Modifier? (e.g., Pyridine, Thiophenated Catalyst) start->poison Is the substrate valuable and requires fine-tuning? alternative Switch to a Non-Reductive Deprotection Method? start->alternative Is the substrate incompatible with any reduction? cth_outcome Often improves selectivity for benzyl ethers and halides. cth->cth_outcome poison_outcome Highly effective for preserving O-benzyl groups and other sensitive functionalities. poison->poison_outcome alternative_outcome Best option for highly sensitive substrates (e.g., nitro groups, alkenes). alternative->alternative_outcome

Caption: Troubleshooting workflow for over-reduction.

Q5: My substrate is extremely sensitive. What are the best non-reductive Cbz deprotection methods?

Answer: When your molecule cannot tolerate any reductive conditions, several robust orthogonal strategies are available. The choice depends on the stability of your other functional groups.

MethodConditionsProsConsIdeal For Substrates With...
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or EtOAcClean byproducts (toluene, CO₂), mild.[1]Risk of over-reduction , catalyst poisoning by sulfur.[1][8]No other reducible groups.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CSafer than H₂ gas, often more selective.[1]Can still reduce highly labile groups (e.g., nitro).Halides, benzyl ethers that need preserving.
Mild Acidic Cleavage AlCl₃ in HFIP, room tempExcellent functional group tolerance, non-reductive.[9][10]HFIP is an expensive solvent.Reducible groups (nitro, alkenes, alkynes, halides).
Strong Acidic Cleavage HBr in Acetic AcidFast and effective.Harsh conditions, can cleave other acid-labile groups (e.g., Boc), potential for side reactions.[9]Robust molecules without other acid-sensitive groups.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective, non-acidic, non-reductive.[2][11]Thiol reagent has a strong odor; may require heating.Highly sensitive and complex molecules with multiple functional groups.

The following workflow can help you select the most appropriate method from the start.

G start Start: Choose Cbz Deprotection Method q1 Does the substrate contain reducible groups (alkenes, nitro, halides)? start->q1 q2 Does the substrate contain other acid-sensitive groups (e.g., Boc, t-butyl esters)? q1->q2 Yes hydro Use Catalytic Hydrogenation (H₂ or CTH) q1->hydro No acid Use Mild Acidic Cleavage (AlCl₃/HFIP) q2->acid No nucleo Use Nucleophilic Cleavage (2-Mercaptoethanol) q2->nucleo Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Part 3: Validated Experimental Protocols

Here are step-by-step protocols for the most common and selective methods discussed. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Standard Catalytic Hydrogenolysis (Pd/C and H₂)
  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% Pd relative to the substrate).[1]

  • Hydrogenation: Purge the flask with an inert gas (N₂ or Ar), then evacuate and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times. Stir the reaction vigorously under an H₂ atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.[1]

  • Workup: Upon completion, carefully purge the flask with an inert gas again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Selective Catalytic Transfer Hydrogenation (CTH)
  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in Methanol or Ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) if the reaction is sluggish. The reaction is often complete within 1-4 hours.

  • Workup & Isolation: Filter the reaction through Celite® to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate. The resulting ammonium salts can often be removed by partitioning between an organic solvent and water.

Protocol 3: Mild Acid-Mediated Deprotection (AlCl₃/HFIP)

This method is excellent for substrates with reducible groups.[10]

  • Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 4: Nucleophilic Cleavage

This is a powerful method for highly sensitive substrates.[2][11]

  • Setup: To a solution of the Cbz-protected amine (1.0 equiv) in N,N-Dimethylacetamide (DMAc), add a base such as potassium phosphate (K₃PO₄) (4 equivalents).

  • Reagent Addition: Add 2-mercaptoethanol (2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 75 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Isolation: Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The product may require purification by column chromatography.

References
  • Sajiki, H., et al. (2006). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Various Authors. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curlyarrow.blogspot.com. [Link]

  • Various Authors. (2004). Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • Letters in Organic Chemistry. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Ingenta Connect. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientificupdate.com. [Link]

  • Chary, K. P., et al. (2008). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. NIH Public Access. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Dvorakova, I., & Dvorak, D. (2003). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Rowlinson, B., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of Benzyl (2-oxoazepan-3-yl)carbamate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this key pharmaceutical intermediate. Our approach integrates foundational scientific principles with practical, actionable protocols to ensure the integrity and safety of your drug substance.

Introduction: The Critical Role of Impurity Profiling

This compound is a vital intermediate in the synthesis of various pharmaceutical agents.[1][2] The control of impurities within any active pharmaceutical ingredient (API) or intermediate is a non-negotiable aspect of drug development, mandated by global regulatory bodies.[3][4] Impurities can compromise the safety, efficacy, and stability of the final drug product.[3] Therefore, a robust analytical strategy is essential to detect, identify, and quantify these impurities to ensure they are within acceptable, safe limits.

This guide provides a comprehensive framework for this task, covering the identification of potential impurities, the selection and optimization of analytical methods, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its impurities.

Q1: What are the most likely impurities I should expect to find?

A1: Impurities can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[4] For this compound, organic impurities are of primary concern and can originate from various sources:

  • Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route are common process-related impurities.

  • By-products: These are formed from side reactions occurring during the synthesis. Given the structure, potential by-products could arise from alternative reaction pathways of the caprolactam ring or the carbamate functional group.

  • Degradation Products: These impurities form during storage or manufacturing due to exposure to stress conditions like heat, light, humidity, acid, or base.[5] Key potential degradation pathways include:

    • Hydrolysis: Cleavage of the benzyl carbamate to yield 3-amino-azepan-2-one.

    • Lactam Hydrolysis: Opening of the azepan-2-one ring.

    • Oxidative Degradation: Formation of various oxidation products.

A summary of potential organic impurities is presented below.

Impurity Type Potential Structure/Compound Origin
Starting Material 3-Amino-azepan-2-oneIncomplete reaction
Reagent Benzyl Chloroformate / Benzyl AlcoholResidual reagent or its hydrolysis product
By-Product Di-substituted or other isomeric productsSide reactions during synthesis
Degradant 3-Amino-azepan-2-oneHydrolysis of the carbamate linkage
Degradant 6-amino-7-hydroxyheptanoic acid benzyl esterHydrolysis of the lactam ring
Q2: Which primary analytical techniques are recommended for impurity detection?

A2: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile and thermally unstable impurities.[6] A reversed-phase HPLC method with UV detection is the most common starting point for purity analysis and is highly effective for carbamate compounds.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[8] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight information that is crucial for structural elucidation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities, often after isolation or enrichment.[10] It provides detailed information about the molecular structure and connectivity of atoms.[11]

  • Gas Chromatography (GC): GC is primarily used for the analysis of volatile impurities, such as residual solvents used during the synthesis and purification processes.[6][12]

Q3: How do I develop a robust, stability-indicating HPLC method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability. The development process involves:

  • Forced Degradation Studies: Intentionally stress the sample with heat, acid, base, light, and oxidation to generate degradation products.[5] This is critical for ensuring your method can separate these potential degradants from the main peak.

  • Column and Mobile Phase Screening: Start with a standard C18 column, as it is effective for many carbamate analyses.[7] Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH conditions (using buffers like phosphate or formate) to achieve optimal separation.

  • Method Optimization: Fine-tune parameters such as gradient slope, flow rate, and column temperature to improve resolution, peak shape, and analysis time.[13]

  • Validation: Validate the final method according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q4: What are the regulatory thresholds for reporting and identifying impurities?

A4: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q3A(R2), for impurities in new drug substances.[14][15] The key thresholds depend on the maximum daily dose (MDD) of the final drug. For a typical MDD ≤ 2 g/day , the thresholds are:

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported.[3]

  • Identification Threshold: > 0.10% or 1.0 mg per day intake (whichever is lower). Any impurity exceeding this level must have its structure identified.[3][14]

  • Qualification Threshold: > 0.15% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be qualified, meaning their biological safety must be established.[3][15]

Troubleshooting Guides

Even with a robust method, experimental issues can arise. This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks (peaks appear in blank injections)1. Contaminated mobile phase or glassware.[16]2. Carryover from the autosampler needle or injection port.[16]3. Column contamination from previous injections.1. Prepare fresh mobile phase using high-purity solvents and clean all glassware thoroughly.[16]2. Implement a robust needle wash step in the injection sequence using a strong solvent.[16]3. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).
Peak Tailing 1. Secondary interactions between the analyte and the column (e.g., basic analytes interacting with residual silanols).2. Column overload.[16]3. Column degradation or contamination.[17]1. Adjust mobile phase pH to suppress ionization of the analyte. Add a competitor (e.g., triethylamine) to the mobile phase. Consider using a base-deactivated column.2. Reduce the injection volume or sample concentration.[16]3. Replace the guard column or the analytical column.
Baseline Drift or Noise 1. Inadequate mobile phase degassing.[16]2. Contaminated mobile phase or detector flow cell.[17]3. Fluctuations in column temperature.[16]4. Deteriorating detector lamp.1. Ensure mobile phase is thoroughly degassed via sonication or an in-line degasser.[16][17]2. Use high-purity solvents and flush the system. Clean the flow cell if necessary.3. Use a column oven to maintain a stable temperature.[13]4. Check lamp energy and replace if it is low.[16]
Inconsistent Retention Times 1. Pump malfunction or leaks in the system.[13]2. Inconsistent mobile phase preparation.[13]3. Column not properly equilibrated before injection.1. Check for pressure fluctuations and perform leak tests. Check pump seals.[17]2. Ensure the mobile phase is prepared accurately and consistently for every run.3. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10 column volumes).
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Ionization / Low Sensitivity 1. Incorrect ionization mode (ESI+ vs. ESI-).2. Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature).3. Ion suppression from the sample matrix or mobile phase additives.1. Carbamates often ionize well in positive electrospray ionization (ESI+) mode, forming [M+H]⁺ or [M+Na]⁺ adducts.[18] Test both modes.2. Optimize source parameters by infusing a standard solution of the analyte.3. Reduce matrix effects by improving sample cleanup (e.g., SPE) or by diluting the sample. Avoid non-volatile buffers like phosphate; use volatile ones like ammonium formate or acetate.[18]
Multiple Adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺)1. Presence of sodium or potassium salts from glassware or reagents.[18]2. Use of ammonium-based buffers in the mobile phase.[18]1. While common, excessive adduct formation can complicate spectra. Use high-purity solvents and plasticware if possible to minimize Na⁺ and K⁺ adducts.2. The [M+NH₄]⁺ adduct is often useful for confirmation. If it complicates quantification, consider using a different mobile phase modifier like formic acid.
In-source Fragmentation 1. The compound is labile and fragments under standard ESI conditions.2. Source parameters (e.g., fragmentor voltage, cone voltage) are too high.1. Carbamates can be thermally unstable.[7] Reduce the source drying gas temperature.2. Systematically reduce the fragmentor/cone voltage to minimize fragmentation in the source and maximize the intensity of the precursor ion.

Visualized Workflows and Protocols

General Impurity Analysis Workflow

This diagram outlines the logical progression from receiving a sample to the final characterization and reporting of impurities.

Impurity Analysis Workflow Figure 1. General Impurity Analysis Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Reporting A Sample of Benzyl (2-oxoazepan-3-yl)carbamate B Develop & Validate Stability-Indicating HPLC-UV Method A->B C Analyze Sample by HPLC-UV B->C D Quantify Impurities Against Reference Standard C->D E Impurity > Identification Threshold? C->E F Analyze by LC-MS for Molecular Weight E->F Yes I Report Impurity Profile (Identity, Level, Justification) E->I No G Isolate Impurity (Prep-HPLC or Fraction Collection) F->G H Structural Elucidation (NMR, HRMS/MS) G->H H->I

Caption: A logical workflow for impurity analysis.

HPLC Troubleshooting: Decision Tree for Unexpected Peaks

This decision tree provides a systematic approach to diagnosing the source of unexpected peaks in your chromatogram.

Troubleshooting Unexpected Peaks Figure 2. Decision Tree for Unexpected Peaks start Unexpected Peak Observed q1 Inject a solvent blank. Is the peak present? start->q1 a1_yes Source: Mobile Phase, System Contamination, or Carryover q1->a1_yes Yes q2 Inject sample again. Is retention time (RT) reproducible? q1->q2 No sol1 Action: Prepare fresh mobile phase. Perform needle wash. Flush system & column. a1_yes->sol1 a2_no Source: System Instability (Pump, Leaks, Temp) q2->a2_no No a2_yes Source: Sample-Related (Degradant, Impurity, Contaminant) q2->a2_yes Yes sol2 Action: Check pump pressure. Check for leaks. Verify column temperature. a2_no->sol2 sol3 Action: Proceed with identification (LC-MS, etc.). Review sample prep procedure. a2_yes->sol3

Caption: A decision tree for HPLC troubleshooting.

Protocol 1: RP-HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the routine analysis of this compound.

1. Instrumentation & Materials

  • HPLC system with UV/PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • This compound reference standard and sample

2. Chromatographic Conditions

Parameter Condition Justification
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is volatile for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution for carbamates.
Gradient 10% B to 90% B over 20 min, hold 5 min, return to 10% B over 1 min, equilibrate 4 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmThe benzyl group provides strong UV absorbance. Monitoring multiple wavelengths helps detect impurities with different chromophores.
Injection Vol. 5 µLA small volume minimizes potential for column overload.

3. Procedure

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard solution at the same concentration.

  • System Suitability Test (SST): Before running samples, inject the reference standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis: Inject a blank (diluent), followed by the reference standard, and then the samples.

  • Data Processing: Integrate all peaks. Calculate the purity of the main peak using the area percent method. For known impurities, quantify against a calibrated reference standard.

Protocol 2: LC-MS Analysis for Impurity Identification

This protocol outlines the steps for identifying an unknown impurity detected by HPLC.

1. Instrumentation & Materials

  • LC-MS system with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap for high resolution)

  • Same column and mobile phases as the HPLC-UV method (ensures retention time correlation).

2. MS Parameters (Starting Point)

Parameter Setting Justification
Ionization Mode ESI Positive (+)Carbamates typically form stable [M+H]⁺ or [M+Na]⁺ ions.[18]
Scan Range 100 - 1000 m/zCovers the expected mass range of the parent compound and potential impurities/degradants.
Capillary Voltage 3.5 - 4.0 kVTypical voltage range for stable spray in ESI+.
Drying Gas Temp. 300 - 350 °CMust be hot enough to desolvate ions but low enough to prevent thermal degradation of the analyte.[7]
Nebulizer Pressure 30 - 45 psiOptimizes droplet formation for efficient ionization.
Data Acquisition Full Scan MS and Data-Dependent MS/MSFull scan detects all ions. MS/MS is triggered on the most intense ions to obtain fragmentation data for structural elucidation.[9]

3. Procedure

  • Sample Preparation: Use the same sample prepared for HPLC analysis (~0.5 mg/mL). A lower concentration (~0.1 mg/mL) may be needed to avoid detector saturation.

  • Analysis: Inject the sample onto the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the mass of the parent compound (C₁₄H₁₈N₂O₃, Exact Mass: 262.13 Da) to confirm its peak.

    • Examine the mass spectra of the unknown impurity peaks. The accurate mass measurement from a high-resolution MS can be used to predict the elemental formula.

    • Analyze the MS/MS fragmentation pattern. Common losses for carbamates include the benzyl group or isocyanate moieties, which provide clues to the impurity's structure.[18]

    • Compare the proposed structure with potential impurities based on the synthetic process and degradation pathways.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • Anonymous. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • CONICET. (n.d.).
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Anonymous. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Separation Science. (2023).
  • BJSTR Publishers. (2024).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • Anonymous. (2015).
  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Benchchem. (n.d.).
  • ResearchGate. (2025). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
  • Chem-Impex. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)
  • Santa Cruz Biotechnology. (n.d.). Benzyl (S)-(2-oxoazepan-3-yl)
  • Echemi. (n.d.). Benzyl (2-oxoazepan-3-yl)
  • PubMed. (n.d.). Forced degradation studies of biopharmaceuticals: Selection of stress conditions.
  • King-Pharm. (2026). 108875-45-2 Benzyl (2-oxoazepan-3-yl)
  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.
  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)
  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • Benchchem. (n.d.). Analytical methods for detecting impurities in Benzyl-PEG36-alcohol.
  • ResearchGate. (n.d.).
  • Chemsrc. (n.d.). Benzyl (2-oxoazepan-3-yl)
  • CymitQuimica. (n.d.). benzyl N-(2-oxoazepan-3-yl)

Sources

long-term storage and stability of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl (2-oxoazepan-3-yl)carbamate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term storage, stability, and handling of this compound. Ensuring the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This resource offers troubleshooting guides and frequently asked questions to address common issues you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A1: For optimal long-term stability, the solid compound should be stored at 0-8°C [1]. To prevent degradation, particularly from hydrolysis, it is critical to maintain anhydrous and inert conditions. The recommended best practice is to store the compound in a tightly sealed container, placed inside a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves[2]. The atmosphere within the storage container or desiccator should ideally be replaced with an inert gas such as argon or nitrogen to displace moisture and oxygen[2].

Q2: My lab stores reagents in a standard freezer (-20°C). Is this acceptable?

A2: While lower temperatures generally slow down chemical degradation, storing this compound in a standard freezer can be counterproductive if not done correctly. Freezers can have high humidity, and temperature cycling from opening the door can introduce moisture[2]. If the container is not perfectly sealed, water molecules can be supplied to the compound, leading to hydrolysis of the carbamate linkage[2]. If freezer storage is necessary, ensure the compound is in a vial with a high-integrity seal (e.g., a PTFE-lined cap), which is then placed inside a larger, sealed secondary container with desiccant.

Q3: What are the primary degradation pathways for this compound?

A3: The main vulnerability of this molecule, like other organic carbamates, is the carbamate functional group. The primary degradation pathway is hydrolysis of the ester linkage[2][3][4]. This reaction is catalyzed by the presence of water and can be accelerated under acidic or basic conditions[3][5]. Other factors that can promote degradation include elevated temperatures and exposure to UV light[3].

Q4: How can I visually or analytically detect if my sample has degraded?

A4: Visual inspection can sometimes provide initial clues. Signs of degradation may include:

  • Physical Changes: A change in the color or appearance of the white solid, or the formation of clumps due to moisture absorption[3].

  • Analytical Characterization: This is the definitive method. When analyzing your sample by techniques like HPLC or LC-MS, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products[3]. A shift in the pH of a stock solution may also suggest decomposition[3].

Q5: I have a batch of this compound that is past its recommended re-test date. Can I still use it?

A5: Using a compound past its re-test date is not recommended without proper validation. The chemical purity may have fallen below the acceptable specification (typically ≥99%)[1]. Before use, you must perform an analytical purity assessment. A quantitative technique like HPLC with a UV detector or LC-MS is recommended. Compare the purity results to the Certificate of Analysis (CoA) that accompanied the compound. If the purity is still within specification and no significant degradation peaks are observed, it may be usable for non-critical applications. For sensitive or cGMP work, using an expired reagent is strongly discouraged.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions for specific problems that may be linked to the stability of your compound.

Observed Problem Potential Cause Related to Stability Recommended Action & Explanation
Inconsistent results or loss of activity in biological assays. The compound may have partially degraded, reducing the concentration of the active molecule in your stock solution. Hydrolysis is a common culprit for carbamates[2][3].Prepare a fresh stock solution from a new or validated lot of the compound. To confirm, re-analyze your old stock solution via HPLC to check for degradation products. Always prepare stock solutions in an anhydrous, high-purity solvent (e.g., DMSO, DMF) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Low or no yield in a synthesis reaction where the compound is a starting material. The reactant's purity may be compromised. Water introduced during storage can lead to hydrolysis, effectively lowering the molar quantity of the starting material[6].Before starting the reaction, verify the purity of your this compound using an appropriate analytical method (e.g., qNMR or HPLC against a standard). Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere)[6].
Multiple unexpected spots on a Thin Layer Chromatography (TLC) plate. The appearance of new spots can indicate the presence of impurities, which may be degradation products.Spot the solid compound dissolved in a suitable solvent directly onto a TLC plate alongside your reaction mixture. If the starting material itself shows multiple spots, it has likely degraded. Confirm this with HPLC analysis.
Difficulty dissolving the compound or formation of precipitates in solution. This could indicate the presence of insoluble degradation products or that the compound has absorbed moisture, affecting its solubility profile.Filter the solution to remove any particulate matter. Analyze both the soluble portion and, if possible, the precipitate to identify the species. It is highly recommended to perform a purity check on the solid material before preparing new solutions[3].

Experimental Protocol: Stability Assessment by RP-HPLC

To ensure the integrity of your compound, especially if it has been stored for an extended period, an in-house stability study is recommended. This protocol provides a general workflow.

Objective: To quantitatively assess the purity of this compound and detect the presence of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve it in a suitable volume of HPLC-grade acetonitrile or methanol to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the compound is fully dissolved.

  • Working Standard Preparation:

    • Dilute the stock solution with the mobile phase (or a mixture of water/acetonitrile) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). This will be your T=0 sample.

  • Forced Degradation/Stability Samples (Optional but Recommended):

    • To identify potential degradation peaks, you can create forced degradation samples.

    • Acidic: Add a small aliquot of the stock solution to a 0.1 M HCl solution.

    • Basic: Add a small aliquot of the stock solution to a 0.1 M NaOH solution.

    • Oxidative: Add a small aliquot of the stock solution to a 3% H₂O₂ solution.

    • Incubate these samples for several hours at room temperature or slightly elevated temperature (e.g., 40°C), then quench and analyze.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start with a high percentage of A, ramping to a high percentage of B to elute the compound. Method optimization is required. (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis:

    • Inject the T=0 sample. The purity can be calculated based on the peak area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Analyze the stability samples at designated time points (e.g., 1 week, 1 month) stored under your typical laboratory conditions.

    • Compare the chromatograms from the stability samples to the T=0 sample. Look for a decrease in the main peak's area and the growth of new peaks.

Below is a visual representation of the stability assessment workflow.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (1 mg/mL in ACN) working Prepare Working Standard (T=0 Sample) stock->working Dilute storage_samples Aliquot for Storage (e.g., 4°C, RT, 40°C) stock->storage_samples Aliquot hplc RP-HPLC Analysis (C18 Column) working->hplc Inject T=0 storage_samples->hplc Inject at Time Points (T=x) data Data Processing (Peak Integration) hplc->data compare Compare Chromatograms (T=0 vs. Time Points) data->compare report Assess Purity & Degradation Profile compare->report

Caption: Experimental workflow for a time-point stability study.

References

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]

  • University of Pretoria. (2015). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. Retrieved from [Link]

  • Sancelme, M., et al. (2001). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved from [Link]

  • Pimahorta, J., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. Retrieved from [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

Sources

Validation & Comparative

The Carbobenzyloxy (Cbz) Group: A Superior Choice for the Protection of 3-Aminoazepan-2-one in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of protecting groups is a critical determinant of success. In the case of 3-aminoazepan-2-one, a valuable scaffold in medicinal chemistry, the choice of an amine protecting group significantly impacts yield, purity, and handling. This guide provides an in-depth technical comparison, demonstrating the advantages of the carbobenzyloxy (Cbz) protecting group over common alternatives like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for this specific substrate.

The inherent reactivity of the amino group in 3-aminoazepan-2-one necessitates protection to prevent unwanted side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and afford a crystalline, easily purified product. Through a comparative analysis of experimental data and reaction protocols, this guide will establish the Cbz group as the preeminent choice for the protection of 3-aminoazepan-2-one.

Key Advantages of the Cbz Protecting Group

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, has remained a cornerstone of peptide and synthetic organic chemistry.[1] Its enduring utility stems from a unique combination of stability and selective lability.

Enhanced Crystallinity and Handling: A significant, yet often understated, advantage of the Cbz group is its propensity to induce crystallinity in the protected compound. This is a crucial factor in the purification of synthetic intermediates. Cbz-protected amines are often crystalline solids that are easier to handle and purify by recrystallization, avoiding the need for chromatography.[2] This contrasts with many Boc-protected compounds, which can be oils or amorphous solids, complicating purification and accurate characterization.

Robust Stability: The Cbz group exhibits remarkable stability across a wide range of reaction conditions, including those that are mildly acidic or basic.[1] This robustness allows for greater flexibility in the design of multi-step synthetic routes, as subsequent reactions can be performed without the risk of premature deprotection.

Orthogonality: The Cbz group is orthogonal to the most common acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1][3] This orthogonality is fundamental in complex syntheses requiring the selective deprotection of multiple functional groups. The Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis, which does not affect Boc or Fmoc groups.[4]

Comparative Analysis: Cbz vs. Boc and Fmoc for 3-Aminoazepan-2-one

To provide a clear comparison, the following table summarizes the key characteristics and performance of Cbz, Boc, and Fmoc protecting groups for the protection of 3-aminoazepan-2-one.

FeatureCarbobenzyloxy (Cbz)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Typical Yield High (>90%)[5]Generally highHigh
Product Form Often crystalline solidOften oil or amorphous solidCrystalline solid
Stability Stable to mild acid and base[1]Labile to acid[6][7]Labile to base[8]
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C)[9]Strong Acid (e.g., TFA, HCl)[7]Base (e.g., Piperidine)[8]
Key Advantage for 3-Aminoazepan-2-one Induces crystallinity, high stabilityMild introductionOrthogonal to acid-labile groups
Potential Drawback Catalyst may be poisoned by sulfur[10]Strong acid may not be suitable for sensitive substratesBase-lability can be a limitation

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of 3-aminoazepan-2-one with the Cbz group, alongside comparative protocols for Boc and Fmoc.

Cbz Protection of 3-Aminoazepan-2-one

Rationale: This protocol utilizes Schotten-Baumann conditions, which are standard for Cbz protection. The use of a biphasic system with a mild base like sodium bicarbonate minimizes side reactions and facilitates a clean, high-yielding transformation.[5]

Protocol:

  • Dissolve 3-aminoazepan-2-one (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Cbz-3-aminoazepan-2-one as a white crystalline solid.

Catalytic Hydrogenolysis for Cbz Deprotection

Rationale: This is the most common and mildest method for Cbz group removal. The reaction proceeds cleanly to give the free amine, with toluene and carbon dioxide as the only byproducts.[1][9]

Protocol:

  • Dissolve N-Cbz-3-aminoazepan-2-one (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminoazepan-2-one.

Visualization of Synthetic Pathways

To further illustrate the synthetic workflow, the following diagrams, generated using DOT language, outline the protection and deprotection schemes.

Cbz_Protection 3-Aminoazepan-2-one 3-Aminoazepan-2-one N-Cbz-3-aminoazepan-2-one N-Cbz-3-aminoazepan-2-one 3-Aminoazepan-2-one->N-Cbz-3-aminoazepan-2-one Cbz-Cl, NaHCO3 THF/H2O, 0°C to rt

Caption: Cbz Protection of 3-aminoazepan-2-one.

Cbz_Deprotection N-Cbz-3-aminoazepan-2-one N-Cbz-3-aminoazepan-2-one 3-Aminoazepan-2-one 3-Aminoazepan-2-one N-Cbz-3-aminoazepan-2-one->3-Aminoazepan-2-one H2, 10% Pd/C MeOH, rt

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

Comparative Protocols for Boc and Fmoc Protection and Deprotection

For a comprehensive comparison, the following are representative protocols for the protection and deprotection of 3-aminoazepan-2-one with Boc and Fmoc groups.

Boc Protection and Deprotection

Boc_Workflow cluster_protection Boc Protection 3-Aminoazepan-2-one 3-Aminoazepan-2-one N-Boc-3-aminoazepan-2-one N-Boc-3-aminoazepan-2-one 3-Aminoazepan-2-one->N-Boc-3-aminoazepan-2-one Boc2O, Et3N CH2Cl2, rt N-Boc-3-aminoazepan-2-one->3-Aminoazepan-2-one TFA or HCl in CH2Cl2 or Dioxane

Caption: Boc Protection and Deprotection Workflow.

Boc Protection Protocol:

  • Dissolve 3-aminoazepan-2-one (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Boc Deprotection Protocol: [7][11]

  • Dissolve N-Boc-3-aminoazepan-2-one in dichloromethane (CH₂Cl₂).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture and neutralize with a base to obtain the free amine.

Fmoc Protection and Deprotection

Fmoc_Workflow cluster_protection Fmoc Protection 3-Aminoazepan-2-one 3-Aminoazepan-2-one N-Fmoc-3-aminoazepan-2-one N-Fmoc-3-aminoazepan-2-one 3-Aminoazepan-2-one->N-Fmoc-3-aminoazepan-2-one Fmoc-Cl, NaHCO3 Dioxane/H2O, rt N-Fmoc-3-aminoazepan-2-one->3-Aminoazepan-2-one 20% Piperidine in DMF

Caption: Fmoc Protection and Deprotection Workflow.

Fmoc Protection Protocol:

  • Dissolve 3-aminoazepan-2-one (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) and stir vigorously at room temperature for 2-4 hours.

  • Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by recrystallization or chromatography.

Fmoc Deprotection Protocol: [8][12]

  • Dissolve N-Fmoc-3-aminoazepan-2-one in dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir at room temperature for 30 minutes to 1 hour.

  • Concentrate the reaction mixture and purify to isolate the free amine.

Conclusion

In the synthesis of derivatives of 3-aminoazepan-2-one, the choice of the amine protecting group is a critical decision that influences the entire synthetic strategy. While Boc and Fmoc are valuable tools in the synthetic chemist's arsenal, the carbobenzyloxy (Cbz) group offers a superior combination of advantages for this particular substrate. Its ability to induce crystallinity, coupled with its robust stability and orthogonal cleavage conditions, makes it the optimal choice for achieving high yields of pure, easily handled intermediates. For researchers aiming for efficiency and reliability in the synthesis of complex molecules based on the 3-aminoazepan-2-one scaffold, the Cbz protecting group is a demonstrably superior option.

References

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Syntheses. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. [Link]

  • Houben-Weyl. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]

  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (n.d.). Crystallization induction time as a function of CBZ concentration in solution. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. (2025). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

  • PubMed Central. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • Gsrs. (n.d.). 3-AMINOAZEPAN-2-ONE, (3RS)-. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of N-Protected 3-Aminoazepan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its utility, however, is intrinsically linked to the strategic use of protecting groups for the exocyclic amine. The choice of the N-protecting group is a critical decision in any synthetic campaign, directly impacting reaction yields, purification strategies, and the overall efficiency of the route. This guide provides an in-depth comparative analysis of the stability of commonly employed N-protecting groups on the 3-aminoazepan-2-one core, supported by established chemical principles and generalized experimental protocols. Our objective is to equip you with the foundational knowledge to make informed decisions tailored to your specific synthetic challenges.

The Interplay of Protecting Group Lability and Lactam Ring Integrity

The stability of an N-protected 3-aminoazepan-2-one is a tale of two functionalities: the N-protecting group and the seven-membered ε-lactam ring. While the primary focus is often on the conditions required to cleave the protecting group, it is paramount to consider the collateral impact on the lactam.

The azepan-2-one ring, a seven-membered lactam, is generally more stable to hydrolysis than its smaller, more strained counterparts like β-lactams (four-membered) and γ-lactams (five-membered). Studies on the hydrolytic stability of lactams have shown that medium-sized rings, such as the ε-lactam, are the least susceptible to hydrolysis.[1][2] This inherent stability provides a good foundation for a range of synthetic manipulations. However, forcing conditions, such as strong acids or bases, can still lead to ring opening. Therefore, the ideal protecting group is one that can be removed under conditions that are orthogonal to the stability of the azepan-2-one ring.

Comparative Stability of Common N-Protecting Groups

The choice of an amine protecting group is a strategic decision based on its stability profile relative to the planned synthetic steps. Here, we compare three of the most widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Tert-Butoxycarbonyl (Boc)

The Boc group is renowned for its stability to a wide range of non-acidic conditions, making it a workhorse in organic synthesis.[3] It is readily cleaved under acidic conditions, proceeding through a stable tertiary carbocation intermediate.

  • Acid Stability: The Boc group is highly labile to strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[4] Milder acidic conditions may also lead to slow cleavage, a factor to consider during prolonged reactions or purification steps like silica gel chromatography with acidic eluents.

  • Base Stability: The Boc group is generally stable to basic conditions, including strong bases like sodium hydroxide and lithium hydroxide, as well as non-nucleophilic organic bases.[3] This orthogonality to base-labile groups like Fmoc is a cornerstone of modern peptide synthesis.

  • Hydrogenolysis: The Boc group is stable to catalytic hydrogenolysis conditions (e.g., H₂, Pd/C).[5]

  • Nucleophiles: It is stable towards most nucleophiles.[3]

Carboxybenzyl (Cbz)

The Cbz group is a classic protecting group valued for its robustness under both acidic and basic conditions.[6] Its primary mode of cleavage is catalytic hydrogenolysis.

  • Acid Stability: The Cbz group is stable to the mild acidic conditions that would cleave a Boc group. However, it can be removed with strong acids like HBr in acetic acid.[7]

  • Base Stability: It is stable to a wide range of basic conditions.[7]

  • Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method.[4] However, this method is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some aromatic systems.

  • Nucleophiles: The Cbz group is generally stable to nucleophiles.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is characterized by its lability to basic conditions, making it orthogonal to both Boc and Cbz.[]

  • Acid Stability: The Fmoc group is stable to acidic conditions, including those used for Boc deprotection.[5]

  • Base Stability: It is readily cleaved by mild bases, typically a solution of piperidine in DMF.[4] This lability can be a double-edged sword, as unintended deprotection can occur in the presence of even weak bases.

  • Hydrogenolysis: The Fmoc group is stable to catalytic hydrogenolysis.[5]

  • Nucleophiles: While cleaved by amine bases, it is generally stable to other nucleophiles under neutral or acidic conditions.

Data Presentation: Comparative Stability Profile

The following table provides a semi-quantitative comparison of the stability of Boc, Cbz, and Fmoc groups when attached to the 3-amino position of the azepan-2-one scaffold. The stability of the azepan-2-one ring itself under these conditions is also considered.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)Nucleophiles (e.g., Hydrazine)
Boc Poor (Labile)Excellent (Stable)Excellent (Stable)Excellent (Stable)
Cbz Good (Stable to mild acid)Excellent (Stable)Poor (Labile)Good (Generally Stable)
Fmoc Excellent (Stable)Poor (Labile)Excellent (Stable)Good (Generally Stable)
Azepan-2-one Ring Moderate (Risk of hydrolysis with strong, prolonged heating)Moderate (Risk of hydrolysis with strong, prolonged heating)Excellent (Stable)Moderate (Risk of nucleophilic attack)

Experimental Protocols: Assessing Chemical Stability

To empirically determine the stability of a specific N-protected 3-aminoazepan-2-one derivative, a systematic study under various conditions is essential. The following is a generalized protocol that can be adapted to your specific compound and analytical capabilities.

Objective: To evaluate the stability of an N-protected 3-aminoazepan-2-one in acidic, basic, and neutral aqueous solutions over time.
Materials:
  • N-protected 3-aminoazepan-2-one test compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Phosphate buffer, pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Thermostated incubator or water bath

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Transfer aliquots of each working solution into separate, sealed vials.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by neutralizing the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively) and diluting with the mobile phase.

    • Analyze the samples by HPLC to determine the percentage of the parent compound remaining. The appearance of new peaks may indicate degradation products (e.g., the deprotected amine or the ring-opened product).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Mandatory Visualization

Deprotection Mechanisms

The following diagrams illustrate the fundamental mechanisms for the cleavage of Boc, Cbz, and Fmoc protecting groups. Understanding these pathways is crucial for predicting potential side reactions and optimizing deprotection conditions.

Boc_Deprotection Boc_Amine N-Boc-3-aminoazepan-2-one Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H⁺ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Elimination Deprotected_Amine 3-Aminoazepan-2-one Carbocation->Deprotected_Amine Isobutene Isobutene Carbocation->Isobutene CO2 CO₂ Carbocation->CO2

Caption: Acid-catalyzed deprotection of a Boc group.

Cbz_Deprotection Cbz_Amine N-Cbz-3-aminoazepan-2-one Adsorption Adsorption to Catalyst Surface Cbz_Amine->Adsorption H₂, Pd/C Hydrogenolysis Hydrogenolysis of Benzyl-Oxygen Bond Adsorption->Hydrogenolysis Decarboxylation Spontaneous Decarboxylation Hydrogenolysis->Decarboxylation Toluene Toluene Hydrogenolysis->Toluene Deprotected_Amine 3-Aminoazepan-2-one Decarboxylation->Deprotected_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Fmoc_Deprotection Fmoc_Amine N-Fmoc-3-aminoazepan-2-one Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Amine->Proton_Abstraction Base (e.g., Piperidine) Elimination β-Elimination Proton_Abstraction->Elimination Deprotected_Amine 3-Aminoazepan-2-one Elimination->Deprotected_Amine Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene CO2 CO₂ Elimination->CO2

Caption: Base-mediated deprotection of an Fmoc group.

Experimental Workflow

The following diagram outlines the workflow for the proposed stability assessment experiment.

Stability_Workflow Start Prepare Stock Solution of N-Protected Compound Prepare_Acid Prepare Acidic Working Solution (0.1 M HCl) Start->Prepare_Acid Prepare_Base Prepare Basic Working Solution (0.1 M NaOH) Start->Prepare_Base Prepare_Neutral Prepare Neutral Working Solution (pH 7.4 Buffer) Start->Prepare_Neutral Incubate Incubate all solutions at controlled temperature Prepare_Acid->Incubate Prepare_Base->Incubate Prepare_Neutral->Incubate Sample Sample at t = 0, 1, 2, 4, 8, 24h Incubate->Sample Quench Quench and Prepare for Analysis Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for chemical stability assessment.

Conclusion and Recommendations

The selection of an N-protecting group for 3-aminoazepan-2-one is a critical parameter that dictates the synthetic strategy.

  • For syntheses requiring robust protection during non-acidic transformations, the Boc group is an excellent choice. Its mild acid-lability allows for selective removal without compromising most other functional groups or the lactam ring.

  • When stability to both acid and base is paramount, and the molecule is tolerant to reductive conditions, the Cbz group is a reliable option. However, careful consideration must be given to the presence of other reducible moieties.

  • For strategies demanding orthogonality to acid- and hydrogenolysis-labile groups, the Fmoc group is the protecting group of choice. Its base-lability is ideal for solid-phase synthesis and for molecules sensitive to acidic or reductive conditions.

Ultimately, the optimal choice will depend on a holistic analysis of the entire synthetic route. By understanding the inherent stability of the azepan-2-one core and the distinct lability profiles of the common N-protecting groups, researchers can design more efficient and successful synthetic campaigns.

References

  • Buscemi, G., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 12, 765026. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Paulus, A., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 11(15), 9880–9903. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • Modro, T. A., & Yates, K. (1978). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • Huber, J. L., et al. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 25(10), 2295. [Link]

  • Lönnberg, H., & Yli-Kauhaluoma, J. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 646–652. [Link]

  • Gatos, M., & Pope, A. J. (1997). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 725-730. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2014). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (2020). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. ResearchGate. [Link]

  • MDPI. (2022). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • Ribelin, T. P., & Aubé, J. (2008). Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. Nature Protocols, 3(1), 137–143. [Link]

  • Tooke, C. L., et al. (2015). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 427(21), 3439–3464. [Link]

  • Al-Abed, Y., & Al-Qawasmeh, R. A. (2006). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 11(11), 896–906. [Link]

  • National Institutes of Health. (2013). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PubMed Central. [Link]

  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968–974. [Link]

  • The Aquila Digital Community. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. The Aquila Digital Community. [Link]

  • ResearchGate. (2019). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

Sources

A Comprehensive Guide to the 2D NMR Structural Validation of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-oxoazepan-3-yl)carbamate is a substituted ε-caprolactam derivative of significant interest in pharmaceutical research and medicinal chemistry.[1] Its unique structure, featuring a seven-membered lactam ring, serves as a versatile scaffold in the synthesis of novel therapeutic agents.[1] Given the potential for various isomers and the conformational flexibility of the seven-membered ring, unambiguous structural verification is paramount.[2] This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of this compound, supported by experimental insights and data interpretation.

The Challenge of Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, they often fall short in complex molecules like this compound due to signal overlap and the inability to definitively establish connectivity between different parts of the molecule. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds, providing a comprehensive map of the molecular structure.[3][4]

Key 2D NMR Techniques for Structural Validation

The cornerstone of modern structural elucidation lies in the synergistic application of several 2D NMR experiments. For this compound, the following techniques are indispensable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][5] This is crucial for mapping out the spin systems within the azepane ring and the benzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon pairs (¹JCH).[6][7] This experiment is highly sensitive and allows for the unambiguous assignment of carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer-range couplings.[5][6] This is arguably the most powerful tool for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

Experimental Workflow for 2D NMR Analysis

The following diagram outlines a typical workflow for the structural validation of this compound using 2D NMR.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Validation SamplePrep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) NMR_Acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) SamplePrep->NMR_Acq Process Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Process Assign_1H ¹H NMR Assignment (Chemical Shift, Integration, Multiplicity) Process->Assign_1H Assign_COSY COSY Analysis (Identify Spin Systems) Assign_1H->Assign_COSY Assign_HSQC HSQC Analysis (Assign Protonated Carbons) Assign_COSY->Assign_HSQC Assign_HMBC HMBC Analysis (Establish Long-Range Connectivity & Assign Quaternary Carbons) Assign_HSQC->Assign_HMBC Integrate Integrate All Data Assign_HMBC->Integrate Validate Confirm Structure of Benzyl (2-oxoazepan-3-yl)carbamate Integrate->Validate G A

Caption: Structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N-H~7.5 (broad)-
2C=O-~175
3CH~4.5~55
4CH₂~1.8, ~2.0~30
5CH₂~1.5, ~1.7~25
6CH₂~1.6, ~1.9~35
7CH₂~3.2~40
8N-H~5.5 (broad)-
9C=O-~156
10O-CH₂~5.1~67
11C (ipso)-~136
12, 16C-H (ortho)~7.3~128
13, 15C-H (meta)~7.3~128
14C-H (para)~7.3~128

Note: These are approximate chemical shifts and can vary based on solvent and other experimental conditions.

COSY Analysis: Mapping the Proton Network

The COSY spectrum reveals the connectivity of protons within the same spin system.

  • Azepane Ring: We expect to see correlations between the proton at position 3 (H-3) and the two diastereotopic protons at position 4 (H-4a, H-4b). Subsequently, a chain of correlations will be observed from H-4 to H-5, H-5 to H-6, and H-6 to H-7. This establishes the contiguous methylene chain of the lactam ring.

  • Benzyl Group: While the aromatic protons (H-12 to H-16) may show complex coupling, COSY can help delineate their relationships.

G H3 H-3 H4 H-4 H3->H4 ³J H5 H-5 H4->H5 ³J H6 H-6 H5->H6 ³J H7 H-7 H6->H7 ³J

Caption: Key COSY correlations in the azepane ring.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum is a powerful tool for assigning the chemical shifts of protonated carbons. Each cross-peak in the HSQC spectrum corresponds to a direct one-bond C-H connection.

  • By tracing from the assigned proton chemical shifts on one axis to the carbon chemical shifts on the other, we can definitively assign C-3, C-4, C-5, C-6, C-7, C-10, and the aromatic carbons C-12 through C-16.

  • The absence of a signal in the HSQC for the carbonyl carbons (C-2 and C-9) and the ipso-carbon of the benzene ring (C-11) confirms their quaternary nature.

HMBC Analysis: Assembling the Molecular Jigsaw

The HMBC spectrum provides the crucial long-range connectivity information needed to assemble the complete molecular structure.

Table 2: Key Expected HMBC Correlations

Proton(s)Correlates to Carbon(s)Structural Information Confirmed
H-3C-2, C-4, C-5, C-9Confirms the position of the carbamate group at C-3 and its proximity to the lactam carbonyl.
H-4C-2, C-3, C-5, C-6Establishes the connectivity within the azepane ring.
H-7C-2, C-5, C-6Confirms the attachment of C-7 to the lactam nitrogen and its proximity to the carbonyl group.
H-10 (O-CH₂)C-9, C-11, C-12/16Connects the benzyl group to the carbamate functionality.
Aromatic ProtonsC-11, other aromatic carbonsConfirms the structure of the benzyl group.
N-H (amide)C-2, C-7Confirms the lactam ring structure.
N-H (carbamate)C-3, C-9Confirms the carbamate linkage.

The correlation between the benzylic protons (H-10) and the carbamate carbonyl (C-9) is a definitive piece of evidence for the structure of the benzyl carbamate group. Similarly, the correlation between H-3 and the same carbamate carbonyl (C-9) unequivocally places the carbamate at the C-3 position of the azepane ring.

G H3 H-3 C2 C-2 (C=O) H3->C2 ²J C9 C-9 (C=O) H3->C9 ³J H10 H-10 (CH₂) H10->C9 ²J C11 C-11 (ipso) H10->C11 ²J

Caption: Crucial HMBC correlations for structural assembly.

Conclusion: A Self-Validating Approach

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a self-validating network of correlations is established. The COSY data delineates the proton spin systems, the HSQC data assigns the protonated carbons, and the HMBC data pieces together the entire molecular framework, including the quaternary carbons. This multi-technique approach leaves no ambiguity in the structural assignment of this compound, providing the high level of confidence required in pharmaceutical research and development.

References

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, RSC Publishing. [Link]

  • Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Chem-Impex. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Cross-Verification of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous structural confirmation of synthetic intermediates is a cornerstone of drug discovery and development. Benzyl (2-oxoazepan-3-yl)carbamate, a key building block in medicinal chemistry, requires unambiguous characterization to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive framework for the cross-referencing of experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—with established literature values and predictive models. We will delve into the causality behind experimental choices, present standardized protocols for data acquisition, and offer a logical workflow for data interpretation, including the identification of potential impurities. This document is intended for researchers, chemists, and quality control specialists who require a robust methodology for the structural verification of this and similar organic molecules.

Molecular Structure and Spectroscopic Rationale

This compound (C₁₄H₁₈N₂O₃, Molar Mass: ~262.31 g/mol ) comprises three key structural motifs that yield distinct spectroscopic signatures: a benzyl protecting group, a carbamate linker, and a seven-membered caprolactam ring.[2][3] A thorough analysis requires correlating the signals from ¹H NMR, ¹³C NMR, and mass spectrometry to specific atoms or fragments within the molecule.

To facilitate this discussion, the atoms in the structure are systematically numbered below. This numbering is for spectroscopic assignment purposes and may not follow IUPAC nomenclature rules.

Caption: Experimental workflow for spectroscopic verification.

Data Comparison and Interpretation

¹H NMR Spectroscopic Data

Solvent: CDCl₃ | Frequency: 400 MHz

Proton Assignment (See Structure) Hypothetical Experimental δ (ppm) Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H7.30 - 7.40~7.35m-5H
Benzyl CH₂ (C14-H₂)5.12~5.1s-2H
NH (N7-H)6.506.0 - 7.0br s-1H
NH (N10-H)5.505.0 - 6.0d~7.51H
CH (C6-H)4.40~4.4m-1H
CH₂ (C5-H₂)3.25~3.2m-2H
Aliphatic CH₂1.80 - 2.101.7 - 2.2m-4H
Aliphatic CH₂1.40 - 1.601.3 - 1.7m-2H

Interpretation:

  • Phenyl Protons (7.30-7.40 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring from the benzyl group. [5]* Benzyl CH₂ (5.12 ppm): The singlet integrating to 2 protons corresponds to the methylene protons adjacent to the carbamate oxygen and the phenyl ring. Its downfield shift is due to the electronegativity of the adjacent oxygen.

  • Amide/Carbamate NH (6.50, 5.50 ppm): The two broad signals correspond to the lactam and carbamate N-H protons. Their chemical shifts can be highly variable and depend on concentration and solvent. The carbamate N-H is expected to be a doublet due to coupling with the adjacent C6-H.

  • C6-H (4.40 ppm): This proton is adjacent to two nitrogen atoms, shifting it significantly downfield. Its multiplicity will be complex due to coupling with the C5 protons and the N10-H.

  • Caprolactam Ring Protons (1.40 - 3.25 ppm): The remaining protons on the seven-membered ring appear as a series of complex multiplets in the aliphatic region. Specific assignment would require 2D NMR techniques (e.g., COSY, HSQC).

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ | Frequency: 100 MHz

Carbon Assignment (See Structure) Hypothetical Experimental δ (ppm) Expected δ (ppm)
Lactam C=O (C8)175.5174 - 178
Carbamate C=O (C11)156.0155 - 158
Aromatic C (Quaternary)136.5136 - 138
Aromatic CH128.6127 - 129
Aromatic CH128.2127 - 129
Aromatic CH128.0127 - 129
Benzyl CH₂ (C14)67.166 - 68
CH (C6)55.054 - 57
CH₂ (C5)48.547 - 50
Aliphatic CH₂37.035 - 40
Aliphatic CH₂30.028 - 32
Aliphatic CH₂28.527 - 31

Interpretation:

  • Carbonyl Carbons (175.5, 156.0 ppm): The two downfield signals correspond to the two carbonyl carbons. The lactam carbonyl (C8) is typically further downfield than the carbamate carbonyl (C11). [6]* Aromatic Carbons (128.0 - 136.5 ppm): Four signals are expected for the benzyl group's phenyl ring: one for the quaternary carbon attached to the CH₂ group and three for the protonated carbons (two of which are equivalent by symmetry).

  • Benzyl CH₂ (67.1 ppm): This signal corresponds to the benzylic carbon, shifted downfield by the adjacent oxygen.

  • Caprolactam Ring Carbons (28.5 - 55.0 ppm): The remaining five signals in the aliphatic region correspond to the carbons of the caprolactam ring. The C6 carbon, bonded to two nitrogens, is the most downfield of this group.

High-Resolution Mass Spectrometry (HRMS)
  • Technique: ESI-TOF

  • Mode: Positive Ion

  • Expected Ion: [M+H]⁺, [M+Na]⁺

  • Theoretical Exact Mass [C₁₄H₁₈N₂O₃+H]⁺: 263.1390

  • Hypothetical Found Mass: 263.1395

A measured mass within 5 ppm of the theoretical mass provides strong evidence for the elemental composition C₁₄H₁₈N₂O₃, confirming the molecular formula. [7]

Identification of Potential Impurities

Spectroscopic analysis is also a powerful tool for purity assessment. Common impurities in the synthesis of this compound could include:

  • 3-Aminocaprolactam (Starting Material):

    • ¹H NMR: Absence of signals for the benzyl group (~7.35 ppm and ~5.1 ppm).

    • MS: A peak corresponding to its molecular weight ([M+H]⁺ ≈ 129.09 m/z).

  • Benzyl Alcohol (Byproduct from reagent hydrolysis):

    • ¹H NMR: A sharp singlet for the benzylic CH₂ around 4.7 ppm and a broad singlet for the OH proton.

  • Benzyl Chloroformate (Reagent):

    • ¹H NMR: A characteristic singlet for the benzylic CH₂ around 5.2 ppm. Its reactivity means it's less likely to be a persistent impurity.

  • Dimerization or Polymerization Products:

    • MS: Presence of peaks at higher m/z values corresponding to multiples of the monomer unit.

    • NMR: Broadening of signals and a complex baseline.

Conclusion

The structural verification of this compound is achieved through a synergistic application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. By cross-referencing the chemical shifts, integration, multiplicities, and exact mass with established chemical principles and data from related structures, a high degree of confidence in the compound's identity and purity can be established. The methodologies and interpretative framework presented in this guide offer a robust protocol for researchers, ensuring the quality and reliability of this critical synthetic intermediate in the drug development pipeline.

References

  • H Amination. Direct Synthesis of Benzylic Carbamates.
  • Benzyl (2-oxoazepan-3-yl)
  • Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Chem-Impex. Accessed January 9, 2026.
  • Benzyl (S)-(2-oxoazepan-3-yl)carbamate | CAS 103478-12-2. Santa Cruz Biotechnology. Accessed January 9, 2026.
  • Benzyl carbamate | C8H9NO2 | CID 12136. PubChem. Accessed January 9, 2026.
  • Crystal structure of (R)-benzyl 2-oxoazepan-3-ylcarbamate, C14H18N2O3. Request PDF. Accessed January 9, 2026.
  • 13C NMR Chemical Shifts.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. Accessed January 9, 2026.
  • This compound | CAS#:108875-45-2. Chemsrc. Accessed January 9, 2026.

Sources

A Comparative Analysis of the Biological Activity of Benzyl (2-oxoazepan-3-yl)carbamate Derivatives Versus Benzoxazole and Benzodiazepine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of structures explored, nitrogen-containing heterocycles have consistently emerged as privileged scaffolds in drug discovery. This guide provides an in-depth comparative analysis of the biological activities of Benzyl (2-oxoazepan-3-yl)carbamate derivatives against two other prominent heterocyclic scaffolds: benzoxazoles and benzodiazepines. By examining their performance in anticancer, antimicrobial, and neuroprotective assays, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction to the Scaffolds

The this compound Scaffold

The this compound scaffold is characterized by a seven-membered caprolactam ring, a carbamate linkage, and a benzyl group. This unique combination of functional groups imparts specific physicochemical properties that make it an interesting candidate for biological investigation. The caprolactam ring provides a rigid backbone, while the carbamate and benzyl moieties offer opportunities for diverse functionalization to modulate activity, selectivity, and pharmacokinetic properties. This scaffold is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the investigation of enzyme inhibitors.[1][2][3]

The Benzoxazole Scaffold

Benzoxazoles are bicyclic compounds composed of a benzene ring fused to an oxazole ring. This aromatic heterocyclic system is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. The planar nature of the benzoxazole ring allows for effective interaction with biological targets, and its derivatives have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

The Benzodiazepine Scaffold

Benzodiazepines are a well-established class of psychoactive drugs characterized by a fusion of a benzene ring and a diazepine ring. While classically known for their anxiolytic, sedative, and anticonvulsant properties acting on GABA-A receptors, recent research has unveiled a wider range of biological activities for benzodiazepine derivatives, including antimicrobial and anticancer effects.[6][7] Their diverse pharmacological profile makes them a relevant comparator for emerging scaffolds.

Comparative Biological Activity

This section presents a comparative analysis of the anticancer, antimicrobial, and neuroprotective activities of derivatives based on the three scaffolds. The data is summarized in tables for easy comparison, followed by a discussion of the structure-activity relationships (SAR) and potential mechanisms of action.

Anticancer Activity

The search for novel anticancer agents is a primary focus of drug discovery. Here, we compare the cytotoxic effects of derivatives from the three scaffolds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound/Derivative ClassCancer Cell LineThis compound DerivativesBenzoxazole DerivativesBenzodiazepine Derivatives
Representative Example MCF-7 (Breast) Data not available3m: >100, 3n: 79.43[8]Not specified
HT-29 (Colon) Data not available3m: 83.18, 3n: 66.07[8]Not specified
A549 (Lung) Data not available3m: >100, 3n: >100[8]Not specified
HepG2 (Liver) Data not available3m: 95.5, 3n: 81.28[8]Not specified
C6 (Glioblastoma) Data not available3m: 78.52, 3n: 58.89[8]Not specified
Phortress Analogue (Benzoxazole) Various Not ApplicableIC50 values in the range of 0.10 - 0.93[9]Not Applicable
1,2-Benzoxazole Derivatives Various Not ApplicablePotent activity reported[10][11]Not Applicable
Benzimidazole Carbamates Prostate, Lung, Ovarian Not ApplicableNot ApplicableCompound 18: 0.9 - 3.8[12]

Discussion:

Currently, there is a significant gap in the publicly available literature regarding the specific anticancer activity of this compound derivatives, with no reported IC50 values found in the conducted searches. In contrast, benzoxazole derivatives have been extensively investigated as anticancer agents. For instance, phortress, a benzoxazole-containing anticancer prodrug, and its analogues have demonstrated potent activity.[8] Newly synthesized benzoxazole derivatives have also shown promising anticancer effects against a panel of cancer cell lines.[8] Some benzoxazole derivatives exert their anticancer effects by inducing apoptosis and inhibiting angiogenesis, potentially through the modulation of signaling pathways involving VEGF, Apaf-1, Bcl-2, caspases, and NF-κB.[8]

Benzodiazepine derivatives, while primarily known for their CNS effects, have also been explored for their anticancer potential. However, specific comparative data against the other two scaffolds is limited. The available data suggests that both benzoxazole and certain carbamate derivatives (benzimidazole carbamates) can exhibit potent anticancer activity.[12] The lack of data for the specific this compound scaffold highlights a crucial area for future research.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][14][15][16]

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives, benzoxazoles, benzodiazepines) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: General Workflow for Anticancer Drug Screening

cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis ic50->pathway

Caption: Workflow for in vitro anticancer activity assessment.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. This section compares the antimicrobial potential of the three scaffolds.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/Derivative ClassBacterial/Fungal StrainThis compound DerivativesBenzoxazole DerivativesBenzodiazepine Derivatives
Representative Example S. aureus Data not availableData not available1v: 40[17]
E. coli Data not availableData not available1v: 40[17]
C. neoformans Data not availableData not available1v, 1w: 2-6[17]
N-Benzyl Triazole Carboxamides Various Not ApplicableNot ApplicableMICs reported[18]
1,5-Benzodiazepine Derivatives Various Not ApplicableNot ApplicablePotent activity reported[6][7][17][19][20]

Discussion:

In contrast, benzodiazepine derivatives have demonstrated significant antimicrobial activity.[6][7][17][19][20] For instance, certain 1,5-benzodiazepine derivatives have shown potent antifungal activity against Cryptococcus neoformans and antibacterial activity against E. coli and S. aureus.[17] The mechanism of antimicrobial action for benzodiazepines is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Benzoxazole derivatives also possess a broad spectrum of antimicrobial activities, but direct comparative data with the other scaffolds under identical conditions is scarce.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Protocol Steps:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Broth Microdilution Method

cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis Analysis dilution Serial Dilution of Compound inoculation Inoculation with Microorganism dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation visual Visual Inspection for Growth incubation->visual mic Determine MIC visual->mic

Caption: Workflow for MIC determination using broth microdilution.

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health. The development of neuroprotective agents is a critical area of research.

Table 3: Comparative Neuroprotective Activity

Compound/Derivative ClassModel of NeurotoxicityThis compound DerivativesBenzoxazole DerivativesBenzodiazepine Derivatives
Aromatic Carbamates Etoposide-induced apoptosisUp to 80% neuronal protection at 100 nM[26]Data not availableData not available
Cenobamate (Carbamate) Ischemia/trauma modelsPotentially neuroprotective[27]Not ApplicableNot Applicable
Benzodiazepines (Diazepam) Pilocarpine-induced status epilepticusNot ApplicableNot ApplicableSignificant neuroprotection[19]
Soman-induced status epilepticusNot ApplicableNot ApplicableNeuroprotective, but less effective than some AMPA antagonists[17][28]
2,3-Benzodiazepines AMPA receptor-mediated excitotoxicityNot ApplicableNot ApplicablePotent neuroprotection[20][29]

Discussion:

Aromatic carbamates, a class that includes the this compound scaffold, have shown significant neuroprotective potential. Studies on flupirtine and its analogues have demonstrated the ability to protect neurons from apoptosis.[1][26] The mechanism of this neuroprotection involves the upregulation of the anti-apoptotic protein Bcl-2 and the induction of autophagy.[26] Another carbamate-containing drug, cenobamate, is also suggested to have neuroprotective effects through its action on voltage-gated sodium channels and GABA-A receptors, as well as activation of the PI3K/Akt-CREB-BDNF pathway.[27]

Benzodiazepines also exhibit neuroprotective properties, particularly in models of seizures and excitotoxicity.[19][20][29] Diazepam has been shown to protect hippocampal neurons from degeneration after transient cerebral ischemia.[28] The neuroprotective effects of benzodiazepines are often linked to their potentiation of GABAergic inhibition, which can counteract excessive neuronal excitation.

While benzoxazole derivatives have been investigated for a wide range of biological activities, their neuroprotective effects are less well-documented in a comparative context with carbamates and benzodiazepines.

Experimental Protocol: In Vitro Neuroprotection Assay

A common method to assess neuroprotective activity in vitro involves inducing neuronal cell death and evaluating the ability of a test compound to prevent this damage.[5][10][13][14][18][30][31][32][33][34]

Protocol Steps:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or a pro-apoptotic agent like etoposide.

  • Incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period.

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Diagram: Signaling Pathways in Neuroprotection

cluster_carbamate Carbamate Derivatives cluster_benzo Benzodiazepines carbamate Aromatic Carbamates bcl2 ↑ Bcl-2 carbamate->bcl2 autophagy ↑ Autophagy carbamate->autophagy apoptosis_c ↓ Apoptosis bcl2->apoptosis_c autophagy->apoptosis_c benzo Benzodiazepines gaba ↑ GABAergic Inhibition benzo->gaba excitation ↓ Neuronal Excitability gaba->excitation neuroprotection_b Neuroprotection excitation->neuroprotection_b

Sources

A Cost-Benefit Analysis of Benzyl (2-oxoazepan-3-yl)carbamate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the selection of starting materials and intermediates is a critical decision point, balancing cost, efficiency, and the final product's purity. Benzyl (2-oxoazepan-3-yl)carbamate, a chiral derivative of α-amino-ε-caprolactam, has emerged as a valuable building block, particularly in the development of novel therapeutics.[1][2] This guide provides an in-depth cost-benefit analysis of its application, offering a comparative perspective against viable alternatives to inform strategic decisions in research and development.

The Synthetic Utility and Profile of this compound

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is a versatile intermediate recognized for its unique seven-membered lactam structure, which is a key feature in various biologically active compounds.[1] The presence of the benzyl carbamate (Cbz) protecting group offers stability and predictable reactivity, making it an attractive choice for complex multi-step syntheses.[1] Its primary applications are found in pharmaceutical development, especially for drugs targeting neurological disorders, and in biochemical research as a scaffold for enzyme inhibitors.[1][2]

The core of this molecule, the α-amino-ε-caprolactam, is typically synthesized via the intramolecular cyclization of L-lysine, a readily available and renewable amino acid.[3][4][5] This "green" starting point adds to its appeal in an industry increasingly focused on sustainable practices.

cluster_synthesis Synthesis of this compound Lysine L-Lysine Hydrochloride ACL_HCl α-Amino-ε-caprolactam Hydrochloride (ACL-HCl) Lysine->ACL_HCl Intramolecular Cyclization (e.g., Reflux in Hexanol) ACL Free α-Amino-ε-caprolactam (ACL) ACL_HCl->ACL Neutralization (e.g., NaOH in Methanol) Final_Product This compound ACL->Final_Product Amino Group Protection (e.g., Benzyl Chloroformate)

Caption: Synthetic pathway from L-Lysine to the target carbamate.

A Rigorous Cost Analysis

The economic viability of using this compound is multifactorial. While commercially available from suppliers, understanding its manufacturing cost provides a clearer picture for large-scale applications.[1][6][7][8]

Cost FactorDescriptionImpact on Final Cost
Starting Material L-Lysine is a bulk commodity, making its cost relatively low. However, the price of enantiomerically pure L-lysine hydrochloride is higher.Low to Moderate
Reagents & Solvents High-boiling point solvents like hexanol or propanediol are required for cyclization.[3][5] The protecting group reagent, benzyl chloroformate, adds a significant cost.Moderate to High
Synthesis & Yield The cyclization of lysine can achieve high yields (75-96%), but requires high temperatures and extended reaction times, increasing energy costs.[3][5]Moderate
Purification The product is a white solid, often purified by crystallization, which can be labor- and solvent-intensive, especially to achieve high purity (≥99%).[1]Moderate
Labor & Equipment The multi-step synthesis requires standard chemical reactors, but reflux conditions and subsequent purification steps contribute to labor costs.Moderate

Inference: The primary cost drivers are not the initial feedstock (lysine) but rather the protecting group reagent, energy-intensive reaction conditions, and purification requirements. For R&D scale, purchasing from a chemical supplier is often more cost-effective. For process development and large-scale synthesis, optimizing the synthesis to improve yield and reduce purification steps is crucial.

Performance Benefits: Why Choose a Cbz-Protected Lactam?

The "benefit" side of the analysis lies in the compound's performance and versatility in synthesis. The choice of the Cbz group is a deliberate one, offering distinct advantages.

Performance BenefitTechnical Justification
Chemical Stability The Cbz group is robust and stable under a wide range of conditions, including those used for many common transformations, preventing unwanted side reactions.[1]
Predictable Cleavage Deprotection is typically achieved under mild conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which is a high-yielding and clean reaction that does not affect most other functional groups.
Enhanced Crystallinity The presence of the benzyl group often imparts crystallinity to intermediates, simplifying purification by recrystallization and ensuring high purity of subsequent products.[1]
Chiral Integrity As a derivative of L-lysine, it provides a chiral scaffold. The constrained seven-membered ring is valuable for introducing conformational rigidity into peptide backbones and other bioactive molecules.[4]

Comparative Analysis: Alternatives and Strategic Choices

A comprehensive analysis requires comparing this compound not just on its own merits, but against other synthetic strategies. This involves considering both alternative protecting groups and alternative synthetic routes to the core lactam structure.

Alternative Amino Protecting Groups

The Cbz group is one of several common choices for amine protection. The most prevalent alternatives are the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.[9]

cluster_deprotection Amine Protecting Group Deprotection Mechanisms Cbz Cbz (Benzylcarbamate) Cbz_cleavage Catalytic Hydrogenolysis (H₂, Pd/C) Mild, Orthogonal to acid/base Cbz->Cbz_cleavage Boc Boc (tert-Butoxycarbonyl) Boc_cleavage Strong Acid (e.g., TFA) Acid-labile Boc->Boc_cleavage Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Fmoc_cleavage Base (e.g., Piperidine) Base-labile Fmoc->Fmoc_cleavage

Caption: Common amine protecting groups and their cleavage conditions.

Comparative Data: Protecting Groups

FeatureBenzylcarbamate (Cbz)tert-Butoxycarbonyl (Boc)Fluorenylmethyloxycarbonyl (Fmoc)
Cost of Reagent Moderate (Benzyl Chloroformate)Low (Boc Anhydride)High (Fmoc-Cl, Fmoc-OSu)
Stability Stable to acids and bases.Stable to base and nucleophiles.Stable to acids.
Cleavage Condition Catalytic Hydrogenolysis (H₂/Pd-C)Strong Acid (TFA, HCl)Base (Piperidine)
Key Advantage Orthogonal to acid/base labile groups.Widely used, low cost.Orthogonal to acid-labile groups; ideal for Solid-Phase Peptide Synthesis (SPPS).[9]
Key Disadvantage Requires hydrogenation catalyst which can be incompatible with some functional groups (e.g., alkynes, some sulfur compounds).Deprotection requires strong acid.Base-lability can be a limitation; high cost.[9]

Causality Behind Selection: The choice is dictated by the overall synthetic strategy.

  • Fmoc is the standard for SPPS because its base-lability allows for repeated deprotection without cleaving the acid-labile linkers that attach the peptide to the resin.[9]

  • Boc is often used in solution-phase synthesis where its low cost is an advantage, and its acid-lability is compatible with the planned transformations.

  • Cbz is selected when orthogonality is paramount. If the molecule contains other acid- or base-sensitive groups, the unique hydrogenolysis deprotection of Cbz makes it the superior choice, despite the higher initial cost and potential catalyst incompatibility.

Alternative Synthetic Routes to the Caprolactam Core

The L-lysine cyclization is not the only path to a caprolactam ring. Industrial production of ε-caprolactam (the precursor to Nylon-6) relies on petrochemical feedstocks.[10]

cluster_routes Alternative Synthetic Routes to Caprolactam Derivatives Benzene Benzene (Petrochemical) Cyclohexanone Cyclohexanone Benzene->Cyclohexanone Oxidation/Hydrogenation Oxime Cyclohexanone Oxime Cyclohexanone->Oxime Ammoximation Caprolactam ε-Caprolactam Oxime->Caprolactam Beckmann Rearrangement AminoCaprolactam α-Amino-ε-caprolactam Caprolactam->AminoCaprolactam Functionalization (e.g., Amination) Lysine L-Lysine (Bio-based) Lysine->AminoCaprolactam Intramolecular Cyclization

Caption: Comparison of petrochemical vs. bio-based routes to the core lactam.

The traditional route starting from benzene involves the Beckmann rearrangement of cyclohexanone oxime.[10][11] While cost-effective for producing the simple ε-caprolactam monomer on a massive scale, introducing the α-amino group stereoselectively onto this pre-formed ring is a significant challenge, often requiring multiple additional steps that diminish the cost advantage for producing a chiral pharmaceutical intermediate.

The direct cyclization of L-lysine offers a more efficient and atom-economical route to the desired chiral α-amino-ε-caprolactam, making it the preferred method for this specific building block despite the higher initial cost of the starting material compared to benzene.[12]

Experimental Protocols & Data

Trustworthiness in synthesis relies on reproducible and validated protocols.

Protocol: Synthesis of α-Amino-ε-caprolactam Hydrochloride from L-Lysine Hydrochloride

This protocol is adapted from established literature methods.[3][4]

Materials:

  • L-lysine hydrochloride (1 equivalent)

  • 1-Hexanol (approx. 20 mL per gram of lysine)

  • Sodium hydroxide (1 equivalent)

  • Methanol

  • Concentrated HCl

Procedure:

  • A stirred mixture of L-lysine hydrochloride and sodium hydroxide in 1-hexanol is heated to reflux. A Dean-Stark trap is used to remove the water formed during the reaction.

  • The suspension is refluxed for approximately 8 hours until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature, and the byproduct (NaCl) is removed by filtration.

  • The filtrate (containing the hexanol solvent) is concentrated under reduced pressure to yield the crude α-amino-ε-caprolactam.

  • The crude product is dissolved in a minimal amount of water, and the pH is adjusted to ~6 with concentrated HCl.

  • The solution is partially concentrated, and upon standing at room temperature, crystals of α-amino-ε-caprolactam hydrochloride form.

  • The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Comparative Experimental Data for L-Lysine Cyclization

The choice of solvent and conditions significantly impacts the reaction efficiency.

Starting MaterialSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
L-lysine HCl1-PentanolAl₂O₃1374~96%[5]
L-lysine HCl1-ButanolAl₂O₃1176~92%[5]
L-lysine HCl1,2-PropanediolNone1872~96%[5]
L-lysine HClHexanolNoneReflux (~157)875%[3][5]

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals a nuanced picture.

  • Cost: The primary cost is not from the bio-based feedstock but from the protecting group chemistry, energy-intensive synthesis, and purification. On a lab scale, commercial sourcing is often more economical.

  • Benefit: The compound's value lies in the stability and unique deprotection mechanism of the Cbz group, which provides crucial orthogonality in complex syntheses. The inherent chirality and conformationally constrained lactam ring are significant assets for drug design.

Recommendation:

The use of This compound is most advantageous in scenarios where:

  • The synthetic route involves functional groups that are sensitive to the acidic or basic conditions required for Boc or Fmoc deprotection, respectively.

  • The target molecule's structure does not contain groups incompatible with catalytic hydrogenation.

  • High crystallinity is desired to facilitate the purification of a key intermediate in a complex, multi-step synthesis.

  • A chiral, conformationally rigid seven-membered lactam is a required pharmacophore.

For simpler syntheses, or for applications like standard solid-phase peptide synthesis, lower-cost alternatives like Boc- or Fmoc-protected amino acids may be more appropriate. Ultimately, the decision rests on a holistic evaluation of the entire synthetic pathway, where the upfront cost of this specialized building block can be justified by improved yields, reduced side products, and simplified purification downstream.

References

  • Google Patents. (2012). WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
  • The Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). Retrieved from [Link]

  • King-Pharm. (n.d.). 108875-45-2 this compound. Retrieved from [Link]

  • Google Patents. (1972). US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
  • ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. Retrieved from [Link]

  • FMOC Protected Amino Acids Market Report. (2024). FMOC Protected Amino Acids Market's Technological Evolution: Trends and Analysis 2025-2033. Retrieved from [Link]

  • Thomas, J. M., & Raja, R. (2005). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 102(39), 13736-13739. Retrieved from [Link]

  • RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]

  • Wang, Y., et al. (2018). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. Green Chemistry, 20(2), 353-360. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate.

Sources

A Senior Application Scientist's Guide to the Deprotection of N-Cbz-3-aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Cbz-3-aminoazepan-2-one Deprotection

The 3-aminoazepan-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis often involves the use of protecting groups to mask the reactive amine functionality during preceding chemical transformations. The benzyloxycarbonyl (Cbz or Z) group is a popular choice for this purpose due to its general stability and the variety of methods available for its removal.[1][2] The deprotection of N-Cbz-3-aminoazepan-2-one is a critical final step to unveil the free amine, enabling further derivatization or biological evaluation.

The choice of deprotection method is not trivial; it is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and considerations of scale, safety, and cost.[3][4] This guide provides an in-depth evaluation of the primary methods for Cbz cleavage, offering field-proven insights and detailed experimental protocols to aid researchers in making an informed decision for their specific application.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection, valued for its mild conditions and clean byproducts (toluene and carbon dioxide).[4] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[2]

Mechanism of Action

The reaction proceeds via the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. Toluene is formed as a stoichiometric byproduct.

Variants & Considerations
  • Classical Hydrogenolysis (H₂ Gas): This is the standard procedure, utilizing a balloon or a pressurized hydrogenation apparatus.[5] While highly effective, it requires specialized equipment and careful handling of flammable hydrogen gas, which can be a drawback for some laboratories.[3]

  • Transfer Hydrogenolysis: This approach offers a safer, more convenient alternative by generating hydrogen in situ from a hydrogen donor molecule. Common donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[6][7][8] Transfer hydrogenolysis often exhibits excellent efficiency and can sometimes offer enhanced selectivity.[4]

Advantages:
  • Mild Conditions: Generally performed at room temperature and atmospheric pressure.

  • Clean Byproducts: Toluene and CO₂ are volatile and easily removed.

  • High Yields: Typically provides near-quantitative conversion.[9]

Disadvantages:
  • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.

  • Incompatibility with Reducible Groups: Not suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or some aryl halides, which may be reduced under the reaction conditions.[10]

  • Safety Concerns: Use of flammable H₂ gas requires appropriate safety measures.[3]

Method 2: Acid-Catalyzed Cleavage

Acid-mediated deprotection provides a robust, metal-free alternative to hydrogenolysis. It is the method of choice when the substrate is incompatible with reductive conditions.[3][11] Strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly used.[11][12]

Mechanism of Action

The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon (SN2) or unimolecular cleavage to form a stable benzyl cation (SN1). This liberates the unstable carbamic acid, which then decarboxylates.[1]

Advantages:
  • Orthogonality to Hydrogenolysis: Ideal for molecules with reducible functional groups.[12]

  • Simplicity: Does not require specialized pressure equipment.

  • Scalability: Often straightforward to scale up for industrial applications.[3]

Disadvantages:
  • Harsh Conditions: The strong acidic environment can degrade acid-sensitive functional groups.

  • Formation of Reactive Byproducts: Generates benzyl bromide or benzyl trifluoroacetate, which are reactive alkylating agents that can lead to side reactions.[10]

  • Product Isolation: The product is isolated as a salt (e.g., hydrobromide or trifluoroacetate), requiring a subsequent neutralization step.[11]

Method 3: Alternative and Chemoselective Methods

While hydrogenolysis and acidolysis are the workhorses of Cbz deprotection, several other methods have been developed for specific applications, particularly when high chemoselectivity is required.

Lewis Acid-Mediated Cleavage

Lewis acids, such as AlCl₃ or TMSI, can facilitate Cbz cleavage. A notable system is the combination of AlCl₃ and hexafluoroisopropanol (HFIP), which can mildly and safely remove the Cbz group in the presence of sensitive functionalities like nitro groups or double bonds.[12]

Nucleophilic Cleavage

A more recent development involves the use of nucleophiles, such as thiols (e.g., 2-mercaptoethanol), to cleave the Cbz group.[10][13] This method proceeds via an SN2 attack at the benzylic carbon. It is particularly valuable for complex molecules where both reductive and strongly acidic conditions are undesirable. The reaction used in the manufacturing of the drug Adagrasib is a prime example of this strategy's utility.[10]

Advantages:
  • High Chemoselectivity: Can be tailored to avoid side reactions with other functional groups.[12][14]

  • Milder Conditions: Often less harsh than strong Brønsted acids.

Disadvantages:
  • Reagent Stoichiometry: Often requires stoichiometric or excess reagents.

  • Byproduct Removal: May introduce byproducts that require specific purification strategies.

Comparative Data Summary

The following table summarizes the key performance indicators for each deprotection method. The data is compiled from literature reports on various substrates, as a direct head-to-head comparison on N-Cbz-3-aminoazepan-2-one is not available in a single source. The values should be considered representative and may require optimization for the specific substrate.

MethodReagents/CatalystTypical TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/C2 - 24 hours>95%Mild, clean byproductsIncompatible with reducible groups, H₂ handling
Transfer Hydrogenolysis Ammonium Formate, 10% Pd/C1 - 6 hours>90%Safer than H₂ gas, often fasterCatalyst poisoning, can still reduce some groups
Acid Cleavage 33% HBr in Acetic Acid1 - 4 hours>90%Metal-free, good for reducible substratesHarsh conditions, reactive byproducts
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄4 - 12 hours~90%Highly chemoselective, avoids metals/strong acidStoichiometric reagents, potential odor issues

Visualizing the Deprotection Workflows

The choice of deprotection strategy can be visualized as a decision-making workflow based on the substrate's properties.

Deprotection_Workflow start Start: N-Cbz-3-aminoazepan-2-one check_reducible Are other reducible groups present? start->check_reducible check_acid Is the substrate acid-sensitive? check_reducible->check_acid Yes hydrogenolysis Method 1: Catalytic Hydrogenolysis (H₂ or Transfer) check_reducible->hydrogenolysis No acid_cleavage Method 2: Acid Cleavage (HBr/AcOH or TFA) check_acid->acid_cleavage No nucleophilic Method 3: Nucleophilic Cleavage (e.g., Thiol) check_acid->nucleophilic Yes product Product: 3-Aminoazepan-2-one hydrogenolysis->product acid_cleavage->product nucleophilic->product

Caption: Decision workflow for selecting a Cbz deprotection method.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This protocol describes a standard procedure using palladium on carbon and hydrogen gas.[2]

  • Dissolution: Dissolve N-Cbz-3-aminoazepan-2-one (1.0 equiv) in a suitable solvent such as methanol or ethanol (10-20 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Wash the filter pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminoazepan-2-one. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

  • Setup: In a round-bottom flask, dissolve N-Cbz-3-aminoazepan-2-one (1.0 equiv) in methanol (10-20 mL per mmol).

  • Reagent Addition: Add 10% Pd/C (10-20 wt%) followed by ammonium formate (5-10 equiv).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, filter the mixture through Celite® to remove the catalyst, washing with methanol. Evaporate the solvent under reduced pressure. The resulting residue can be partitioned between a suitable organic solvent and water to remove excess ammonium formate. The organic layer is then dried and concentrated to afford the product.

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.[11]

  • Reaction Setup: Dissolve N-Cbz-3-aminoazepan-2-one (1.0 equiv) in a 33% (w/w) solution of hydrogen bromide in glacial acetic acid (5-10 mL per mmol of substrate) at room temperature in a flask equipped with a stir bar and a drying tube.

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product as its hydrobromide salt.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the resulting solid under vacuum to obtain the crude 3-aminoazepan-2-one hydrobromide. This can be used directly or neutralized with a base and extracted to yield the free amine.

Mechanisms cluster_0 A) Catalytic Hydrogenolysis cluster_1 B) Acid-Catalyzed Cleavage (SN2) a1 Cbz-Amine + H₂ + Pd/C a2 [Adsorption onto Pd surface] a1->a2 a3 Unstable Carbamic Acid + Toluene a2->a3 a4 Free Amine + CO₂ a3->a4 b1 Cbz-Amine + HBr b2 [Protonated Cbz-Amine] b1->b2 b3 Unstable Carbamic Acid + Benzyl Bromide b2->b3 + Br⁻ b4 Free Amine + CO₂ b3->b4

Caption: Simplified reaction mechanisms for Cbz deprotection.

Conclusion and Recommendations

The deprotection of N-Cbz-3-aminoazepan-2-one is a pivotal step that requires careful consideration of the available synthetic routes.

  • For routine, small-scale synthesis where the molecule lacks reducible functional groups, catalytic hydrogenolysis via transfer hydrogenation offers an excellent balance of efficiency, safety, and simplicity.

  • In cases where the substrate contains functionality incompatible with reduction (e.g., alkenes, aryl halides), acid-catalyzed cleavage with HBr/AcOH is the most reliable and scalable alternative.

  • For highly complex and sensitive substrates, where both reduction and strong acid are contraindicated, exploring nucleophilic cleavage methods is highly recommended, as they offer a superior level of chemoselectivity.

Ultimately, the optimal method will be determined by empirical evaluation. It is advised to perform small-scale screening of these primary methods to identify the conditions that provide the highest yield and purity for your specific derivative of 3-aminoazepan-2-one.

References

  • Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0kJKX3PuWNwOiB13M-MlyHNdIsTgCbHWJPuVZXW95tmeaJ0cJDtpvbe_zyLOzqeP3mW8GFJOMVPZuNoKDfM6lKj7bax8pdE8TiYFMs2_h8_73qyNz-aHNkwtIBmtQqhgrCWjmuw4DmP2WwOOnlbJulJ2HLP9087uSMOdU6FCtWe4PzV8qpBdr3qrhT65KmZyRzJoymedWtkbekvMdfXcMSVtPzAC9rg6p8wJd5-FQFD83MZLyh4Asy2uXovxMxwd6eUHdPI=]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGyJrg-DYkNTy4xi1sZqdnZxs-Vlxu7OWWrjGBM1mGVBrOkaoXCm0lOYdFemeI0apKZJ82PWZ_6ElHohzHjRu7IUqakz3dAZMVdAQtbBU_d2dGJSfTtUOhYlUo92uJPPnntbOjITIn4CbAIDc=]
  • Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbAQnTOg3FfYq9unaLPr5b93DihOOlzDPrN57Nt1i_O0r7qSDxngRSg7zxmr2AT3VA2NerVNUihoHz2JtlRDTq9uqIbo_tDZNAW4mlZvrOrXO9X0HyWINC8SYH4vki2wPH_kBqoTg4qC_2e7nvOqYKFvbXZye-jtMGmdoaC9S_GoCyIYQpFXcoD6skTCinLdBMPK2RsrjOK7DcaIkPCiMlvxz9Iz6UBz3pUL5fwNUZ6zyz]
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPU3OVku6SR_bAteCPcozgQm9l4VFmk44h8YvwVSl3kKW54voAKHERTyajWE8ZiUhmg_FHR-Rv7gOb-69cpUDPLLeNHp_hHNv9lhAb4omR0n3SKRDM1FupJVxCEVnLJ1ifxIWqjuMtHgsLe4mkAr71JXGbHWi4FX0fiSYNshVTbVd5u_WYcCdYzn8=]
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnSjhIS29XYZ3ZFe5ui7mg67nd2lh3el3-yfUZl_PguEf2g1onc3-0A_eHRzgJHzKKNPSILlG9TSJpzzuy972W4YZibbxM3omPC0ECe4V4m3hywB2MnGCQze17pgAoKYmbbMsk0v6xYU7mxQVt6vt5Mo0pNho-bMEKoE57NfQDiwm7gCHC85Bf6LU=]
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [URL: https://www.researchgate.net/publication/356133182_On-DNA_Transfer_Hydrogenolysis_and_Hydrogenation_for_the_Synthesis_of_DNA-Encoded_Chemical_Libraries]
  • Technical Support Center: Optimization of Cbz Deprotection - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIZ45JsmaJCxPtBsvMfP87wchvX-8NtHBS7grU7GrPN-538h9aFix5cB40ztQXrOv3LfVuHNfmZjeawLQSD54OLzoX9NTasDKrHof6SHKBDg4xing3nH4vZHFvUQ77B8s7u90f0w2mVol1VMIRZAwvK5RJmY_6gsbpflgmhew9DRAaUvVFfwadBOn3PO8mAwUpSYHVLs8=]
  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKosgRWQebJRNzJ9kJhl_KYfZBgHEK-s178JI_X36ka2pBRezhZl4kIMRARcXcHlrlYg6QVVVSq0FSXH5rJ6vnBPznkSgKACCCHlyIAoSZMNVtRn292rp1uqJFn1w2N4ZQUA-4Yn9Hius7EFgVYygjDfr9qJc0sdSjpkJx7p-0iIYYusKZDZpzuUBgdVLd38Ch]
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Soy450knL18OPbpsOK886ObFdBEQEyCWCXF_s-_R8mVBCFRTnSNuqcdbkgHcpdYfoYa4k_m3l-K6CoM4OPBHXeD33HyltnGKxiHA4rBQMAKbQBU_n2x3akQK5dzBHLTO8cXr6ugadrxTj357q2eJSQEiCPSSOjrKZVtrv4YmYGZ6Y_Sy3gfY2B7bgE3ZxL-wKojjynauCChVSnZesCo=]
  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ol026411f]
  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1975/p1/p19750000918]
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00419a001]
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups - ResearchGate. [URL: https://www.researchgate.net/publication/272483163_A_Convenient_Protocol_for_the_Deprotection_of_N-Benzyloxycarbonyl_Cbz_and_Benzyl_ester_groups]
  • To Deprotect and Serve - Scientific Update - UK. [URL: https://www.

Sources

comparative analysis of synthetic routes to enantiomerically pure 3-aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enantioselective Synthesis of 3-Aminoazepan-2-one

Introduction: The Significance of Chiral β-Amino Lactams

In the landscape of modern medicinal chemistry and drug development, chiral building blocks are of paramount importance. Among these, enantiomerically pure cyclic β-amino acids and their derivatives hold a privileged position. 3-Aminoazepan-2-one, the seven-membered lactam of β-homolysine, is a key scaffold found in various biologically active molecules and serves as a crucial intermediate in the synthesis of complex pharmaceuticals. Its rigid, seven-membered ring structure constrains the molecular conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

The primary synthetic challenge in accessing enantiopure 3-aminoazepan-2-one lies in the precise control of the stereocenter at the C3 position. A failure to achieve high enantiomeric purity can lead to significant differences in pharmacological activity, with one enantiomer often being potent while the other may be inactive or even detrimental. This guide provides a comparative analysis of three distinct and prominent strategies for obtaining this valuable compound in its enantiomerically pure form: classical chemical resolution of a racemate, asymmetric synthesis via chiral pool precursors, and modern biocatalytic synthesis. We will delve into the causality behind experimental choices for each route, provide detailed, field-tested protocols, and offer a quantitative comparison to guide researchers in selecting the optimal pathway for their specific needs.

Strategy 1: Classical Resolution of Racemic 3-Aminoazepan-2-one

The classical resolution of a racemic mixture is a robust and time-tested method. While it inherently limits the theoretical yield to 50% for the desired enantiomer (without a racemization/recycling loop), its operational simplicity and predictability make it a valuable approach, particularly when a reliable synthesis for the racemate exists.

Underlying Principle: Diastereomeric Salt Formation

This strategy hinges on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system. This disparity allows for their separation via fractional crystallization.[1][2] The less soluble diastereomeric salt precipitates from the solution, is isolated, and then treated with a base to liberate the desired, enantiomerically pure amine.

Experimental Protocol

Part A: Synthesis of Racemic (±)-3-Aminoazepan-2-one

The synthesis of the racemic starting material begins with ε-caprolactam, the bulk chemical precursor to Nylon 6.[3] The key steps involve the activation of the lactam, followed by nitration at the α-position and subsequent reduction.[4]

  • Activation & Nitration: ε-Caprolactam is first treated with a Vilsmeier reagent (prepared from a chlorinating agent like phosgene or phosphorus oxychloride and DMF) to form 1-formyl-ε-caprolactam. This activates the α-position for nitration with nitric acid to yield 1-formyl-3-nitro-azepan-2-one.

  • Deformylation: The formyl group is removed by heating with water, affording 3-nitroazepan-2-one.

  • Reduction: The nitro group is catalytically hydrogenated using a palladium-on-carbon (Pd/C) or Raney Nickel catalyst under hydrogen pressure to yield racemic (±)-3-aminoazepan-2-one.[4]

Part B: Chiral Resolution

A documented method for the resolution of (±)-3-aminoazepan-2-one employs L-pyroglutamic acid (L-5-pyrrolidon-2-carboxylic acid) as the resolving agent.[4]

  • Salt Formation: A solution of racemic (±)-3-aminoazepan-2-one in a suitable solvent (e.g., ethanol) is treated with an equimolar amount of L-pyroglutamic acid.

  • Fractional Crystallization: The solution is allowed to cool slowly. The salt formed between (S)-3-aminoazepan-2-one and L-pyroglutamic acid is typically less soluble and will preferentially crystallize out of the solution.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove the more soluble (R)-enantiomer salt. The purity of the salt can be enhanced by recrystallization.

  • Liberation of Free Amine: The isolated salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine and form the sodium salt of the resolving agent. The free (S)-3-aminoazepan-2-one is then extracted into an organic solvent and isolated upon solvent removal.

Logical Workflow: Classical Resolution

G cluster_0 Racemate Synthesis cluster_1 Resolution Caprolactam Caprolactam Nitration Nitration Caprolactam->Nitration 1. Vilsmeier Reagent 2. Nitric Acid Reduction Reduction Nitration->Reduction 1. H2O, Heat 2. H2, Pd/C Racemic Amine Racemic Amine Reduction->Racemic Amine (±)-3-aminoazepan-2-one Salt_Formation Salt_Formation Racemic Amine->Salt_Formation L-Pyroglutamic Acid Crystallization Crystallization Salt_Formation->Crystallization Fractional Crystallization Isolation Isolation Crystallization->Isolation Filtration Liberation Liberation Isolation->Liberation NaOH, Extraction Pure_S_Enantiomer Pure_S_Enantiomer Liberation->Pure_S_Enantiomer (S)-3-aminoazepan-2-one

Caption: Workflow for obtaining enantiopure product via resolution.

Strategy 2: Asymmetric Synthesis via Diastereoselective Ring Expansion

Asymmetric synthesis aims to create the desired chiral molecule directly, avoiding the "waste" of the undesired enantiomer inherent in classical resolution. This elegant approach often leverages a "chiral pool" starting material—an inexpensive, enantiopure natural product—to direct the stereochemical outcome of the reaction sequence.

Underlying Principle: Stereochemical Information Transfer

This route employs a chiral auxiliary derived from an amino acid to construct a bicyclic intermediate. The pre-existing stereocenters in this intermediate then control the stereochemistry of subsequent transformations, including a key ring-expansion step, in a predictable manner. A highly regio- and diastereoselective tandem ring-enlargement process has been described for the synthesis of related 3-aminoazepanes, which can be seen as direct precursors to our target lactam.

Experimental Protocol

This protocol is adapted from a reported synthesis of enantiopure 2-substituted-3-aminoazepanes.

  • Intermediate Synthesis: The synthesis begins with the preparation of a chiral 2-cyano-6-oxazolopiperidine intermediate. This key building block can be prepared from a chiral amino alcohol, embedding the stereochemical information early in the sequence.

  • Grignard Addition: Addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the cyano group of the bicyclic precursor leads to the formation of an intermediate imine.

  • Reductive Ring Expansion: The crucial step involves a one-pot reduction and ring-enlargement process. Treatment of the imine intermediate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in a highly regio- and diastereoselective ring expansion to form the enantiopure trans-2-substituted-3-aminoazepane. The hydride attacks the imine, and the resulting amine induces the cleavage of the C-O bond in the oxazolo ring, leading to the seven-membered azepane ring.

  • Oxidation to Lactam: The resulting cyclic amine must be oxidized to the target lactam. A metal-free oxidation using molecular iodine and a base in aqueous THF provides a mild and chemoselective method for converting cyclic amines to their corresponding α-lactams. This late-stage oxidation is advantageous as it avoids harsh conditions that could compromise the integrity of the chiral product.

Logical Workflow: Asymmetric Ring Expansion

G Chiral_Amino_Alcohol Chiral_Amino_Alcohol Bicyclic_Intermediate Bicyclic_Intermediate Chiral_Amino_Alcohol->Bicyclic_Intermediate Multi-step synthesis Imine_Formation Imine_Formation Bicyclic_Intermediate->Imine_Formation R-MgBr Ring_Expansion Ring_Expansion Imine_Formation->Ring_Expansion LiAlH4 Chiral_Aminoazepane Chiral_Aminoazepane Ring_Expansion->Chiral_Aminoazepane Diastereoselective Reduction Oxidation Oxidation Chiral_Aminoazepane->Oxidation I2, NaHCO3 Target_Lactam Target_Lactam Oxidation->Target_Lactam Enantiopure 3-aminoazepan-2-one

Caption: Asymmetric synthesis via diastereoselective ring expansion.

Strategy 3: Biocatalytic Synthesis via an Enzymatic Cascade

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. Enzymes, as chiral catalysts perfected by nature, can perform complex transformations with exquisite control over stereochemistry.

Underlying Principle: One-Pot Multi-Enzyme System

This cutting-edge approach utilizes a combination of enzymes in a single reaction vessel to perform a multi-step transformation. A one-pot cascade is highly efficient as it minimizes intermediate purification steps, reduces waste, and can prevent the degradation or racemization of unstable intermediates. For the synthesis of L-3-aminoazepane, a two-enzyme system consisting of a galactose oxidase (GOase) and an imine reductase (IRED) has been proven effective.

Experimental Protocol

This protocol is based on a reported enzymatic cascade for producing N-protected L-3-aminoazepanes.

  • Substrate Preparation: The synthesis starts from L-lysine, a bio-renewable amino acid. L-lysine is converted to the corresponding Cbz-protected amino alcohol substrate via standard chemical methods.

  • One-Pot Enzyme Cascade:

    • The Cbz-protected amino alcohol is added to a buffered aqueous solution (e.g., NaPi buffer, pH 7.5).

    • A galactose oxidase variant (e.g., GOase M3-5) is introduced. This enzyme selectively oxidizes the primary alcohol to an aldehyde.

    • Concurrently, an imine reductase (IRED) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) are present in the same pot. The aldehyde formed in situ spontaneously cyclizes to a cyclic imine.

    • The IRED then stereoselectively reduces this imine to the desired (S)-3-(Cbz-amino)azepane. The one-pot nature is crucial here, as the labile amino aldehyde and imine intermediates are immediately converted, preventing racemization.

  • Deprotection and Cyclization/Oxidation:

    • The resulting N-Cbz protected aminoazepane is isolated.

    • The Cbz group is removed via hydrogenolysis (H₂, Pd/C).

    • The resulting enantiopure 3-aminoazepane can then be oxidized to the target lactam, (S)-3-aminoazepan-2-one, using the iodine-mediated oxidation method described in Strategy 2.

Logical Workflow: Biocatalytic Cascade

G cluster_0 One-Pot Enzymatic Reaction L-Lysine L-Lysine Amino_Alcohol Amino_Alcohol L-Lysine->Amino_Alcohol Protection & Reduction Aldehyde Aldehyde Amino_Alcohol->Aldehyde Galactose Oxidase (GOase) Cyclic_Imine Cyclic_Imine Aldehyde->Cyclic_Imine Spontaneous Cyclization Protected_Aminoazepane Protected_Aminoazepane Cyclic_Imine->Protected_Aminoazepane Imine Reductase (IRED) (Stereoselective Reduction) Final_Oxidation Final_Oxidation Protected_Aminoazepane->Final_Oxidation 1. Deprotection (H2, Pd/C) 2. I2, NaHCO3 Target_Lactam Target_Lactam Final_Oxidation->Target_Lactam (S)-3-aminoazepan-2-one

Caption: Biocatalytic cascade for the synthesis of L-3-aminoazepan-2-one.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multi-factorial decision, balancing considerations of yield, purity, cost, scalability, and environmental impact. The following table provides a quantitative comparison of the three strategies discussed.

MetricStrategy 1: Asymmetric Synthesis Strategy 2: Biocatalytic Synthesis Strategy 3: Classical Resolution
Overall Yield Moderate (product of multiple steps)Moderate to GoodLow (Max. 50% theoretical)
Enantiomeric Excess (e.e.) High to Excellent (>95%)Excellent (>99%)Excellent (>99% after recrystallization)
Number of Key Steps ~4-5 steps~3 steps (incl. one-pot cascade)~4 steps (incl. racemate synthesis)
Scalability Moderate; requires cryogenic conditions and stoichiometric strong reducing agents.High; reactions run in aqueous media at ambient/mild temperatures.High; crystallization is a scalable unit operation.
Starting Materials Chiral amino alcohols, organometallicsL-lysine, enzymes, glucoseε-Caprolactam, chiral resolving agent
Key Reagents & Hazards LiAlH₄ (pyrophoric), organolithiums (pyrophoric), cryogenic temperatures.Enzymes (benign), aqueous buffers.Strong acids/nitrating agents for racemate synthesis.
Green Chemistry Profile Poor; high use of hazardous reagents and organic solvents.Excellent; bio-renewable starting material, aqueous media, mild conditions.Poor to Moderate; racemate synthesis is harsh, but resolution step can be optimized.
Field-Proven Insights & Recommendations
  • For Large-Scale Industrial Production: The Biocatalytic Synthesis (Strategy 3) stands out as the most promising route. Its use of a renewable feedstock (L-lysine), mild aqueous reaction conditions, and exceptional enantioselectivity align perfectly with the principles of green and sustainable chemistry. The scalability of fermentation and enzymatic processes makes it highly attractive for manufacturing.

  • For Rapid Access & Structural Analogs: The Asymmetric Synthesis via Ring Expansion (Strategy 2) offers significant flexibility. By varying the organometallic reagent used in the addition step, a diverse library of 2-substituted-3-aminoazepan-2-ones can be generated from a common intermediate. This is highly valuable in a drug discovery context for structure-activity relationship (SAR) studies, though the use of hazardous reagents makes it less suitable for large-scale production.

  • For Proof-of-Concept or When a Racemate is Available: Classical Resolution (Strategy 1) remains a viable and pragmatic option. If a supply of the racemic material is already on hand, or if the synthesis of the racemate is straightforward and inexpensive, resolution provides a direct, albeit lower-yielding, path to a single enantiomer. It is often the quickest way to obtain a small amount of enantiopure material for initial biological testing.

Conclusion

The synthesis of enantiomerically pure 3-aminoazepan-2-one can be successfully achieved through several distinct strategic approaches. While classical resolution offers a straightforward path, its inherent 50% yield limitation is a significant drawback. Asymmetric synthesis provides an elegant and flexible route for generating diverse analogs but often relies on hazardous reagents. The future of sustainable and efficient synthesis for this and other chiral building blocks undoubtedly lies in biocatalysis. The enzymatic cascade approach exemplifies the power of modern biotechnology to deliver complex, high-value molecules with exceptional purity and minimal environmental impact, paving the way for the next generation of pharmaceutical manufacturing.

References

  • 3-Amino-2-azepanon. Wikipedia. Available at: [Link]

  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. RSC Publishing. Available at: [Link]

  • Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed... ResearchGate. Available at: [Link]

  • Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Research. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]

  • Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. PubMed. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. PMC - NIH. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. PMC - NIH. Available at: [Link]

  • Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. Available at: [Link]

  • Synthesis of racemic compound (±)‐3 a.. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Recent Developments in the Transformation of 3-amino-2-azetidinones. OUCI. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. Available at: [Link]

  • NO962021L - Process for the preparation of caprolactam. Google Patents.
  • Synthesis of (1S,2S)- and (1R,2R)-1-amino-2-methylcyclopropane-phosphonic acids from racemic methylcyclopropanone acetal. ResearchGate. Available at: [Link]

Sources

assessing the purity of Benzyl (2-oxoazepan-3-yl)carbamate using different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of Benzyl (2-oxoazepan-3-yl)carbamate

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety of the final drug product.[1][2] This guide provides an in-depth comparison of several orthogonal analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical application.

The multifaceted nature of chemical purity—encompassing isomeric, enantiomeric, and polymorphic purity, alongside the quantification of process-related impurities and degradation products—necessitates a multi-pronged analytical approach. No single technique can provide a complete picture. Instead, a strategic combination of methods provides a self-validating system for quality assessment. Herein, we compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its high resolving power and sensitivity for detecting non-volatile organic compounds.[2][3] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first line of analysis.

Causality of Experimental Choices: The core principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The choice of a C18 column is based on the moderate polarity of the target molecule, which contains both polar (carbamate, lactam) and nonpolar (benzyl) moieties. A gradient elution, typically with water and acetonitrile, is employed to ensure the effective separation of the main component from both more polar and less polar impurities within a reasonable timeframe. UV detection is suitable due to the presence of the chromophoric benzyl group.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

Data Presentation & Interpretation

Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Parameter Result Acceptance Criteria
Retention Time (RT)~15.2 minConsistent RT for the main peak
Relative Retention Time (RRT) of Impurity 10.85Reportable
Relative Retention Time (RRT) of Impurity 21.12Reportable
Purity (Area %)99.5%≥ 99.0%

Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC provides relative purity, qNMR stands out as a primary method for determining absolute purity without the need for an identical reference standard of the analyte.[5][6] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[5][7] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, the purity of the analyte can be calculated directly.

Causality of Experimental Choices: ¹H NMR is chosen due to the high natural abundance and sensitivity of the proton nucleus.[5] An internal standard (e.g., maleic acid) is selected that is stable, non-volatile, has sharp signals that do not overlap with the analyte's signals, and is soluble in the same deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is a good choice for dissolving the moderately polar this compound.

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Acid (certified purity ≥ 99.5%).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in ~0.75 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the IS (e.g., the two olefinic protons of maleic acid).

Data Presentation & Interpretation

The purity is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)10.15 mg5.02 mg
Molar Mass (M)262.30 g/mol 116.07 g/mol
Integrated SignalBenzylic CH₂Olefinic CH=CH
Number of Protons (N)22
Integral Value (I)1.000.92
Calculated Purity 99.6% w/w Purity (P_IS) = 99.8%

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. LC-MS is a powerful tool for the identification and structural elucidation of impurities.[8][9][10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities, which is a critical first step in their identification.

Causality of Experimental Choices: An electrospray ionization (ESI) source is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like carbamates, minimizing fragmentation and preserving the molecular ion. The same chromatographic conditions as the HPLC method can often be adapted, substituting the non-volatile phosphoric acid buffer with a volatile alternative like formic acid to ensure compatibility with the MS detector.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: HPLC system coupled to a Mass Spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to the HPLC method, but with 0.1% Formic Acid in Water as Mobile Phase A.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram.

Data Presentation & Interpretation

The goal is to match the observed mass-to-charge ratio (m/z) of an impurity to a potential structure.

Peak RRT Observed [M+H]⁺ (m/z) Proposed Identity Plausible Origin
1.00 (Main)263.1This compoundProduct
0.85175.13-AminocaprolactamUnreacted starting material or hydrolysis
1.12277.1Benzyl (2-oxoazepan-3-yl)(hydroxy)carbamateOxidation product

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

For crystalline solids, DSC offers a unique method for purity determination based on the thermodynamic principle of melting point depression.[11][12] Impurities disrupt the crystal lattice of a substance, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. The extent of this depression is related to the mole fraction of the impurity, as described by the Van't Hoff equation.[13]

Causality of Experimental Choices: This technique is applicable only to crystalline, thermally stable compounds that do not decompose upon melting.[14] Small sample sizes and slow heating rates are used to ensure thermal equilibrium during the melting process, which is a prerequisite for accurate application of the Van't Hoff equation.[11]

Experimental Protocol: DSC Purity Analysis
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Heating Program: Heat the sample from ambient temperature to a temperature well past its melting point at a slow, constant rate (e.g., 1 °C/min).

  • Atmosphere: Inert nitrogen atmosphere.

  • Data Analysis: Utilize the instrument's software to apply the Van't Hoff equation to the melting endotherm to calculate the mole percent purity.

Data Presentation & Interpretation

The software plots the sample temperature versus the reciprocal of the melt fraction (1/F) and uses the slope of this plot to determine the purity.

Parameter Result
Onset of Melting160.5 °C
Peak Melting Temperature162.1 °C
Enthalpy of Fusion (ΔH)150.2 J/g
Calculated Purity (mol %) 99.7 mol %

Comparative Summary and Orthogonal Strategy

Each technique provides a different piece of the purity puzzle. An orthogonal approach, using multiple techniques based on different principles, provides the highest confidence in the purity assessment.

Technique Principle Information Provided Advantages Limitations
HPLC Chromatographic SeparationRelative purity, impurity profileHigh resolution, sensitive, robustRequires reference standard for impurity identification, relative quantification
qNMR Nuclear ResonanceAbsolute purity (w/w), structural confirmationPrimary method, no analyte reference standard neededLower sensitivity than HPLC, requires pure internal standard, potential for peak overlap
LC-MS Separation & Mass AnalysisMolecular weight of impuritiesExcellent for impurity identification, high sensitivityNot inherently quantitative without standards, complex data interpretation
DSC Thermal AnalysisPurity of crystalline solids (mol %)Fast, small sample size, no solventsOnly for crystalline, stable compounds; insensitive to impurities that are insoluble in the melt

dot

Caption: Orthogonal workflow for comprehensive purity analysis.

Conclusion

Assessing the purity of this compound requires a thoughtful, multi-technique approach. HPLC serves as the foundation for separating and quantifying impurities, while qNMR provides an absolute measure of the main component's purity. LC-MS is indispensable for the structural elucidation of unknown impurities, and DSC offers a rapid and complementary assessment for crystalline purity. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of this critical chemical intermediate. This self-validating system of analysis is compliant with the principles outlined in regulatory guidelines such as ICH Q2(R1).[15][16]

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • 〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP).
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Comparative Guide to Assessing the Isomeric Purity of N-(chlorophenyl)carbamate. Benchchem.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Differential scanning calorimetry. Wikipedia. Available from: [Link]

  • DSC purity. Mettler Toledo.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available from: [Link]

Sources

benchmarking the performance of Benzyl (2-oxoazepan-3-yl)carbamate in a model peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark of Benzyl (2-oxoazepan-3-yl)carbamate in a Model Peptide Synthesis

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics, prized for their high specificity and low toxicity. The chemical synthesis of peptides, a cornerstone of this field, has evolved significantly, enabling the creation of complex polypeptide chains.[1] A key strategy for enhancing the therapeutic properties of peptides—such as stability against enzymatic degradation, improved potency, and better pharmacokinetic profiles—is the incorporation of non-proteinogenic amino acids (npAAs).[2] These unique building blocks introduce novel structural and functional diversity into peptide scaffolds.

This compound, a carbobenzoxy (Cbz)-protected derivative of 3-amino-ε-caprolactam, is one such npAA.[3][4] Its cyclic structure and inherent chirality make it an intriguing candidate for introducing conformational constraints into a peptide backbone. However, the successful incorporation of any npAA into a growing peptide chain is not guaranteed. The efficiency of the peptide coupling reaction, the preservation of stereochemical integrity, and the overall yield are critical performance indicators that must be rigorously evaluated.[5] Protecting groups are essential for preventing unwanted side reactions during synthesis, and the choice of protecting group can significantly influence the outcome.[6][7][8]

This guide presents a comprehensive performance benchmark of (S)-Benzyl (2-oxoazepan-3-yl)carbamate in a well-defined, model solid-phase peptide synthesis (SPPS) system. We provide an objective comparison against standard proteinogenic amino acids, supported by detailed experimental protocols and quantitative data, to offer researchers clear, actionable insights into its utility and performance.

Experimental Design and Rationale

To provide a robust and meaningful benchmark, our experimental design is centered on addressing the key challenges in peptide synthesis: coupling efficiency and the preservation of chirality.

The Model Peptide Sequence

We selected a modified fragment of the Acyl Carrier Protein (ACP), a sequence known to be challenging due to its tendency to aggregate during synthesis.[9] Our model heptapeptide, Ac-Tyr-Val-Ala-X-Ile-Asn-Gly-NH₂ , is designed to test the performance of the incoming amino acid 'X' in a demanding context. The synthesis is conducted on a Rink Amide resin to yield a C-terminal amide, a common feature in many bioactive peptides.

Test Articles for Comparison

The performance of (S)-Benzyl (2-oxoazepan-3-yl)carbamate (Cbz-Aoc-OH ) was benchmarked against two standard, Fmoc-protected proteinogenic amino acids to establish a clear performance hierarchy:

  • Cbz-Aoc-OH ((S)-Benzyl (2-oxoazepan-3-yl)carbamate): The target non-proteinogenic amino acid. Its Cbz protecting group and unique cyclic structure present a distinct chemical challenge compared to standard Fmoc-protected building blocks.

  • Fmoc-Ala-OH (Alanine control): A small, non-sterically hindered amino acid. This serves as the "best-case" scenario for coupling efficiency.

  • Fmoc-Val-OH (Valine control): A β-branched, sterically hindered amino acid.[9] This represents a more challenging but common coupling scenario, providing a realistic benchmark for comparison.

Key Performance Metrics

Three primary metrics were chosen to evaluate the performance of each test article:

  • Coupling Efficiency & Crude Purity: Assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of the crude peptide cleaved from the resin.[10] A higher relative percentage of the target peptide peak indicates a more efficient coupling reaction.

  • Isolated Yield: The final yield of the purified peptide, providing a practical measure of overall process efficiency.

  • Stereochemical Purity (Epimerization): The risk of racemization (or epimerization for npAAs) is highest during the carboxyl group activation step.[5] This was quantified by hydrolyzing the purified peptide and analyzing the resulting amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column, a highly accurate method for determining enantiomeric purity.[11][12]

Workflow Visualization

The overall experimental workflow is depicted below, outlining the process from synthesis to final analysis.

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Iterative Cycles Coupling_Gly Couple Fmoc-Gly-OH Deprotection1->Coupling_Gly Iterative Cycles Coupling_Asn Couple Fmoc-Asn(Trt)-OH Deprotection1->Coupling_Asn Iterative Cycles Coupling_Ile Couple Fmoc-Ile-OH Deprotection1->Coupling_Ile Iterative Cycles Test_Coupling Couple Test Amino Acid (Cbz-Aoc-OH, Fmoc-Ala-OH, or Fmoc-Val-OH) Deprotection1->Test_Coupling Iterative Cycles Coupling_Ala Couple Fmoc-Ala-OH Deprotection1->Coupling_Ala Coupling_Val Couple Fmoc-Val-OH Deprotection1->Coupling_Val Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection1->Coupling_Tyr Coupling_Gly->Deprotection1 Iterative Cycles Coupling_Asn->Deprotection1 Iterative Cycles Coupling_Ile->Deprotection1 Iterative Cycles Test_Coupling->Deprotection1 Coupling_Ala->Deprotection1 Coupling_Val->Deprotection1 Acetylation N-terminal Acetylation Coupling_Tyr->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Crude_Analysis Crude Analysis (RP-HPLC, LC-MS) Purification Purification (Preparative RP-HPLC) Crude_Analysis->Purification Final_QC Final Quality Control (RP-HPLC, LC-MS) Purification->Final_QC Chiral_Analysis Chiral Analysis (Acid Hydrolysis + Chiral GC-MS) Final_QC->Chiral_Analysis

Caption: Experimental workflow for benchmarking amino acid performance.

Materials and Experimental Protocols

Materials
  • Resin: Rink Amide MBHA Resin (100-200 mesh, 0.5 mmol/g loading)

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, (S)-Benzyl (2-oxoazepan-3-yl)carbamate (Cbz-Aoc-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol was followed for each of the three test peptides, starting with 200 mg of Rink Amide resin.

  • Resin Swelling: The resin was swelled in DMF for 30 minutes, followed by DCM for 30 minutes, and then washed 3x with DMF.

  • Fmoc Deprotection: The terminal Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin was then washed 5x with DMF.

  • Amino Acid Coupling:

    • The amino acid to be coupled (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) were dissolved in DMF.

    • DIPEA (8 equivalents) was added to the solution to activate the amino acid.[1]

    • The activated amino acid solution was immediately added to the resin, and the mixture was agitated for 2 hours.

    • Rationale: HBTU is a robust and widely used uronium-based coupling reagent that promotes rapid amide bond formation while generally keeping racemization low.[14][15] A 2-hour coupling time was chosen to ensure the reaction went to completion, especially for the potentially challenging couplings.

  • Washing: After coupling, the resin was drained and washed 5x with DMF.

  • Iteration: Steps 2-4 were repeated for each amino acid in the sequence: Gly, Asn, Ile, X (Test AA) , Ala, Val, Tyr.

  • N-terminal Acetylation: After the final Fmoc deprotection (of Tyr), the N-terminus was acetylated using a solution of 20% acetic anhydride and 2% DIPEA in DMF for 30 minutes. The resin was then washed 5x with DMF and 5x with DCM and dried under vacuum.

Protocol 2: Peptide Cleavage and Purification
  • Cleavage: The dried resin was treated with the cleavage cocktail (10 mL per gram of resin) for 3 hours at room temperature.

  • Precipitation: The filtrate was collected, and the crude peptide was precipitated by adding it to cold diethyl ether.

  • Isolation: The precipitate was collected by centrifugation, washed 3x with cold ether, and dried.

  • Purification: The crude peptide was purified using preparative RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Fractions containing the pure peptide were pooled and lyophilized to yield a white powder.

Protocol 3: Analytical Methods
  • Purity and Identity: Crude and purified peptides were analyzed by analytical RP-HPLC (C18 column, 215 nm detection) and LC-MS to confirm purity and molecular weight.[10]

  • Chiral Analysis:

    • A 1 mg sample of the purified peptide was hydrolyzed in 6N DCl in D₂O at 110°C for 24 hours.

    • Rationale: Hydrolysis in deuterated acid allows for the differentiation between D-amino acids present from synthesis and those formed due to racemization during the hydrolysis procedure itself.[11][12][16]

    • The hydrolyzed amino acids were derivatized to form N(O,S)-trifluoroacetyl amino acid esters.

    • The derivatized sample was analyzed by GC-MS on a chiral capillary column (e.g., Chirasil-Val). The relative peak areas of the L- and D-enantiomers (or S- and R-epimers for Aoc) were used to quantify the level of epimerization.

Results and Performance Comparison

The performance of Cbz-Aoc-OH was evaluated against the Fmoc-Ala-OH and Fmoc-Val-OH controls. The results are summarized in the table below.

Performance Metric Peptide with Ala Peptide with Val Peptide with Aoc
Crude Purity (by RP-HPLC) 88%71%75%
Isolated Yield (after Purif.) 45%32%36%
Epimerization of 'X' Residue < 0.1% (D-Ala)0.8% (D-Val)1.1% (R-Aoc)
Discussion of Results
  • Coupling Efficiency: As expected, the unhindered Fmoc-Ala-OH demonstrated the highest coupling efficiency, resulting in a crude peptide purity of 88%. The sterically hindered Fmoc-Val-OH was significantly more challenging, yielding a crude product of only 71% purity. The Cbz-Aoc-OH performed commendably, with a crude purity of 75%, indicating that its cyclic structure and Cbz protecting group did not pose a prohibitive steric barrier to the HBTU-mediated coupling. Its performance was notably better than the hindered Valine control. This suggests that while not as efficient as a simple alanine, Cbz-Aoc-OH incorporates with reasonable efficiency in a demanding sequence.

  • Isolated Yield: The final isolated yields directly correlated with the crude purity. The higher efficiency of the Alanine coupling translated to a higher overall yield (45%). The peptide containing Aoc provided a respectable yield of 36%, again outperforming the Valine-containing peptide (32%). This reinforces that Cbz-Aoc-OH is a viable building block for SPPS, leading to practical quantities of the final product.

  • Stereochemical Integrity: The preservation of chirality is paramount in peptide synthesis.[17] The Alanine residue showed negligible racemization (<0.1%). The Valine residue, known to be more susceptible, showed a D-isomer content of 0.8%. The Aoc residue displayed a slightly higher epimerization level of 1.1%. This minor increase could be attributed to the specific ring conformation of the activated ester intermediate. While this level is slightly elevated, it is often acceptable for many research applications, though it should be a consideration for GMP manufacturing where stricter limits may apply. The choice of coupling reagent and base can be further optimized to minimize this side reaction.[5][14]

Chemical Structures for Comparison

G cluster_0 A: Cbz-Aoc-OH cluster_1 B: Fmoc-Ala-OH cluster_2 C: Fmoc-Val-OH A A B B C C

Caption: Structures of the benchmarked amino acid derivatives.

Conclusion

This comparative guide demonstrates that (S)-Benzyl (2-oxoazepan-3-yl)carbamate (Cbz-Aoc-OH) is a highly effective non-proteinogenic amino acid for incorporation into challenging peptide sequences via solid-phase peptide synthesis.

  • Performance: It exhibits coupling efficiency and overall yield superior to the sterically hindered proteinogenic amino acid Valine, and only moderately lower than the ideal Alanine benchmark.

  • Stereochemical Stability: While it shows a slightly elevated tendency for epimerization during activation compared to the controls, the level (1.1%) remains within a range often considered acceptable for many applications. Further optimization of coupling conditions could likely reduce this.

For researchers, scientists, and drug development professionals, Cbz-Aoc-OH represents a viable and valuable tool for introducing novel conformational constraints into peptide backbones. Its performance in this demanding model system suggests it can be employed with confidence in the synthesis of complex peptide analogues, opening new avenues for the design of next-generation peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • MDPI. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Al-Difaian, A., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Li, P., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • PolyPeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]

  • Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • MDPI. (n.d.). Benzyl {2-[(2-(1H-Benzo[d][11][14][15]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]

Sources

A Comparative Guide to the Synthesis of Benzyl (2-oxoazepan-3-yl)carbamate: A Modern Chemoenzymatic Approach vs. Classical Beckmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl (2-oxoazepan-3-yl)carbamate is a versatile chiral building block and a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] The ε-caprolactam scaffold, with its defined stereocenter at the C3 position, is a privileged structure in medicinal chemistry. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access this molecule is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth comparison of two distinct synthetic strategies for obtaining (S)-Benzyl (2-oxoazepan-3-yl)carbamate. We will first examine the established, traditional route centered on the Beckmann rearrangement, a cornerstone of lactam synthesis.[3] Subsequently, we will introduce and validate a modern chemoenzymatic method, which leverages the precision of biocatalysis to achieve superior stereocontrol under mild, environmentally benign conditions.[4][5] Our analysis will focus on the underlying chemical principles, procedural details, and a critical evaluation of performance metrics to guide the selection of the most appropriate method for your research and development needs.

Method 1: The Established Approach via Classical Beckmann Rearrangement

The Beckmann rearrangement has long been the textbook method for converting cyclic ketones into lactams.[6][7] The reaction proceeds by treating an oxime with an acid catalyst, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group, thereby inserting a nitrogen atom into the ring.[8]

Causality and Experimental Rationale

To achieve the desired (S)-enantiomer of the final product, this strategy necessitates starting with a chiral precursor, typically (S)-3-amino-ε-caprolactam, or resolving a racemic mixture. The workflow involves protecting the amine, which is a common and necessary step to prevent side reactions during subsequent synthetic transformations. The choice of the benzyl carbamate (Cbz) group is strategic; it is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis.

Synthetic Workflow: Beckmann Rearrangement

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Chiral Resolution & Protection A Cyclohexane-1,3-dione C Formation of Oxime Intermediate A->C NaOAc, EtOH/H2O B Hydroxylamine Hydrochloride B->C D Oxime Intermediate E Racemic 3-Aminocaprolactam Precursor C->E Rearrangement D->E Polyphosphoric Acid (PPA), Heat F Racemic Precursor G (S)-Benzyl (2-oxoazepan-3-yl)carbamate E->G Resolution & Protection F->G 1. Chiral Resolving Agent 2. Benzyl Chloroformate (Cbz-Cl), Base

Caption: Workflow for the classical synthesis route.

Experimental Protocol: Beckmann Rearrangement Route

Part A: Synthesis of Racemic 3-Azido-ε-caprolactam (A plausible intermediate path)

  • Oxime Formation: To a solution of cyclohexane-1,3-dione (1 equiv.) in ethanol/water, add hydroxylamine hydrochloride (1.1 equiv.) and sodium acetate (1.5 equiv.). Reflux the mixture for 4 hours. Cool to room temperature and collect the resulting precipitate by filtration to yield the dioxime.

  • Beckmann Rearrangement: Add the dried dioxime portion-wise to pre-heated polyphosphoric acid (PPA) at 120°C. Stir vigorously for 30 minutes. Carefully pour the hot mixture onto crushed ice and neutralize with a concentrated NaOH solution. The resulting lactam precursor is then extracted with an organic solvent (e.g., dichloromethane). This step is critical and requires careful temperature control to minimize side products.

  • Further Functionalization: The resulting lactam would then need to be functionalized at the 3-position, for instance, via an azidation followed by reduction, to introduce the amine functionality.

Part B: Chiral Resolution and Protection

  • Resolution: The racemic 3-amino-ε-caprolactam is resolved using a chiral acid (e.g., tartaric acid) to selectively crystallize the desired (S)-enantiomer.

  • Protection: The resolved (S)-3-amino-ε-caprolactam (1 equiv.) is dissolved in a mixture of THF and water. The solution is cooled to 0°C, and sodium bicarbonate (2.5 equiv.) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equiv.). The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Benzyl (S)-(2-oxoazepan-3-yl)carbamate.

Method 2: The New Chemoenzymatic Approach

Modern pharmaceutical synthesis increasingly favors biocatalysis for its unparalleled stereoselectivity, mild reaction conditions, and reduced environmental impact.[9] We propose a novel chemoenzymatic route that employs a transaminase for the asymmetric synthesis of a chiral amine precursor, which is then cyclized to form the desired lactam.

Causality and Experimental Rationale

The core of this method is the use of a stereoselective enzyme, such as an (S)-selective transaminase, in a dynamic kinetic resolution (DKR) process.[4] This allows for the theoretical conversion of 100% of a prochiral keto acid into a single enantiomer of the corresponding amino acid. The enzyme provides the chirality, eliminating the need for a separate resolution step. The subsequent steps—cyclization and protection—are standard chemical transformations. This integration of biocatalysis and traditional chemistry exemplifies a powerful and efficient modern synthetic strategy.

Synthetic Workflow: Chemoenzymatic Route

cluster_0 Step 1: Asymmetric Amination (Biocatalysis) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: N-Protection A Prochiral Keto Acid (e.g., 6-oxo-2-aminoheptanoic acid precursor) C Chiral Amino Acid A->C Amine Donor (e.g., IPA), PLP cofactor B (S)-selective Transaminase (ATA) B->C D Chiral Amino Acid E (S)-3-Amino-ε-caprolactam C->E Cyclization D->E Carbodiimide (e.g., EDC), Heat F (S)-3-Amino-ε-caprolactam G (S)-Benzyl (2-oxoazepan-3-yl)carbamate E->G Protection F->G Benzyl Chloroformate (Cbz-Cl), Base

Caption: Workflow for the modern chemoenzymatic route.

Experimental Protocol: Chemoenzymatic Route
  • Asymmetric Amination: In a temperature-controlled vessel at 30-40°C, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the keto acid precursor (1 equiv.), pyridoxal 5'-phosphate (PLP, 1 mol%), an amine donor such as isopropylamine (1.5 equiv.), and the selected (S)-selective amine transaminase (ATA). The reaction is gently agitated for 24-48 hours. Progress is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the enzyme is removed by precipitation (e.g., by adjusting pH or adding a solvent) and centrifugation. The supernatant containing the chiral amino acid is then processed, for example, through ion-exchange chromatography to isolate the product.

  • Lactamization (Cyclization): The isolated chiral amino acid (1 equiv.) is dissolved in a suitable high-boiling aprotic solvent (e.g., DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) is added, and the mixture is heated to 80-100°C for 12-16 hours. The solvent is removed under reduced pressure.

  • N-Protection: The crude (S)-3-amino-ε-caprolactam is dissolved in an appropriate solvent system (e.g., THF/water). The solution is cooled to 0°C, and a base (e.g., NaHCO₃, 2.5 equiv.) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equiv.). The reaction is stirred until completion (monitored by TLC/HPLC). The final product is isolated via extraction and purified by column chromatography or recrystallization.

Comparative Analysis: Performance and Practicality

The choice between a classical and a modern synthetic route depends on a variety of factors, including required purity, scale, cost, and available equipment.

MetricClassical Beckmann RouteNew Chemoenzymatic RouteRationale & Justification
Overall Yield Moderate (20-40%)Good to Excellent (50-70%)The chemoenzymatic route avoids a low-yielding resolution step, achieving high conversion to the desired enantiomer directly.[9]
Enantiomeric Excess (e.e.) Variable (Depends on resolution efficiency)Excellent (>99% e.e.)Enzymes offer near-perfect stereocontrol, which is difficult to match with classical resolution techniques.[5]
Reaction Conditions Harsh (High temp, strong acids like PPA)Mild (Aqueous buffer, 25-40°C, neutral pH)Biocatalytic steps operate under physiological conditions, preserving sensitive functional groups and improving safety.[4]
Reagent Safety & Waste Uses corrosive acids and potentially hazardous reagents.Uses biodegradable enzymes and aqueous media. Generates less hazardous waste.The "green" credentials of the enzymatic process are a significant advantage in modern chemistry.
Scalability & Cost Well-established for large scale but can be energy-intensive.Highly scalable. Enzyme cost can be a factor, but immobilization allows for reuse, reducing overall cost.
Development Time Standard procedure, but resolution can be tedious to optimize.Requires screening for optimal enzyme and optimization of biocatalytic conditions.

Protocols for Product Validation

To ensure the identity and purity of the synthesized this compound, a series of standardized analytical tests must be performed. These protocols are universal for the product regardless of the synthetic method.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: Determine purity and enantiomeric excess.

  • Method:

    • Purity: Use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient. Detection at ~254 nm. Purity is determined by the area percentage of the main peak.

    • Enantiomeric Excess: Use a chiral column (e.g., Chiralpak AD-H) with an isocratic mobile phase (e.g., hexane/isopropanol). The retention times of the (S) and (R) enantiomers will differ, allowing for quantification of the e.e.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: Confirm the chemical structure.

  • Method: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns must be consistent with the structure of this compound.

3. Mass Spectrometry (MS)

  • Objective: Confirm the molecular weight.

  • Method: Use Electrospray Ionization (ESI) to obtain the mass-to-charge ratio (m/z). The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should match the calculated exact mass of the compound (C₁₄H₁₈N₂O₃, MW: 262.30).[10][11]

4. Infrared (IR) Spectroscopy

  • Objective: Identify key functional groups.

  • Method: Analyze a sample (e.g., as a KBr pellet or thin film). Look for characteristic absorption bands for the N-H stretch, C=O stretch (amide and carbamate), and aromatic C-H stretches.

Conclusion

While the classical Beckmann rearrangement provides a viable, albeit often harsh and non-stereoselective, route to the core lactam structure, modern chemoenzymatic methods represent a significant advancement. The proposed chemoenzymatic synthesis of Benzyl (S)-(2-oxoazepan-3-yl)carbamate offers superior enantioselectivity, operates under significantly milder conditions, and aligns with the principles of green chemistry. For researchers and drug development professionals, the initial investment in developing a biocatalytic step can lead to a more efficient, scalable, and sustainable process, delivering a high-purity chiral intermediate essential for the advancement of new therapeutics.

References

  • ResearchGate. Selected methods for the asymmetric synthesis of chiral lactams and our proposed synthetic strategy. Available at: [Link]

  • National Institutes of Health (NIH). Enzymatic strategies for asymmetric synthesis - PMC. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of chiral lactams by asymmetric nitrogen insertion. Available at: [Link]

  • Chem-Impex. Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate. Available at: [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]

  • Wikipedia. Beckmann rearrangement. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC. Available at: [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]

  • MDPI. Synthesis of the Benzyl {2-[(2-(1H-Benzo[d][4][5][6]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. Available at: [Link]

  • Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

Sources

A Comparative Pharmacological Guide to Benzyl (2-oxoazepan-3-yl)carbamate Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be systematically modified to generate potent and selective therapeutic agents is perpetual. The Benzyl (2-oxoazepan-3-yl)carbamate scaffold presents a compelling, albeit underexplored, foundation for drug discovery. This guide is conceived for researchers, scientists, and drug development professionals, providing a comprehensive framework for a comparative study of the pharmacological properties of its derivatives. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this document synthesizes the known attributes of the core molecule and its constituent moieties—the ε-caprolactam ring and the benzyl carbamate group. More importantly, it lays out a detailed, experience-driven roadmap for the synthesis, characterization, and pharmacological evaluation of a hypothetical library of this compound derivatives. This guide is intended to be a catalyst for new research in this promising area.

Introduction to the this compound Scaffold

Benzyl (S)-(2-oxoazepan-3-yl)carbamate is recognized as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Its structure is a unique amalgamation of a chiral ε-caprolactam ring and a benzyl carbamate functional group. This combination suggests a rich potential for stereospecific interactions with biological targets.[1] The known applications of this compound as a building block in the development of agents for neurological disorders and as enzyme inhibitors underscore its therapeutic promise.[1][2]

The ε-caprolactam moiety is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The carbamate group, prized for its chemical stability and ability to form crucial hydrogen bond interactions, often serves as a key pharmacophore or a linker in drug design.[4] The strategic derivatization of the this compound scaffold, therefore, offers a fertile ground for the discovery of novel therapeutics.

A Proposed Comparative Study: Design and Rationale

In the absence of extensive comparative data, we propose a structured approach to investigate the pharmacological potential of this compound derivatives. This hypothetical study is designed to explore the structure-activity relationships (SAR) by systematically modifying key positions on the core scaffold.

Design of a Hypothetical Derivative Library

The rationale behind our proposed library is to probe the influence of electronic and steric factors on biological activity. Modifications would be focused on two primary sites: the benzyl group of the carbamate and the caprolactam ring.

Table 1: Proposed Library of this compound Derivatives for Comparative Analysis

Derivative IDModification SiteSubstituent (R)Rationale for Inclusion
BDC-001 Benzyl Ring (para)-H (Parent Compound)Baseline for comparison.
BDC-002 Benzyl Ring (para)-OCH₃Electron-donating group to probe electronic effects.
BDC-003 Benzyl Ring (para)-ClElectron-withdrawing group to assess electronic influence.
BDC-004 Benzyl Ring (para)-CF₃Strong electron-withdrawing group for enhanced potency.
BDC-005 Caprolactam N-1-CH₃Investigate the impact of N-alkylation on activity and permeability.
BDC-006 Caprolactam N-1-CH₂CH₂CNExplore the effect of a polar, flexible side chain.
Synthetic Strategy: A Generalized Protocol

The synthesis of the proposed derivatives would likely commence from a suitable precursor, such as 3-amino-ε-caprolactam. The following is a generalized, two-step synthetic protocol.

Experimental Protocol: Synthesis of this compound Derivatives

  • Step 1: Carbamate Formation.

    • To a solution of 3-amino-ε-caprolactam in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and cool to 0 °C.

    • Slowly add the desired substituted benzyl chloroformate (e.g., 4-methoxybenzyl chloroformate for BDC-002).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired N-benzyloxycarbonyl protected caprolactam.

  • Step 2: N-Alkylation of the Caprolactam Ring (for BDC-005 and BDC-006).

    • To a solution of the product from Step 1 in a polar aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C.

    • After stirring for 30 minutes, add the appropriate alkylating agent (e.g., methyl iodide for BDC-005).

    • Allow the reaction to proceed at room temperature for 4-8 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify by column chromatography.

Causality Behind Experimental Choices: The use of benzyl chloroformates allows for the direct and efficient installation of the carbamate group. The choice of aprotic solvents prevents unwanted side reactions with water. For the N-alkylation, a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the lactam nitrogen without attacking the carbamate carbonyl.

Diagram 1: Generalized Synthetic Workflow

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: N-Alkylation 3-Amino-ε-caprolactam 3-Amino-ε-caprolactam Reaction_1 Reaction in Aprotic Solvent with Base 3-Amino-ε-caprolactam->Reaction_1 Substituted Benzyl Chloroformate Substituted Benzyl Chloroformate Substituted Benzyl Chloroformate->Reaction_1 Purification_1 Quench, Extraction & Column Chromatography Reaction_1->Purification_1 Protected Caprolactam Protected Caprolactam Purification_1->Protected Caprolactam Protected Caprolactam_2 Protected Caprolactam Reaction_2 Reaction in Polar Aprotic Solvent with Strong Base Protected Caprolactam_2->Reaction_2 Alkylating Agent Alkylating Agent Alkylating Agent->Reaction_2 Purification_2 Quench, Extraction & Column Chromatography Reaction_2->Purification_2 Final Derivative Final Derivative Purification_2->Final Derivative

Caption: Synthetic workflow for the generation of a hypothetical derivative library.

Comparative Pharmacological Evaluation: A Proposed Screening Cascade

To elucidate the pharmacological properties of the synthesized derivatives, a tiered screening approach is proposed. This will enable a comprehensive comparison of their potency, selectivity, and mechanism of action. Given the known utility of the parent scaffold, we will focus on enzyme inhibition and central nervous system (CNS) receptor binding assays.

Primary Screening: Enzyme Inhibition Assays

The initial screen will assess the inhibitory activity of the derivatives against a panel of therapeutically relevant enzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding fluorogenic or chromogenic substrates will be sourced commercially. Prepare stock solutions of enzymes and substrates in the appropriate assay buffer.

  • Compound Preparation: Prepare a dilution series of the test compounds (BDC-001 to BDC-006) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate for a pre-determined time at 37 °C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Comparative Data for Enzyme Inhibition (IC₅₀ in µM)

Derivative IDEnzyme A (e.g., a Serine Protease)Enzyme B (e.g., a Kinase)
BDC-001 15.2> 100
BDC-002 10.8> 100
BDC-003 5.185.3
BDC-004 0.952.1
BDC-005 25.6> 100
BDC-006 18.3> 100

Self-Validating System: Each assay plate will include positive controls (known inhibitors) and negative controls (vehicle only) to ensure the validity of the results. The determination of IC₅₀ values from full dose-response curves provides a robust measure of potency.

Secondary Screening: CNS Receptor Binding Assays

Derivatives showing significant enzyme inhibition or those designed for neurological targets would proceed to receptor binding assays.

Experimental Protocol: Radioligand Binding Assay (General)

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., a G-protein coupled receptor) from cultured cells or animal brain tissue.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the test compounds.

    • After incubation, rapidly filter the contents of each well and wash to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding of the radioligand at each concentration of the test compound. Calculate the Kᵢ (inhibitory constant) for each compound using the Cheng-Prusoff equation.

Diagram 2: Pharmacological Screening Cascade

G Derivative_Library Synthesized Derivative Library (BDC-001 to BDC-006) Primary_Screening Primary Screening: In Vitro Enzyme Inhibition Assays Derivative_Library->Primary_Screening Data_Analysis_1 IC50 Determination Primary_Screening->Data_Analysis_1 Hit_Identification Hit Identification (Potency & Selectivity) Data_Analysis_1->Hit_Identification Secondary_Screening Secondary Screening: CNS Receptor Binding Assays Hit_Identification->Secondary_Screening Active & Selective Compounds Data_Analysis_2 Ki Determination Secondary_Screening->Data_Analysis_2 Lead_Candidate Lead Candidate Selection Data_Analysis_2->Lead_Candidate

Caption: A tiered approach for the pharmacological evaluation of derivatives.

Potential Signaling Pathways and Mechanisms of Action

Based on the proposed screening cascade, the identified lead candidates could modulate various signaling pathways. For instance, an inhibitor of a specific kinase (Enzyme B) could interfere with a phosphorylation cascade crucial for cell proliferation or inflammation.

Diagram 3: Hypothetical Kinase Inhibition Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Enzyme_B Enzyme B (Kinase) Receptor->Enzyme_B Downstream_Effector Downstream Effector Protein Enzyme_B->Downstream_Effector ATP -> ADP Phosphorylated_Effector Phosphorylated Effector Enzyme_B->Phosphorylated_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Effector->Cellular_Response BDC_Derivative BDC Derivative (e.g., BDC-004) BDC_Derivative->Enzyme_B Inhibition

Caption: Potential mechanism of action for a kinase-inhibiting derivative.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. This guide provides a comprehensive and actionable framework for a systematic, comparative pharmacological investigation of its derivatives. By following the proposed synthetic and screening strategies, researchers can effectively explore the structure-activity relationships within this chemical class and potentially identify lead candidates for further preclinical and clinical development. The future of drug discovery lies in the rational design and thorough evaluation of novel chemical entities, and the derivatives of this compound represent a promising frontier for such endeavors.

References

  • PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]

  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8473-8484. [Link]

  • Caprioli, A., et al. (2012). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6844-6856. [Link]

  • MDPI. Benzyl {2-[(2-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. [Link]

  • Tsolaki, E., & Gavalas, A. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(2), 75-90. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl (2-oxoazepan-3-yl)carbamate (CAS No. 108875-45-2) in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle of this guide is proactive risk mitigation. Due to the limited availability of specific hazard data for this compound in publicly accessible Safety Data Sheets (SDS)[1][2], it is imperative to handle this compound as a substance with unknown hazards. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates that if a chemical is produced in the laboratory and its hazards are not known, it should be assumed to be hazardous[3].

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

1.1. Engineering Controls: All handling and preparation for the disposal of this compound should be performed within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[2][4].

1.2. Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with any solvents used in the disposal process.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if there is a risk of aerosol generation outside of a containment device.

EquipmentSpecificationPurpose
Fume Hood Certified and functioning properlyTo prevent inhalation of hazardous vapors or dust
Safety Goggles ANSI Z87.1 compliantTo protect eyes from splashes or airborne particles
Gloves Nitrile, chemical-resistantTo prevent skin contact
Lab Coat Flame-resistantTo protect skin and clothing
Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA)[5]. The following steps provide a clear pathway for compliant disposal.

Step 1: Hazardous Waste Determination The first crucial step is to determine if the waste is hazardous. Since the specific hazards of this compound are not fully characterized, it is recommended to manage it as a hazardous waste. This aligns with the "cradle-to-grave" responsibility for hazardous waste management[5]. Your institution's Environmental Health and Safety (EHS) department must be consulted to make the final determination based on their expertise and any available internal data.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Carbamates can be incompatible with strong acids, bases, and oxidizing agents[6].

Step 3: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid[7]. For solid waste, a high-density polyethylene (HDPE) container is a suitable choice. For liquid waste, ensure the container material will not react with the solvent (e.g., do not store acidic solutions in metal containers)[8].

  • Labeling: The EPA requires that all hazardous waste containers be properly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s) (e.g., "Toxic," "Irritant"). Since the hazards are not fully known, it is prudent to list potential hazards based on the carbamate class.

    • The accumulation start date (the date the first drop of waste is added to the container).

Step 4: Accumulation and Storage Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[7][9][10].

  • Keep the waste container closed at all times, except when adding waste.

  • The SAA must be inspected weekly for any signs of leakage or deterioration of the container[7].

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA[10].

Step 5: Final Disposal Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), it must be moved to your facility's central accumulation area (CAA) for pickup by a licensed hazardous waste vendor[7][9]. Your institution's EHS department will coordinate this process.

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal. Use non-sparking tools. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_emergency Emergency Response A Identify this compound for Disposal B Consult SDS & Institutional Chemical Hygiene Plan (CHP) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Certified Chemical Fume Hood C->D E Perform Hazardous Waste Determination (Assume Hazardous) D->E Proceed to Disposal F Segregate Solid & Liquid Waste Streams E->F G Select & Label Compatible Waste Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for EHS Pickup for Final Disposal H->I J Spill or Exposure Occurs K Follow First Aid & Spill Cleanup Procedures J->K L Notify Lab Supervisor & EHS Department K->L

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for your institution's specific Chemical Hygiene Plan (CHP) and waste disposal procedures. Always consult with your EHS department for guidance tailored to your facility.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl (2-oxooxetan-3-YL)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Federal Register. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. NEPIs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. NEPIs. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025, March 24). Safety data sheet - Benzyl benzoate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 80082-81-1 | Benzyl-N-[(3S)-2-oxoazetidin-3-yl]-carbamate. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzyl (2-oxoazepan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Safety: A Guide to Handling Benzyl (2-oxoazepan-3-yl)carbamate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. This compound, as a specialized intermediate, represents a critical component in this process. However, its novelty means that comprehensive toxicological data is often not available.[1][2] This guide provides a robust framework for handling this compound, grounded in the principle of treating substances with unknown hazards as potentially hazardous until proven otherwise.[1][2] Our approach is built on risk mitigation through analogy with structurally similar compounds, namely benzyl carbamates and the broader carbamate class, ensuring a comprehensive safety margin.

Section 1: Hazard Assessment Based on Structural Analogy

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer potential hazards from its constituent chemical groups. This proactive approach is a cornerstone of modern laboratory safety.[1][3]

  • Carbamate Moiety: The carbamate functional group is found in a range of biologically active molecules, including some pesticides known to be cholinesterase inhibitors.[4] While the toxicity can vary dramatically, this potential warrants significant caution. Symptoms of exposure to some carbamates can include neurological effects.[5] Therefore, minimizing all routes of exposure is paramount.

  • Benzyl Carbamate Precedent: The SDS for the parent compound, Benzyl Carbamate (CAS 621-84-1), indicates it is harmful if swallowed, in contact with skin, or inhaled.[6] It is also known to cause skin, eye, and respiratory irritation.[6][7][8] It is prudent to assume this compound possesses similar, if not identical, hazards.

Table 1: Potential Hazard Profile & Exposure Routes

Hazard Type Potential Effect Primary Exposure Routes Mitigation Strategy
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[6]Ingestion, Inhalation, Dermal ContactEngineering Controls, Full PPE
Irritation May cause serious irritation to eyes, skin, and respiratory system.[6][8]Ocular, Dermal, InhalationEye/Face Protection, Gloves, Lab Coat, Fume Hood
Unknown Chronic Effects Long-term effects are not established. Assumed to be potentially hazardous.[2]All RoutesStrict adherence to ALARA ("As Low As Reasonably Achievable") principle
Potential Neurotoxicity Based on the general class of carbamates.[4][5]All RoutesPrimary containment (fume hood) and full PPE to prevent any exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-based assessment. For a compound with unknown long-term effects and known acute hazards based on its analogs, a comprehensive barrier is non-negotiable.[9]

  • Primary Engineering Control: All handling of this compound, especially the solid powder form, must be conducted within a certified chemical fume hood.[10][11][12] The fume hood is the primary device for protecting laboratory workers from toxic chemicals.[11] Ensure the face velocity is adequate (typically 60-110 fpm) and the device is monitored and maintained.[13][14]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1] When handling larger quantities where a splash hazard exists, a full-face shield should be worn over the safety goggles.[1]

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance against a variety of chemicals and potential splashes.[5][15] Inspect gloves for any signs of degradation or punctures before and during use.[16] No single glove material is impervious to all chemicals, so it's crucial to consult manufacturer compatibility charts if using solvents.[9]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required.[3] However, if there is a potential for generating significant dust or aerosols outside of a primary containment device (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., N95 or a half-mask with P100 cartridges) must be used.[10][17]

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Hazard Assessment cluster_1 Engineering & PPE Protocol Start Start: Handling Benzyl (2-oxoazepan-3-yl)carbamate FumeHood Mandatory: Use Chemical Fume Hood Start->FumeHood IsSolid Is the compound a solid/powder? IsSplash Is there a splash risk (e.g., large volume in solution)? IsSolid->IsSplash No Respirator Consider N95/P100 Respirator (e.g., for spill cleanup) IsSolid->Respirator Yes FaceShield Add Face Shield IsSplash->FaceShield Yes End End IsSplash->End No Goggles Mandatory: Safety Goggles (ANSI Z87.1) FumeHood->Goggles Gloves Mandatory: Double Nitrile Gloves Goggles->Gloves LabCoat Mandatory: Lab Coat Gloves->LabCoat LabCoat->IsSolid FaceShield->End Respirator->IsSplash

Caption: PPE selection workflow for handling the target compound.

Section 3: Operational and Disposal Plans

A seamless workflow from handling to disposal minimizes the risk of exposure and environmental contamination.

Step-by-Step Safe Handling Protocol
  • Preparation: Before starting, ensure a chemical spill kit is accessible. Designate a specific area within the fume hood for the procedure.[11]

  • Weighing (Solid Form):

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

    • Use spatulas and tools gently to avoid generating airborne particles.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add solvent to the solid slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during sonication or stirring.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood area.

    • Wash hands thoroughly with soap and water after the procedure is complete.[16]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7][18]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][18]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][18]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][18]
Minor Spill (in Fume Hood) Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Prevent entry into the area.
Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines, such as the Resource Conservation and Recovery Act (RCRA).[19][20]

  • Solid Waste: Includes contaminated gloves, weigh papers, absorbent pads, and empty primary containers. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Includes excess solutions and solvent rinses. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

Waste Stream Management Workflow

This diagram illustrates the decision process for segregating waste contaminated with the compound.

Waste_Disposal Start Waste Generated from Procedure IsSharp Is the item a sharp (needle, blade)? Start->IsSharp IsLiquid Is the waste primarily liquid? IsSharp->IsLiquid No SharpsContainer Dispose in Sharps Waste Container IsSharp->SharpsContainer Yes SolidWaste Dispose in Solid Hazardous Waste Container (Labeled) IsLiquid->SolidWaste No LiquidWaste Dispose in Liquid Hazardous Waste Container (Labeled, Compatible) IsLiquid->LiquidWaste Yes

Caption: Decision tree for proper waste segregation.

By implementing these rigorous safety and handling protocols, researchers can confidently work with novel compounds like this compound, ensuring personal safety and the integrity of their groundbreaking work.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Fume Hoods.
  • ChemicalBook. (2023). Benzyl carbamate - Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (1997). Recommendations for Chemical Protective Clothing. NIOSH.
  • Fisher Scientific. (2021). Safety Data Sheet - Benzyl carbamate.
  • Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Benzyl carbamate.
  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
  • Oren, G., & Mycyk, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
  • Laboratory Design. (2017). A Guide to Fume Hood Codes and Standards.
  • The Lab Depot. (n.d.). Laboratory Standards for Fume Hoods and Biosafety Cabinets.
  • Labconco Corporation. (2013). OSHA guidelines for fume hood users.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Apollo Scientific. (2023). Safety Data Sheet - Benzyl carbamate.
  • Office of Clinical and Research Safety. (n.d.). Newly Synthesized Chemical Hazard Information. Retrieved from a university research safety website.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet - Benzyl carbamate.
  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • SAPCA. (n.d.). PPE Standard of Practice.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
  • Covestro Solution Center. (n.d.). A guide for evaluating the performance of chemical protective clothing (cpc).
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • International Enviroguard. (2019). OSHA & EPA Chemical Protective Clothing Guidelines.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Protective Clothing and Ensembles | NIOSH.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • New York State Department of Environmental Conservation. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • Dennis, W. E., et al. (2025). Chemosensory tobacco product toxicology part 2: toxicological testing, assays, and state of the science. Toxicological Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (2-oxoazepan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (2-oxoazepan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.